molecular formula C19H14Cl2 B131833 2-Chlorotrityl chloride CAS No. 42074-68-0

2-Chlorotrityl chloride

Cat. No.: B131833
CAS No.: 42074-68-0
M. Wt: 313.2 g/mol
InChI Key: JFLSOKIMYBSASW-UHFFFAOYSA-N
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Description

structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-[chloro(diphenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLSOKIMYBSASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194914
Record name 2-Chlorotrityl chloride
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Molecular Weight

313.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42074-68-0
Record name 2-Chlorotrityl chloride
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Record name 2-Chlorotrityl chloride
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Record name 2-Chlorotrityl chloride
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Record name 1-chloro-2-(chlorodiphenylmethyl)benzene
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Record name 2-CHLOROPHENYLDIPHENYLMETHYL CHLORIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Chlorotrityl Chloride Resin: A Technical Guide for Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Chlorotrityl chloride (2-CTC) resin is a highly versatile solid support widely employed in solid-phase synthesis, most notably in solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its exceptional acid lability, which allows for the cleavage of synthesized molecules under extremely mild conditions, thereby preserving sensitive functional groups. This technical guide provides an in-depth overview of 2-CTC resin, including its core properties, experimental protocols, and key applications.

Core Properties and Advantages

Introduced in the late 1980s, 2-CTC resin is a polystyrene-based support functionalized with a this compound group.[1] The polystyrene backbone provides insolubility, facilitating easy filtration and washing during the synthetic process.[1] The key feature of this resin is the 2-chlorotrityl linker, which offers several distinct advantages over other resins.

The primary advantage of 2-CTC resin is its extreme sensitivity to acidic conditions, allowing for the cleavage of the final product under very mild treatments.[1][2] This is crucial for the synthesis of protected peptide fragments and molecules containing acid-sensitive functionalities that would be compromised under the harsher conditions required for resins like Wang or Rink amide resin.[1] The steric bulk of the trityl group also effectively minimizes side reactions, such as the formation of diketopiperazines, particularly when synthesizing peptides with C-terminal proline or cysteine.[1][2][3] Furthermore, the attachment of the first amino acid to the resin proceeds with minimal racemization.[2]

Quantitative Data Summary

The physical and chemical properties of this compound resin can vary between manufacturers and specific product grades. The following tables summarize typical quantitative data for this resin.

PropertyTypical Value(s)Source(s)
Matrix Polystyrene cross-linked with 1% Divinylbenzene (DVB)[1][2]
Particle Size 100-200 mesh or 200-400 mesh[1][2]
Loading (Substitution) 0.4 - 1.9 mmol/g[1][2]
Appearance Pale yellow crystalline powder[4]
Solubility Insoluble in water; Soluble in Chloroform, Methanol (B129727), and Dichloromethane (B109758)[4]
Storage Temperature 2-8°C[4]
Cleavage ConditionReagentsTimeOutcomeSource(s)
Mild Cleavage (Protected Fragments) 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)15-60 minCleaves peptide from resin while leaving most side-chain protecting groups intact.[1][5]
Mild Cleavage (Protected Fragments) Acetic acid/Trifluoroethanol (TFE)/DCM (1:1:8 v/v/v)30 minCleavage of protected peptide fragments.[6]
Mild Cleavage (Protected Fragments) Hexafluoroisopropanol (HFIP)/DCM (1:4 v/v)-Fast and effective cleavage with minimal racemization.[7]
Greener Mild Cleavage 2% TFA in anisole (B1667542) or 1,3-dimethoxybenzene-Alternative to DCM for cleavage of protected peptides.[8]
Full Deprotection 95% TFA in DCM-Cleaves the peptide from the resin and removes most common acid-labile protecting groups.[3]

Experimental Protocols

Activation of this compound Resin

Due to its high sensitivity to moisture, which can lead to a reduction in loading capacity, it is often recommended to activate the 2-CTC resin before the coupling of the first amino acid.[9]

Materials:

  • This compound resin

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Swell the 2-CTC resin in anhydrous DCM.

  • Prepare a solution of SOCl₂ in anhydrous DCM (e.g., 2% to 25% v/v).[9]

  • Add the SOCl₂ solution to the swollen resin.

  • Agitate the mixture for a short period (e.g., 5 minutes).[9]

  • Wash the resin thoroughly with anhydrous DCM to remove excess SOCl₂.

Attachment of the First Amino Acid

Materials:

  • Activated this compound resin

  • Fmoc-protected amino acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (for capping)

Procedure:

  • Swell the activated 2-CTC resin in anhydrous DCM for 30-40 minutes.[10]

  • Dissolve the Fmoc-protected amino acid (1.5 equivalents relative to the resin loading) in anhydrous DCM.[10]

  • Add the amino acid solution to the resin.

  • Add DIPEA (5 equivalents relative to the resin loading) to the mixture.[10]

  • Agitate the reaction mixture for 1 to 12 hours to ensure complete coupling.[10]

  • To cap any unreacted chlorotrityl sites, add methanol (e.g., 100 µL) and continue agitation for 30 minutes.[9]

  • Wash the resin sequentially with DCM, DMF, and Methanol to remove excess reagents.[10]

Cleavage of the Peptide from the Resin

The choice of cleavage cocktail depends on whether a fully deprotected peptide or a protected peptide fragment is desired.

For Protected Peptide Fragments:

Materials:

  • Peptide-bound resin

  • Cleavage solution: Acetic acid/Trifluoroethanol (TFE)/DCM (1:1:8 v/v/v)[6]

  • Cold diethyl ether

Procedure:

  • Wash the peptide-bound resin with DCM.

  • Suspend the resin in half of the prepared cleavage solution.[6]

  • Allow the mixture to stand at room temperature for 30 minutes.[6]

  • Filter the resin and wash it with the remaining cleavage solution.[6]

  • Combine the filtrates and concentrate under reduced pressure to remove the DCM.[6]

  • Precipitate the protected peptide by adding cold diethyl ether.[6]

  • Filter and wash the precipitated peptide with cold ether.[6]

For Fully Deprotected Peptides:

Materials:

  • Peptide-bound resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Wash the peptide-bound resin with DCM and dry it.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and wash it with a small amount of TFA.

  • Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Centrifuge or filter to collect the crude peptide.

  • Wash the peptide with cold diethyl ether to remove scavengers and residual TFA.

Visualizations

Attachment_to_Resin cluster_reactants Reactants Resin This compound Resin Reaction Coupling in DCM Resin->Reaction AminoAcid Fmoc-AA-OH AminoAcid->Reaction DIPEA DIPEA DIPEA->Reaction Resin_AA Fmoc-AA-O-Trityl(2-Cl)-Resin Reaction->Resin_AA

Caption: Attachment of an Fmoc-protected amino acid to 2-CTC resin.

Cleavage_from_Resin cluster_starting_material Starting Material Resin_Peptide Peptide-O-Trityl(2-Cl)-Resin Cleavage Cleavage Resin_Peptide->Cleavage TFA Mild Acid (e.g., 1-5% TFA) TFA->Cleavage Free_Peptide Protected Peptide Fragment Cleavage->Free_Peptide Resin_Carbocation Resin-Trityl(2-Cl)+ (Carbocation) Cleavage->Resin_Carbocation

Caption: Cleavage of a protected peptide fragment from 2-CTC resin.

SPPS_Workflow Start Start: 2-CTC Resin Activation Resin Activation (Optional, with SOCl2) Start->Activation Coupling1 Couple First Fmoc-Amino Acid Activation->Coupling1 Capping Cap Unreacted Sites (Methanol) Coupling1->Capping Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) Capping->Deprotection CouplingN Couple Next Fmoc-Amino Acid Deprotection->CouplingN Repeat Repeat Deprotection & Coupling Cycles CouplingN->Repeat Repeat->Deprotection For subsequent amino acids Cleavage Cleavage from Resin (e.g., mild TFA) Repeat->Cleavage Final peptide assembled Purification Purification Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis using 2-CTC resin.

Applications

The primary application of this compound resin is in solid-phase peptide synthesis (SPPS), particularly for the preparation of protected peptide fragments that can be used in convergent synthesis strategies.[1][3] It is also highly suitable for the synthesis of peptides containing C-terminal residues that are prone to side reactions, such as cysteine, histidine, and proline.[3] Beyond peptides, 2-CTC resin is a valuable tool in the solid-phase synthesis of small organic molecules and peptidomimetics, where a carboxylic acid functionality needs to be temporarily anchored to a solid support.[10][11] Its utility extends to the synthesis of peptide alcohols and for use in various organic reactions, including cyclization reactions.[12]

References

An In-depth Technical Guide to 2-Chlorotrityl Chloride Resin: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorotrityl chloride (2-CTC) resin is a highly versatile solid support extensively utilized in solid-phase peptide synthesis (SPPS) and the synthesis of small organic molecules.[1][2][3] Introduced by Barlos and coworkers, this polystyrene-based resin has become a cornerstone in the preparation of protected peptide fragments and other acid-sensitive compounds due to its exceptionally mild cleavage conditions.[1][4] Its unique structural features not only facilitate the efficient anchoring of the first amino acid with minimal racemization but also suppress common side reactions, such as diketopiperazine formation, particularly with C-terminal proline or cysteine residues.[2][4][5] This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of 2-CTC resin, complete with detailed experimental protocols and visualizations to aid researchers in its effective use.

Structure and Core Chemical Features

The this compound resin is constructed upon a polystyrene matrix, typically cross-linked with 1% divinylbenzene (B73037) (DVB), which provides the insoluble and mechanically stable support necessary for solid-phase synthesis.[1][2] The key functional component is the this compound moiety attached to the polystyrene backbone.

The critical structural elements include:

  • Polystyrene Backbone: An insoluble polymer support that facilitates the purification process by simple filtration and washing. The degree of cross-linking with DVB influences the resin's swelling characteristics and the accessibility of the reactive sites.[1]

  • 2-Chlorotrityl Group: This sterically hindered group enhances the acid lability of the linkage between the resin and the synthesized molecule. The presence of a chlorine atom on one of the phenyl rings of the trityl group significantly increases its sensitivity to acid, allowing for cleavage under much milder conditions compared to other resins like Wang or Merrifield resin.[1] The steric bulk of the trityl group also plays a crucial role in minimizing undesirable side reactions.[1][6]

  • Chloride Leaving Group: The chloride atom serves as the reactive site for the attachment of the initial building block, typically an N-protected amino acid, via a nucleophilic substitution reaction.[1]

Figure 1: Schematic Structure of this compound Resin

Properties of this compound Resin

The unique properties of 2-CTC resin make it a preferred choice for many solid-phase synthesis applications, particularly for the preparation of protected peptide fragments and acid-sensitive molecules.

PropertyTypical Value(s)Significance
Appearance Pale yellow crystalline powderVisual identifier for the resin.[6]
Loading Capacity 0.4-1.0 mmol/g[1], 0.8-1.5 mmol/g[4], 0.30–1.98 mmol/g[7]Represents the amount of the first amino acid or substrate that can be attached per gram of resin. This is a critical parameter for calculating reagent stoichiometry.
Cross-linking Typically 1% Divinylbenzene (DVB)[2][3][4]Influences the swelling properties and mechanical stability of the resin beads. Higher cross-linking can limit reagent accessibility.
Particle Size 100-200 mesh[1][3][4], 200-400 mesh[3][7]Affects reaction kinetics and solvent diffusion. Smaller bead sizes offer a larger surface area but can sometimes lead to slower filtration.
Cleavage Conditions 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)[1], Acetic acid/Trifluoroethanol/DCM[6], 0.5% TFA[5][6]The primary advantage of 2-CTC resin is its lability under very mild acidic conditions, which allows for the cleavage of the product while keeping acid-sensitive protecting groups (e.g., Boc, tBu) intact.[1][4] For full deprotection, 95% TFA can be used.[5]
Storage Temperature 2-8°C[6][8]Recommended storage condition to maintain the reactivity of the chloride functional group, as the resin is sensitive to moisture.[8][9]
Solubility Soluble in Chloroform (B151607), Methanol (B129727), and Dichloromethane; Insoluble in water[6]The insolubility in water and solubility in common organic solvents is essential for the washing and reaction steps in solid-phase synthesis.

Experimental Protocols

Synthesis of this compound Resin

The synthesis of 2-CTC resin is typically a two-step process starting from a low-crosslinked polystyrene resin.[2][7]

Step 1: Friedel-Crafts Alkylation to form 2-Chlorotrityl Alcohol (2-CTA) Resin [2][10][11]

  • Swell the 1% DVB cross-linked polystyrene resin in a suitable solvent like dichloromethane (DCM) or nitrobenzene.[7][10]

  • In a separate flask, prepare a solution of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an appropriate solvent.[2][7]

  • Slowly add a solution of 1-chloro-2-[dichloro(phenyl)methyl]benzene (B132048) (DCPB) in DCM to the swelling resin.[2][7]

  • Add the Lewis acid solution to the resin slurry and stir the mixture at room temperature for approximately 6 hours.[2]

  • Quench the reaction by the slow addition of 3N HCl.[2]

  • Filter the resin and wash it sequentially with methanol, DCM, and tetrahydrofuran.[2]

  • Dry the resulting 2-chlorotrityl alcohol (2-CTA) resin under vacuum.[2]

Step 2: Chlorination of 2-CTA Resin to Yield 2-CTC Resin [2][11]

  • Suspend the dry 2-CTA resin in chloroform or DCM.[2]

  • Slowly add thionyl chloride (SOCl₂) to the resin suspension while stirring.[2]

  • Continue stirring the reaction mixture at room temperature for 5 hours.[2]

  • Filter the resin and wash it successively with DCM and methanol.[2]

  • Dry the final this compound resin under vacuum.[2]

Synthesis_of_2_CTC_Resin Figure 2: Synthesis Workflow of 2-CTC Resin PS_Resin Polystyrene Resin Friedel_Crafts Friedel-Crafts Alkylation PS_Resin->Friedel_Crafts DCPB 1-Chloro-2-[dichloro(phenyl)methyl]benzene DCPB->Friedel_Crafts AlCl3 AlCl3 (Lewis Acid) AlCl3->Friedel_Crafts CTA_Resin 2-Chlorotrityl Alcohol (2-CTA) Resin Friedel_Crafts->CTA_Resin Chlorination Chlorination CTA_Resin->Chlorination SOCl2 Thionyl Chloride (SOCl2) SOCl2->Chlorination CTC_Resin This compound (2-CTC) Resin Chlorination->CTC_Resin

Figure 2: Synthesis Workflow of 2-CTC Resin

Solid-Phase Peptide Synthesis (SPPS) using 2-CTC Resin

The following is a general protocol for the manual Fmoc-based solid-phase synthesis of a peptide on 2-CTC resin.

1. Resin Swelling and Activation (Optional)

  • Swell the 2-CTC resin in DCM for 30-40 minutes before coupling the first amino acid.[3]

  • If the resin has been stored for an extended period, it may be necessary to reactivate it by treatment with thionyl chloride to convert any hydrolyzed 2-chlorotrityl alcohol back to the active chloride form.[9]

2. Loading of the First Fmoc-Amino Acid

  • Dissolve the first Fmoc-protected amino acid in DCM.

  • Add N,N-Diisopropylethylamine (DIEA) to the amino acid solution.

  • Add the amino acid/DIEA solution to the swollen resin and shake the mixture at room temperature for 1-8 hours.[7]

  • To cap any unreacted chlorotrityl sites, add a solution of methanol and DIEA in DCM and shake for about 1 hour.[3]

  • Filter the resin and wash it successively with DCM, N,N-Dimethylformamide (DMF), and methanol.[7]

  • Dry the resin under vacuum. The loading can be determined spectrophotometrically by quantifying the amount of piperidine-fulvene adduct released upon Fmoc deprotection.[7]

3. Peptide Chain Elongation (One Coupling Cycle)

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the attached amino acid. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the piperidine-fulvene adduct.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-amino acid with a coupling reagent (e.g., HBTU, HATU, HOBt) and a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Repeat steps 1-4 for each subsequent amino acid in the peptide sequence.

4. Cleavage of the Peptide from the Resin

  • For Protected Peptides: Treat the resin with a solution of 1-5% TFA in DCM, often with a scavenger such as triisopropylsilane (B1312306) (TIS).[1] The cleavage is typically complete within 30-60 minutes.

  • For Fully Deprotected Peptides: Use a standard cleavage cocktail, such as 95% TFA with appropriate scavengers (e.g., water, TIS, ethanedithiol), for 2-3 hours.[5]

5. Peptide Precipitation and Purification

  • Filter the resin and collect the cleavage solution.

  • Precipitate the cleaved peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow Figure 3: Solid-Phase Peptide Synthesis (SPPS) Workflow using 2-CTC Resin Start Start with 2-CTC Resin Swell Swell Resin in DCM Start->Swell Load_AA1 Load First Fmoc-Amino Acid Swell->Load_AA1 Cap Cap Unreacted Sites Load_AA1->Cap Wash1 Wash Resin Cap->Wash1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection Wash2 Wash Resin Fmoc_Deprotection->Wash2 Couple_AA Couple Next Fmoc-Amino Acid Wash2->Couple_AA Wash3 Wash Resin Couple_AA->Wash3 Repeat Repeat for all Amino Acids Wash3->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleave Peptide from Resin Repeat->Cleavage Final Amino Acid Precipitate Precipitate Peptide Cleavage->Precipitate Purify Purify Peptide (HPLC) Precipitate->Purify End Final Peptide Product Purify->End

Figure 3: Solid-Phase Peptide Synthesis (SPPS) Workflow using 2-CTC Resin

Applications of this compound Resin

The versatility of 2-CTC resin extends beyond standard peptide synthesis.

  • Solid-Phase Peptide Synthesis (SPPS): This is the primary application of 2-CTC resin. It is particularly valued for synthesizing protected peptide fragments for use in convergent synthesis strategies, where large peptides are assembled from smaller, pre-synthesized fragments.[1][6]

  • Synthesis of Peptidomimetics: The resin is also well-suited for the solid-phase synthesis of peptide-like molecules, or peptidomimetics, which are important in drug discovery.[3]

  • Oligonucleotide Synthesis: While controlled pore glass (CPG) is the more common solid support for oligonucleotide synthesis, 2-CTC resin can be employed in specific cases where very mild cleavage conditions are required.[1]

  • Small Organic Molecule Synthesis: 2-CTC resin serves as an effective solid support for the multi-step synthesis of a variety of small organic molecules, simplifying purification at each step.[1][12]

  • Linker Chemistry: The 2-chlorotrityl group can be modified with various linkers to introduce different functionalities or cleavage sites to the solid support.[1]

Conclusion

This compound resin is a powerful and indispensable tool in modern synthetic chemistry. Its key advantage lies in the ability to cleave synthesized compounds from the solid support under exceptionally mild acidic conditions, preserving acid-sensitive functional groups.[1][2] This feature, combined with its ability to suppress common side reactions, makes it the resin of choice for the synthesis of protected peptide fragments and complex organic molecules. While its sensitivity to moisture necessitates careful handling, the benefits it offers in terms of reaction cleanliness, product purity, and versatility make it an invaluable asset for researchers and scientists in both academic and industrial settings.

References

The Lynchpin of Solid-Phase Synthesis: An In-depth Technical Guide to the Mechanism of 2-Chlorotrityl Chloride Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of solid-phase synthesis, particularly in the realm of peptide and small molecule development, the choice of solid support is a critical determinant of success. Among the myriad options, 2-Chlorotrityl chloride (2-CTC) resin has established itself as a versatile and highly favored tool. Its unique properties, most notably the acid lability of the linker, allow for the mild cleavage of synthesized compounds, preserving sensitive functional groups and enabling the synthesis of complex molecules. This technical guide provides a comprehensive overview of the core mechanism of 2-CTC resin, offering detailed experimental protocols, quantitative data, and visual representations to empower researchers in their synthetic endeavors.

Core Principles of this compound Resin

The utility of 2-CTC resin is rooted in its chemical structure: a polystyrene matrix functionalized with a this compound group. The key to its function lies in the formation of a stable yet readily cleavable bond with the first building block, typically an N-protected amino acid or other carboxylic acid-containing molecule.

The presence of the chlorine atom at the 2-position of one of the phenyl rings in the trityl group significantly increases the acid lability of the bond compared to the unsubstituted trityl resin. This allows for the detachment of the synthesized molecule under exceptionally mild acidic conditions, a paramount advantage when working with acid-sensitive moieties. The steric bulk of the trityl group also serves to minimize side reactions, such as diketopiperazine formation, particularly when the C-terminal residue is proline or glycine.[1]

The Synthetic Workflow: A Step-by-Step Mechanism

The use of 2-CTC resin in solid-phase synthesis follows a well-defined workflow, encompassing resin activation and swelling, loading of the initial building block, capping of unreacted sites, chain elongation, and finally, cleavage of the desired product.

Resin Swelling and Activation

Proper swelling of the polystyrene-based resin is crucial to ensure the accessibility of the reactive chlorotrityl groups within the polymer matrix. Dichloromethane (DCM) is the most commonly employed solvent for this purpose.[2] For resins that may have been exposed to moisture, a reactivation step using thionyl chloride (SOCl₂) can be performed to convert any hydrolyzed trityl alcohol groups back to the active chloride form.[3][4][5][6][7][8]

dot

G Peptide_Resin Peptide-O-Trt-Resin Cleaved_Peptide Peptide-COOH Peptide_Resin->Cleaved_Peptide Cleavage Resin_Cation 2-Chlorotrityl Cation Peptide_Resin->Resin_Cation Byproduct Cleavage_Cocktail Dilute TFA in DCM Cleavage Cleavage Cleavage_Cocktail->Cleavage G Start Low Loading Efficiency Check_Moisture Check for Moisture in Solvents and Reagents Start->Check_Moisture Check_Resin_Activity Check Resin Activity Start->Check_Resin_Activity Check_Reagents Check Equivalents of Amino Acid and Base Start->Check_Reagents Check_Time Increase Reaction Time Start->Check_Time Dry_Solvents Use Anhydrous Solvents Check_Moisture->Dry_Solvents Moisture Present Reactivate Reactivate Resin with SOCl2 Check_Resin_Activity->Reactivate Low Activity Increase_Equivalents Increase Equivalents Check_Reagents->Increase_Equivalents Low Equivalents

References

advantages of using 2-Chlorotrityl chloride resin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chlorotrityl Chloride Resin: Advantages and Applications

For researchers, scientists, and drug development professionals engaged in solid-phase synthesis, the choice of resin is a critical determinant of success. Among the diverse array of solid supports available, this compound (2-CTC) resin has emerged as a highly versatile and advantageous option, particularly in the realm of solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the core advantages of 2-CTC resin, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate its effective implementation in the laboratory.

Core Advantages of this compound Resin

This compound resin offers a unique combination of features that address common challenges in solid-phase synthesis, leading to higher purity, improved yields, and greater flexibility in synthetic strategies.

1. Exceptionally Mild Cleavage Conditions: The paramount advantage of 2-CTC resin is its high acid lability.[1][2] The linkage to the resin can be cleaved under extremely mild acidic conditions, such as 1-5% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1][2] This gentle cleavage is crucial for the synthesis of peptides and other molecules containing acid-sensitive functionalities, as it allows for the preservation of common side-chain protecting groups like Boc and tBu.[3][4] This feature makes 2-CTC resin the ideal choice for the preparation of fully protected peptide fragments, which are essential building blocks for convergent synthesis strategies to create larger proteins.[3][5]

2. Suppression of Racemization: The attachment of the first amino acid to the resin is a critical step where racemization can occur. The sterically hindered nature of the 2-chlorotrityl group effectively minimizes racemization during the loading of the initial amino acid.[3][5] This ensures the chiral integrity of the resulting peptide, a crucial factor for its biological activity.

3. Inhibition of Diketopiperazine Formation: A significant side reaction, particularly when synthesizing peptides with C-terminal proline or other specific amino acid sequences, is the formation of diketopiperazines. The steric bulk of the 2-chlorotrityl linker physically hinders the intramolecular cyclization reaction that leads to diketopiperazine formation, thereby improving the yield of the desired linear peptide.[3][5]

4. Versatility in Applications: While renowned for its use in Fmoc-based solid-phase peptide synthesis, the utility of 2-CTC resin extends to a broader range of applications. It can be used for the immobilization of various molecules, including carboxylic acids, alcohols, phenols, and amines.[6] This versatility makes it a valuable tool in the synthesis of not only peptides but also oligonucleotides, peptoids, and other small organic molecules.[1]

5. High Loading Capacity: 2-CTC resin is commercially available with a range of substitution levels, offering flexibility in loading capacity to suit different synthetic needs.[1][4][7][8] This allows for the efficient synthesis of a significant amount of the target molecule from a given quantity of resin.

Quantitative Data

To aid in the selection and application of 2-CTC resin, the following tables summarize key quantitative data gathered from various sources.

Table 1: Typical Properties of this compound Resin
PropertyValueReferences
Typical Loading Capacity 0.3 - 2.2 mmol/g[1][4][7][8]
Mesh Size 100-200 or 200-400 mesh[1][3][7][8]
Cross-linking 1% or 2% Divinylbenzene (DVB)[1][3][7][8]
Appearance Yellowish beads[7][8]
Table 2: Cleavage Cocktails for Peptide Release from 2-CTC Resin
Cleavage CocktailCompositionConditionsApplicationReferences
Mild Acid Cleavage 1-5% TFA in DCMRoom Temperature, 30 minCleavage of fully protected peptides[2][9]
Acetic Acid Cleavage Acetic acid/TFE/DCM (1:1:8)Room Temperature, 15-60 minMild cleavage of protected peptides[10][11][12]
HFIP Cleavage Hexafluoroisopropanol (HFIP)/DCM (1:4)Room Temperature, 15-60 minFast cleavage of protected peptides[6][9]
Full Deprotection 95% TFA, 2.5% TIS, 2.5% H₂ORoom Temperature, 2-4 hoursCleavage with simultaneous side-chain deprotection[9]

Experimental Protocols

The following are detailed methodologies for the key steps involved in using this compound resin for solid-phase peptide synthesis.

Protocol 1: Activation of this compound Resin (if deactivated)

Due to its sensitivity to moisture, 2-CTC resin can become deactivated over time by conversion to the corresponding alcohol.[13][14] The following protocol can be used to reactivate the resin.

Materials:

  • Deactivated this compound resin

  • Anhydrous Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Swell the deactivated resin in anhydrous DCM (approx. 10 mL per gram of resin) for 30 minutes under an inert atmosphere.[9]

  • Cool the suspension in an ice bath.

  • Slowly add pyridine (2.4 equivalents relative to the theoretical loading of the resin) to the stirred suspension.[9]

  • Carefully add thionyl chloride (1.2 equivalents) dropwise. Caution: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.[9]

  • Allow the reaction to stir at room temperature for 2 hours.[9]

  • Filter the resin and wash thoroughly with anhydrous DCM (3 x 10 mL).[9]

  • Dry the reactivated resin under vacuum.[9]

Protocol 2: Loading of the First Fmoc-Amino Acid

Materials:

  • This compound resin

  • Fmoc-protected amino acid

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (B129727) (for capping)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Swell the 2-CTC resin (1 g, e.g., 1.5 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes under an inert atmosphere.[9]

  • In a separate flask, dissolve the Fmoc-amino acid (0.6 - 1.2 equivalents relative to the resin loading) in anhydrous DCM.[10][15][16]

  • Add the amino acid solution to the swollen resin.

  • Add DIEA (2.0 - 4.0 equivalents relative to the amino acid) to the reaction mixture.[9][15]

  • Agitate the mixture at room temperature for 1-4 hours. The reaction time may be extended for sterically hindered amino acids.[9]

  • To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for 15-30 minutes.[10][17]

  • Filter the resin and wash with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with methanol (3 x 10 mL).[9]

  • Dry the resin under vacuum.

Protocol 3: Cleavage of Protected Peptides

Materials:

  • Peptide-bound 2-CTC resin

  • Cleavage cocktail (e.g., 1% TFA in DCM or Acetic acid/TFE/DCM (1:1:8))

  • DCM for washing

  • Pyridine in methanol (for neutralization)

Procedure:

  • Swell the dry peptide-resin with DCM in a sealable sintered glass funnel and then remove the excess DCM.[15]

  • Add the chosen mild cleavage cocktail (e.g., 1% TFA in DCM, approx. 10 mL per gram of resin).[15]

  • Seal the funnel and agitate for 2-30 minutes.[12][15]

  • Filter the solution by applying nitrogen pressure into a flask containing a neutralizing solution (e.g., 10% pyridine in methanol).[15]

  • Repeat the cleavage step 2-3 times to ensure complete removal of the peptide.

  • Wash the resin with DCM (3 x 10 mL) and combine all the filtrates.[15]

  • The protected peptide can then be isolated by evaporation of the solvent.[15]

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships related to the use of this compound resin.

G cluster_advantages Core Advantages of this compound Resin cluster_outcomes Resulting Benefits Adv1 Mild Cleavage Conditions Outcome1 Preservation of Acid-Sensitive Groups Adv1->Outcome1 Adv2 Suppression of Racemization Outcome3 Improved Peptide Purity & Yield Adv2->Outcome3 Adv3 Inhibition of Diketopiperazine Formation Adv3->Outcome3 Adv4 High Versatility Outcome4 Broad Synthetic Applications Adv4->Outcome4 Adv5 High Loading Capacity Resin 2-Chlorotrityl Chloride Resin Resin->Adv1 Resin->Adv2 Resin->Adv3 Resin->Adv4 Resin->Adv5 Outcome2 Synthesis of Protected Fragments Outcome1->Outcome2

Caption: Key advantages of 2-CTC resin and their outcomes.

SPPS_Workflow cluster_workflow Solid-Phase Peptide Synthesis Workflow using 2-CTC Resin Start Start Swell 1. Swell 2-CTC Resin in Anhydrous DCM Start->Swell Load 2. Load First Fmoc-Amino Acid with DIEA in DCM Swell->Load Cap 3. Cap Unreacted Sites with Methanol Load->Cap Deprotect 4. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Cap->Deprotect Couple 5. Couple Next Fmoc-Amino Acid Deprotect->Couple Repeat Repeat Steps 4 & 5 for each amino acid Couple->Repeat Repeat->Deprotect More amino acids Cleave 6. Cleave Peptide from Resin (Mild Acid) Repeat->Cleave Final amino acid Isolate 7. Isolate Protected Peptide Fragment Cleave->Isolate End End Isolate->End

Caption: Workflow for SPPS using 2-CTC resin.

References

The Cornerstone of Modern Synthesis: An In-depth Technical Guide to 2-Chlorotrityl Chloride Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount to successful multi-step synthesis. Among these, the 2-chlorotrityl chloride (2-CTC) resin and its corresponding protecting group stand out as a remarkably versatile and gentle tool, particularly in the realm of solid-phase peptide synthesis (SPPS) and the construction of complex organic molecules. This technical guide provides a comprehensive overview of 2-CTC chemistry, including detailed experimental protocols, quantitative data, and visual diagrams to illuminate its core principles and applications.

The 2-chlorotrityl group offers a significant advantage due to its acid lability, allowing for the cleavage of protected molecules under exceptionally mild conditions. This unique feature preserves the integrity of other acid-sensitive functionalities, a critical consideration in the synthesis of complex peptides and small molecules.[1][2] Its bulky nature also effectively minimizes common side reactions such as diketopiperazine formation and racemization during the coupling of the first amino acid in SPPS.[3][4]

Core Principles: Protection and Deprotection

The utility of the 2-CTC protecting group lies in its ability to form a stable linkage with various functional groups, which can be selectively cleaved when desired.

Protection of Functional Groups

The primary application of 2-CTC resin is in the protection of carboxylic acids, particularly for anchoring the first amino acid in Fmoc-based SPPS.[5] The reaction proceeds via an SN1 mechanism, where the this compound forms a stable carbocation that is then attacked by the nucleophilic functional group. This method is also applicable to the protection of alcohols, thiols, and amines.[6][7][8]

Protection_Mechanism cluster_resin 2-CTC Resin cluster_nucleophile Nucleophile (R-XH) cluster_product Protected Substrate Resin Polystyrene-2-CTC-Cl Carbocation Polystyrene-2-CTC+ Resin->Carbocation SN1 - Cl- Nucleophile R-COOH (Carboxylic Acid) R-OH (Alcohol) R-SH (Thiol) R-NH2 (Amine) Protected Polystyrene-2-CTC-X-R Nucleophile->Protected + R-XH - H+ Carbocation->Protected

Cleavage of the Protecting Group

The defining feature of the 2-CTC protecting group is its facile cleavage under very mild acidic conditions. This allows for the release of the synthesized molecule from the solid support while keeping most other acid-labile protecting groups, such as Boc and tBu, intact.[1][2] This is particularly valuable for the synthesis of fully protected peptide fragments intended for use in convergent synthesis strategies.[1]

Deprotection_Mechanism cluster_protected Protected Substrate cluster_acid Mild Acid cluster_product Cleaved Product & Resin Protected Polystyrene-2-CTC-X-R Cleavage_Intermediate [Polystyrene-2-CTC-X(H)-R]+ Protected->Cleavage_Intermediate + H+ Acid e.g., 1-5% TFA in DCM AcOH/TFE/DCM Acid->Cleavage_Intermediate Cleaved_Product R-XH Resin_Byproduct Polystyrene-2-CTC-OH Cleavage_Intermediate->Cleaved_Product Cleavage_Intermediate->Resin_Byproduct - H+

Experimental Protocols

The following sections provide detailed methodologies for the key steps in utilizing 2-CTC resin.

Resin Activation and Handling

2-CTC resin is highly susceptible to moisture, which can hydrolyze the reactive chlorotrityl group to the non-reactive alcohol, thereby reducing the loading capacity.[3][9] Therefore, proper handling and activation are crucial for optimal performance.

Protocol for Resin Activation: [3]

  • Swell the 2-CTC resin in anhydrous dichloromethane (B109758) (DCM) for 10-30 minutes.[10]

  • Prepare a solution of 25% thionyl chloride (SOCl₂) in anhydrous DCM.[3]

  • Add the SOCl₂ solution to the swollen resin and agitate for 5-60 minutes at room temperature.[3]

  • Filter the resin and wash thoroughly with anhydrous DCM.

  • Dry the activated resin under vacuum.

Loading of the First Amino Acid (Carboxylic Acid Protection)

This protocol describes the standard procedure for attaching an N-Fmoc protected amino acid to the 2-CTC resin.

Protocol for Amino Acid Loading: [10]

  • Swell the 2-CTC resin (1.0 eq) in anhydrous DCM (10 mL/g of resin) for 30 minutes under an inert atmosphere.

  • In a separate flask, dissolve the N-Fmoc-amino acid (1.0-2.0 eq relative to the resin loading) in anhydrous DCM.

  • Add the amino acid solution to the swollen resin.

  • Add N,N-diisopropylethylamine (DIEA) (2.0-4.0 eq relative to the amino acid) to the reaction mixture.

  • Agitate the mixture at room temperature for 1-4 hours.

  • To cap any unreacted sites, add methanol (B129727) (0.8 mL/g of resin) and continue to agitate for 30 minutes.

  • Filter the resin and wash successively with DCM (3x), dimethylformamide (DMF) (3x), and methanol (3x).[10]

  • Dry the loaded resin under vacuum.

Cleavage of Protected Peptides

The choice of cleavage cocktail depends on whether the goal is to obtain a fully protected peptide fragment or a fully deprotected peptide.

Protocol for Cleavage of Fully Protected Peptides: [10][11]

  • Swell the peptide-resin in DCM.

  • Prepare a cleavage cocktail of 1-5% trifluoroacetic acid (TFA) in DCM.[10] Alternatively, a mixture of acetic acid/trifluoroethanol (TFE)/DCM (1:1:8) or hexafluoroisopropanol (HFIP)/DCM (1:4) can be used.[11][12]

  • Treat the resin with the cleavage cocktail for 15-60 minutes at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail or DCM.

  • Combine the filtrates and evaporate the solvent.

Protocol for Cleavage with Side-Chain Deprotection: [10][13]

  • Swell the peptide-resin in DCM.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.[10] TIS acts as a scavenger for reactive cationic species.[13]

  • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.[10][13]

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge or filter to collect the crude peptide.

Quantitative Data Summary

The following tables summarize key quantitative data for reactions involving 2-CTC resin.

Table 1: Conditions for Loading the First Amino Acid

ParameterCondition 1Condition 2
Amino Acid (eq.) 1.0 - 1.20.6 - 1.2
Base DIEADIEA
Base (eq. to AA) 2.04.0
Solvent DCMDCM
Reaction Time 1 - 4 hours30 - 120 minutes
Capping Agent Methanol/DIEA/DCMMethanol
Reference [10][10]

Table 2: Cleavage Cocktails for Peptide Release from 2-CTC Resin

Cleavage CocktailCompositionConditionsApplicationReference
1-5% TFA in DCM 1-5% TFA, 95-99% DCMRoom Temp, 30 minCleavage of fully protected peptides[10]
Acetic acid/TFE/DCM 1:1:8 (v/v/v)Room Temp, 30 minMild cleavage of protected peptides[12][14]
HFIP/DCM 1:4 (v/v)Room Temp, 15-60 minFast cleavage of protected peptides[11]
95% TFA, 2.5% TIS, 2.5% H₂O 95:2.5:2.5 (v/v/v)Room Temp, 2-4 hoursCleavage with side-chain deprotection[10][13]

Experimental Workflow

The following diagram illustrates a typical workflow for solid-phase peptide synthesis using 2-CTC resin.

SPPS_Workflow Start Start Swell_Resin Swell 2-CTC Resin in Anhydrous DCM Start->Swell_Resin Load_AA Load First N-Fmoc Amino Acid Swell_Resin->Load_AA Cap_Resin Cap Unreacted Sites (Methanol/DIEA) Load_AA->Cap_Resin Wash1 Wash Resin Cap_Resin->Wash1 Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Wash2 Wash Resin Fmoc_Deprotection->Wash2 Wash1->Fmoc_Deprotection Couple_AA Couple Next N-Fmoc Amino Acid Repeat Repeat for Desired Sequence Couple_AA->Repeat Wash2->Couple_AA Repeat->Wash1 Yes Cleavage Cleave Peptide from Resin Repeat->Cleavage No Purification Purify Peptide (e.g., HPLC) Cleavage->Purification End End Purification->End

Conclusion

This compound protecting group chemistry offers a powerful and refined approach for the synthesis of complex organic molecules and peptides. Its key advantages, including exceptionally mild cleavage conditions and the suppression of common side reactions, make it an indispensable tool for researchers in both academic and industrial settings. By understanding the core principles and employing the detailed protocols outlined in this guide, scientists can leverage the full potential of 2-CTC chemistry to advance their research and development endeavors.

References

A Technical Guide to 2-Chlorotrityl Chloride (2-CTC) Resin: Discovery, Development, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This in-depth guide provides a comprehensive overview of 2-Chlorotrityl Chloride (2-CTC) resin, a cornerstone of modern solid-phase synthesis. We will explore its discovery, chemical properties, and detailed experimental protocols, offering a technical resource for its effective application in peptide synthesis and beyond.

Introduction: A Versatile Tool for Solid-Phase Synthesis

The this compound (2-CTC) resin is a polystyrene-based, acid-labile solid support introduced in the late 1980s by Barlos and his colleagues.[1] It has become an indispensable tool in Solid-Phase Peptide Synthesis (SPPS) and solid-phase organic synthesis.[1][2][3] Its development was a significant advancement, addressing key challenges in SPPS. The resin's primary advantages include the ability to anchor the first amino acid with minimal racemization and the suppression of diketopiperazine formation, a common side reaction, particularly with C-terminal proline residues.[2][4][5][6][7]

The key feature of 2-CTC resin is its extreme sensitivity to acid.[1] This allows for the cleavage of synthesized molecules under exceptionally mild acidic conditions, which preserves common acid-sensitive side-chain protecting groups like Boc (tert-butyloxycarbonyl) and tBu (tert-butyl).[2][5][8] This property makes it the resin of choice for preparing protected peptide fragments intended for use in convergent or fragment condensation synthesis strategies.[4][5]

Synthesis and Chemical Properties

The synthesis of 2-CTC resin can be efficiently achieved from 1% divinylbenzene (B73037) (DVB) cross-linked polystyrene resin and 1-chloro-2-[dichloro(phenyl)methyl]benzene (B132048) (DCPB), which is readily obtained from 2-chlorobenzophenone.[4] This method avoids the use of organometallic reagents.[4][9] The process involves a Friedel-Crafts alkylation to form the 2-chlorotrityl alcohol (2-CTA) resin, followed by conversion to the final chloride form using a chlorinating agent like thionyl chloride (SOCl₂).[2][9]

G

The reaction of the resin with a nucleophile, such as the carboxylate of an N-protected amino acid, proceeds via the formation of a very stable 2-chlorotrityl cation, followed by the reaction between the cation and the nucleophile.[10] The steric bulk of the trityl group is a key feature, providing a hindered environment that minimizes unwanted side reactions during synthesis.[1][8]

Quantitative Data Summary

The physical and chemical properties of 2-CTC resin can vary between manufacturers and batches. The following tables summarize typical quantitative data.

Table 1: Typical Properties of Commercial 2-CTC Resins

Property Value Range Description References
Loading Capacity 0.4 - 2.2 mmol/g The amount of the first building block that can be attached per gram of resin. [1][6][11][12][13]
Mesh Size 100-200 or 200-400 Particle size of the resin beads. Smaller mesh numbers indicate larger beads. [1][6][12][14][15]
Cross-linking 1% DVB The percentage of divinylbenzene (DVB) used to cross-link the polystyrene chains. [1][2][6][12][15]

| Appearance | White to yellow beads | Visual characteristic of the resin. |[12] |

Table 2: Typical Conditions for Loading Fmoc-Amino Acids

Parameter Condition Notes References
Solvent Dichloromethane (B109758) (DCM) DCM and 1,2-dichloroethane (B1671644) (DCE) provide the highest esterification yields. [10][16]
Base N,N-Diisopropylethylamine (DIEA) Typically 2.0 - 4.0 equivalents relative to the amino acid. [10][17]
Amino Acid 0.6 - 2.0 equivalents Equivalents of Fmoc-amino acid relative to the resin's theoretical loading. [10][16][17][18]
Reaction Time 25 min - 4 hours High yields can be achieved in as little as 25 minutes. Sterically hindered amino acids may require longer times. [10][16][17]

| Temperature | Room Temperature | The loading reaction is typically performed at ambient temperature. |[10][16] |

Table 3: Common Cleavage Conditions for 2-CTC Resins

Reagent Cocktail Time Application References
AcOH/TFE/DCM (1:1:8) 15 - 60 min Cleavage of protected peptides, preserving t-butyl type protecting groups. [10][16][19][20]
1-5% TFA in DCM ~5 min (repeat) Cleavage of protected peptides. Multiple short treatments are often used. [1][7][21]
HFIP in DCM Varies Alternative mild condition for cleaving protected peptides. [5][22]

| 2% TFA in Anisole or 1,3-dimethoxybenzene | Varies | "Green" solvent alternatives to DCM for cleaving protected peptides. |[23][24] |

Experimental Protocols

The following sections provide detailed methodologies for the key steps in utilizing 2-CTC resin for solid-phase synthesis. Strict anhydrous and acid-free conditions are essential to prevent premature cleavage.[1]

G

If the resin is old or has been exposed to moisture, its loading capacity can decrease due to the hydrolysis of the chloride to a non-reactive alcohol.[7] The resin can be reactivated.

  • Preparation : Swell the 2-CTC resin in anhydrous Dichloromethane (DCM).

  • Reactivation : Add a solution of thionyl chloride (SOCl₂) in anhydrous DCM (e.g., 2% to 25% v/v) to the resin suspension.[7][25]

  • Reaction : Agitate the mixture at room temperature for a short period (e.g., 5 minutes for 25% SOCl₂).[7][25]

  • Washing : Filter the resin and wash thoroughly with anhydrous DCM.[17]

  • Drying : Dry the reactivated resin under vacuum before proceeding.[17]

This protocol describes the attachment of the first N-Fmoc protected amino acid.

  • Swelling : Swell the 2-CTC resin (e.g., 1 g) in anhydrous DCM (10 mL/g) in a reaction vessel for 30-60 minutes under an inert atmosphere.[14][17][18][26]

  • Amino Acid Solution : In a separate flask, dissolve the Fmoc-amino acid (1.0 - 2.0 equivalents relative to resin loading) in anhydrous DCM. If solubility is an issue, a minimum amount of DMF can be added.[17][18]

  • Coupling : Add the amino acid solution to the swollen resin. Subsequently, add DIEA (2.0 - 4.0 equivalents relative to the amino acid) to the mixture.[17][18]

  • Reaction : Agitate the suspension at room temperature for 1-4 hours.[17]

  • Capping : To cap any unreacted chlorotrityl sites, add a small amount of methanol (B129727) (e.g., 1 mL per gram of resin) and agitate for an additional 15-30 minutes.[13][15][18]

  • Washing : Filter the resin and wash it sequentially with DCM, DMF, and finally methanol (e.g., 3 times with each solvent).[14][17]

  • Drying : Dry the loaded resin under vacuum. The loading level can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample with 20% piperidine (B6355638) in DMF.[18]

This procedure allows for the release of the peptide while keeping acid-labile side-chain protecting groups intact.

  • Preparation : Prepare a cleavage cocktail of acetic acid/trifluoroethanol (TFE)/DCM in a 1:1:8 ratio by volume (approximately 20 mL per gram of resin).[10][16][19]

  • Suspension : Suspend the peptide-resin in half of this mixture and allow it to stand at room temperature for 30-60 minutes.[10][16][19]

  • Filtration : Filter the resin and wash it with the remaining cleavage mixture.[19]

  • Collection : Combine the filtrates.

  • Isolation : Concentrate the combined filtrates under reduced pressure to remove the volatile solvents.

  • Precipitation : Add cold diethyl ether to the concentrated solution to precipitate the protected peptide. If necessary, store the mixture at 4°C overnight to facilitate complete precipitation.[19]

  • Final Product : Filter the precipitate using a fine sintered glass funnel and wash the crude peptide with additional cold ether.[19]

Key Applications and Advantages

The primary application of 2-CTC resin is in Fmoc-based SPPS for the synthesis of C-terminal free acids.[22] Its key advantages make it superior to other resins for specific applications:

  • Mild Cleavage : Allows for the synthesis of fully protected peptide fragments, a critical step in convergent synthesis strategies for producing large proteins.[4][5][8]

  • Suppression of Racemization : The loading of the first amino acid occurs with little to no racemization.[2][5][6]

  • Inhibition of Diketopiperazine (DKP) Formation : The steric hindrance of the 2-chlorotrityl group effectively minimizes the formation of DKP, a common side reaction that truncates peptide chains, especially when proline is the second residue.[1][2][6][7][8]

  • Versatility : Beyond peptides, the resin is used to immobilize a variety of organic molecules containing carboxylic acids, alcohols, phenols, and amines for use in solid-phase organic synthesis.[5][27][28]

G

Conclusion

The discovery and development of this compound resin marked a significant milestone in solid-phase synthesis. Its unique acid lability, coupled with its ability to minimize common side reactions, provides chemists with a robust and versatile platform for the synthesis of complex peptides and organic molecules. By understanding its properties and employing optimized, detailed protocols, researchers can fully leverage the power of this exceptional solid support to advance their work in drug discovery and chemical biology.

References

An In-depth Technical Guide to the Acid Lability of 2-Chlorotrityl Chloride Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the acid lability of 2-Chlorotrityl chloride (2-CTC) resin, a versatile solid support widely used in solid-phase peptide synthesis (SPPS) and organic synthesis. Its popularity stems from the ability to cleave synthesized compounds under exceptionally mild acidic conditions, preserving acid-sensitive protecting groups on the molecule of interest.[1][2][3]

Core Concepts of 2-CTC Resin Chemistry

This compound resin is a polystyrene-based resin functionalized with a this compound moiety. The key to its utility lies in the stability of the bond formed between the resin and the attached molecule, typically through a carboxylic acid. This linkage is stable to a variety of reagents used in synthesis but is readily cleaved by weak acids.[2][3]

The presence of the chlorine atom on one of the phenyl rings of the trityl group significantly increases the acid lability of the linkage compared to the unsubstituted trityl resin.[3] This enhanced lability allows for the release of the synthesized product under conditions that leave many common protecting groups, such as tert-butyl (tBu) and Boc, intact.[1][4][5] The steric bulk of the trityl group also serves to minimize side reactions like diketopiperazine formation.[1][3][5]

The cleavage mechanism involves the protonation of the ester linkage followed by the formation of a stable 2-chlorotrityl cation, which is resonance-stabilized. This cation is then quenched by a scavenger or the solvent.

Factors Influencing Acid Lability and Cleavage Efficiency

Several factors can influence the efficiency of cleavage from 2-CTC resin:

  • Acid Strength and Concentration: The rate of cleavage is directly proportional to the strength and concentration of the acid used. Very mild conditions, such as 1-5% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), are often sufficient for complete cleavage.[3][6]

  • Solvent: The choice of solvent can affect the swelling of the resin beads and the solubility of the reagents and products.[7] Dichloromethane (DCM) is a commonly used solvent due to its excellent swelling properties for polystyrene-based resins.[2][4][8] However, greener alternatives like anisole (B1667542) and 1,3-dimethoxybenzene (B93181) are being explored.[9][10][11]

  • Reaction Time and Temperature: Cleavage is typically rapid at room temperature, often completing within 15 to 60 minutes.[4][12]

  • Moisture: 2-CTC resin is highly sensitive to moisture, which can hydrolyze the active chlorotrityl group to the inactive alcohol form, thereby reducing the loading capacity.[13][14] Proper storage and handling under anhydrous conditions are crucial.

Data Presentation: Quantitative Analysis of Cleavage Conditions

The following tables summarize quantitative data on the cleavage of molecules from 2-CTC resin under various acidic conditions.

Table 1: Cleavage of Peptides from 2-CTC Resin with Different Acid Cocktails

Cleavage CocktailComposition (v/v)TimeTemperatureOutcomeReference
TFA in DCM1-5%30 minRoom Temp.Cleavage of fully protected peptides[8]
Acetic acid/TFE/DCM1:1:830 minRoom Temp.Mild cleavage of protected peptides[8][15]
Acetic acid/TFE/DCMNot specified15-60 minRoom Temp.Quantitative cleavage, t-butyl groups unaffected[4][12]
HFIP/DCM1:4 (20% HFIP)15-60 minRoom Temp.Fast and effective cleavage of protected peptides[8][16][17]
TFA in Anisole2%Not specifiedNot specifiedOptimal for cleavage of protected peptides[9][10]
TFA in 1,3-dimethoxybenzene2%Not specifiedNot specifiedOptimal for cleavage of protected peptides[9][10]
TFA/TIS/H₂O95:2.5:2.52-4 hoursRoom Temp.Cleavage with side-chain deprotection[8]

TFA: Trifluoroacetic acid; DCM: Dichloromethane; TFE: Trifluoroethanol; HFIP: Hexafluoroisopropanol; TIS: Triisopropylsilane (B1312306)

Experimental Protocols

Below are detailed methodologies for key experiments involving cleavage from 2-CTC resin.

Protocol 1: Cleavage of Fully Protected Peptides using Acetic Acid/TFE/DCM

This protocol is suitable for obtaining protected peptide fragments where acid-labile side-chain protecting groups need to remain intact.[15]

  • Preparation of Cleavage Solution: Prepare a mixture of acetic acid, 2,2,2-trifluoroethanol (B45653) (TFE), and dichloromethane (DCM) in a volume ratio of 1:1:8. Prepare approximately 20 mL of the solution per gram of resin.[15]

  • Resin Suspension: Suspend the peptide-bound resin in half of the prepared cleavage mixture.

  • Incubation: Allow the suspension to stand at room temperature for 30 minutes with occasional swirling.[15]

  • Filtration and Washing: Filter the resin and wash it with the remaining half of the cleavage mixture.[15]

  • Product Isolation: Combine the filtrates and concentrate them under reduced pressure to remove the DCM.[15]

  • Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the protected peptide. If necessary, store the mixture at 4°C overnight to facilitate complete precipitation.[15]

  • Final Product: Collect the precipitated peptide by filtration through a fine sintered glass funnel and wash it with cold ether.[15]

Protocol 2: Fast Cleavage of Protected Peptides using HFIP/DCM

This method offers a rapid cleavage of protected peptide fragments.[16][17]

  • Preparation of Cleavage Solution: Prepare a 20% solution of hexafluoroisopropanol (HFIP) in dichloromethane (DCM) (1:4 v/v).[16][17]

  • Cleavage Reaction: Add the cleavage solution to the dry peptide-resin and allow the mixture to stand at room temperature for 15-60 minutes.

  • Filtration: Filter the resin and collect the filtrate.

  • Washing: Wash the resin multiple times with the cleavage solution or DCM and combine the filtrates.

  • Solvent Evaporation: Evaporate the solvent from the combined filtrate under reduced pressure to obtain the protected peptide.

Protocol 3: Cleavage with Concurrent Side-Chain Deprotection using strong TFA

This protocol is used when the final product is the fully deprotected peptide.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual solvents from the synthesis and dry it under vacuum.[18]

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. TIS acts as a scavenger to trap reactive cations generated during deprotection.

  • Cleavage and Deprotection: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours.

  • Filtration: Filter the resin and wash it with fresh TFA.

  • Precipitation: Combine the filtrates and add a large volume of cold diethyl ether to precipitate the deprotected peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the peptide pellet under vacuum.

Mandatory Visualizations

The following diagrams illustrate key aspects of 2-CTC resin chemistry and experimental workflows.

cluster_resin This compound Resin cluster_linker Linker cluster_phenyl1 Phenyl cluster_phenyl2 Phenyl cluster_phenyl3 2-Chlorophenyl Resin Polystyrene Backbone p1 Resin->p1 c1 C p1->c1 cl1 Cl c1->cl1 ph1_c1 c1->ph1_c1 ph2_c1 c1->ph2_c1 ph3_c1 c1->ph3_c1 ph1_c2 ph1_c1->ph1_c2 ph1_c3 ph1_c2->ph1_c3 ph1_c4 ph1_c3->ph1_c4 ph1_c5 ph1_c4->ph1_c5 ph1_c6 ph1_c5->ph1_c6 ph1_c6->ph1_c1 ph2_c2 ph2_c1->ph2_c2 ph2_c3 ph2_c2->ph2_c3 ph2_c4 ph2_c3->ph2_c4 ph2_c5 ph2_c4->ph2_c5 ph2_c6 ph2_c5->ph2_c6 ph2_c6->ph2_c1 ph3_c2 ph3_c1->ph3_c2 ph3_c3 ph3_c2->ph3_c3 cl2 Cl ph3_c2->cl2 ph3_c4 ph3_c3->ph3_c4 ph3_c5 ph3_c4->ph3_c5 ph3_c6 ph3_c5->ph3_c6 ph3_c6->ph3_c1

Caption: Chemical structure of this compound resin.

Resin_Peptide Resin-O-CO-Peptide Protonated_Ester Resin-O(H+)-CO-Peptide Resin_Peptide->Protonated_Ester H+ (Acid) Carbocation Resin+ (2-Cl-Trityl Cation) Protonated_Ester->Carbocation Cleavage Peptide HOOC-Peptide Protonated_Ester->Peptide Release

Caption: Acid-catalyzed cleavage mechanism from 2-CTC resin.

start Start: Peptide-Resin wash_dcm 1. Wash with DCM start->wash_dcm add_cleavage_cocktail 2. Add Cleavage Cocktail (e.g., 1% TFA/DCM) wash_dcm->add_cleavage_cocktail incubate 3. Incubate at RT (15-60 min) add_cleavage_cocktail->incubate filter_resin 4. Filter to separate resin incubate->filter_resin collect_filtrate 5. Collect Filtrate (contains peptide) filter_resin->collect_filtrate wash_resin 6. Wash Resin (with cleavage cocktail/DCM) filter_resin->wash_resin Resin combine_filtrates 7. Combine Filtrates collect_filtrate->combine_filtrates wash_resin->combine_filtrates evaporate 8. Evaporate Solvent combine_filtrates->evaporate end End: Protected Peptide evaporate->end

Caption: Experimental workflow for cleavage of protected peptides.

References

A Novice Researcher's Guide to Solid-Phase Peptide Synthesis Using 2-Chlorotrityl Chloride Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Chlorotrityl chloride (2-CTC) resin, a versatile solid support for solid-phase peptide synthesis (SPPS). Tailored for novice researchers, this document details the core principles, experimental protocols, and key advantages of using 2-CTC resin, facilitating the successful synthesis of peptides.

Introduction to this compound (2-CTC) Resin

This compound (2-CTC) resin is a highly acid-labile polystyrene-based resin widely employed in Fmoc-based solid-phase peptide synthesis.[1] Its primary advantage lies in the mild conditions required for cleavage, which allows for the synthesis of fully protected peptide fragments.[2][3] These protected fragments are valuable building blocks for convergent peptide synthesis, where large peptides are assembled by coupling smaller, protected segments.[2]

The bulky 2-chlorotrityl group provides steric hindrance that minimizes racemization of the first attached amino acid and reduces the formation of diketopiperazine, a common side reaction, particularly with C-terminal proline residues.[3][4] This leads to higher purity and yield of the target peptide.[4]

Properties and Advantages of 2-CTC Resin

The selection of a solid support is critical for the success of peptide synthesis. 2-CTC resin offers several distinct advantages over other commonly used resins like Wang or Rink Amide resin.

Key Advantages:

  • Mild Cleavage Conditions: Peptides can be cleaved from 2-CTC resin under very mild acidic conditions, such as with 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or a mixture of acetic acid/trifluoroethanol (TFE)/DCM.[5][6] This preserves acid-sensitive side-chain protecting groups (e.g., Boc, tBu), which is crucial for the synthesis of protected peptide fragments.[4][7]

  • Suppression of Racemization: The sterically hindered nature of the trityl linker minimizes the risk of racemization at the C-terminal amino acid during its attachment to the resin.[3][8]

  • Inhibition of Diketopiperazine Formation: The bulky linker also effectively prevents the formation of diketopiperazine, a common side reaction that can lead to chain termination and purification challenges.[3][4]

  • Versatility: 2-CTC resin is suitable for the synthesis of both C-terminal free acids and protected peptide fragments, making it a versatile tool for various peptide synthesis strategies.[4]

Data Presentation: Comparison of Common Resins in Fmoc SPPS

FeatureThis compound (2-CTC) ResinWang ResinRink Amide Resin
C-Terminal Functionality Carboxylic AcidCarboxylic AcidAmide
Cleavage Conditions Very Mild Acid (e.g., 1% TFA in DCM, AcOH/TFE/DCM)[5][6]Strong Acid (e.g., 95% TFA)[2]Strong Acid (e.g., 95% TFA)[2]
Side-Chain Protection on Cleavage Preserved[2]CleavedCleaved
Key Advantage Synthesis of protected peptide fragments, suppression of racemization and diketopiperazine formation.[2][3][4]Robust and widely used for standard peptide acids.[2]Direct synthesis of peptide amides.[2]
Potential Drawback Potential for premature cleavage during synthesis if not handled carefully.[2]Risk of racemization of the first amino acid.[2]Can lead to side reactions with certain amino acids.[2]

Experimental Protocols

This section provides detailed methodologies for the key steps in peptide synthesis using 2-CTC resin.

Resin Swelling and Activation

Proper swelling of the resin is crucial for exposing the reactive sites.[9] Due to its sensitivity to moisture, which can deactivate the chloride functional groups to non-reactive hydroxyl groups, 2-CTC resin may require activation before use, especially if it has been stored for an extended period.[1]

Resin Swelling Protocol:

  • Place the desired amount of 2-CTC resin in a reaction vessel.

  • Add anhydrous Dichloromethane (DCM) (approx. 10-15 mL per gram of resin).[9]

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[9]

Resin Activation Protocol (if necessary):

Caution: Thionyl chloride (SOCl₂) is a corrosive and hazardous reagent. Handle it with extreme care in a well-ventilated fume hood.

  • Swell the 2-CTC resin in anhydrous DCM as described above.

  • Prepare a solution of 2% to 25% thionyl chloride in anhydrous DCM.[1][10] A 2% solution can provide up to 44% activation, suitable for longer peptides, while a 25% solution can achieve up to 80% activation in just 5 minutes.[1][10]

  • Add the thionyl chloride solution to the swollen resin and agitate for the desired time (e.g., 5 minutes for 25% SOCl₂).[1]

  • Filter the resin and wash it thoroughly with anhydrous DCM (3 x 10 mL) to remove excess reagent.[9]

  • Proceed immediately to the first amino acid loading step.

Attachment of the First Fmoc-Amino Acid

The first amino acid is attached to the resin via an ester linkage. The following protocol is a general guideline.

Protocol:

  • Swell the 2-CTC resin (1 g, e.g., 1.5 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes under an inert atmosphere.[9]

  • In a separate flask, dissolve the Fmoc-amino acid (0.6 to 2.0 equivalents relative to the resin loading) in anhydrous DCM.[7][9] If the amino acid has poor solubility in DCM, a minimal amount of anhydrous N,N-Dimethylformamide (DMF) can be added to aid dissolution.[11]

  • Add the amino acid solution to the swollen resin.

  • Add N,N-Diisopropylethylamine (DIEA) (2.0 to 4.0 equivalents relative to the amino acid) to the reaction mixture.[9][12]

  • Agitate the mixture at room temperature for 30 minutes to 4 hours.[9][11] Reaction times can be extended for sterically hindered amino acids.[9]

  • To cap any remaining unreacted chlorotrityl groups, add methanol (B129727) (0.8 mL per gram of resin) and continue to agitate for 15-30 minutes.[11][12]

  • Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and finally with methanol (3x).[9]

  • Dry the resin under vacuum to a constant weight.

Diagram: Workflow for Loading the First Amino Acid onto 2-CTC Resin

loading_workflow Resin 2-CTC Resin Swell Swell in anhydrous DCM Resin->Swell Mix Combine Resin, Fmoc-AA, and DIEA Swell->Mix AA_Sol Dissolve Fmoc-AA in anhydrous DCM (+ min. DMF if needed) AA_Sol->Mix React Agitate at RT (30 min - 4h) Mix->React Cap Cap with Methanol React->Cap Wash Wash with DCM, DMF, MeOH Cap->Wash Dry Dry under Vacuum Wash->Dry Loaded_Resin Fmoc-AA-CTC Resin Dry->Loaded_Resin

Caption: Workflow for loading the first amino acid onto 2-CTC resin.

Quantification of Resin Loading (Fmoc-Release Method)

It is essential to determine the substitution level (loading) of the resin after attaching the first amino acid. The most common method involves cleaving the Fmoc protecting group with a known base and measuring the absorbance of the resulting dibenzofulvene-piperidine adduct.

Protocol:

  • Accurately weigh a small amount of the dry Fmoc-loaded resin (e.g., 5-10 mg) into a small vessel.[9]

  • Add a known volume of 20% piperidine (B6355638) in DMF (e.g., 1 mL).[9]

  • Agitate the mixture for 30 minutes to 1 hour to ensure complete cleavage of the Fmoc group.[9][11]

  • Dilute a known aliquot of the supernatant with DMF to a final volume that gives an absorbance reading in the linear range of the spectrophotometer (typically below 1.5).[9]

  • Measure the absorbance of the solution at 278 nm or 301 nm against a blank of 20% piperidine in DMF.

  • Calculate the loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor) / (Weight of resin (mg) × Molar absorptivity) (Molar absorptivity (ε) of the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹ at 301 nm).

Peptide Chain Elongation

Peptide chain elongation involves iterative cycles of Fmoc deprotection and amino acid coupling.

Diagram: Solid-Phase Peptide Synthesis Cycle

spss_cycle Start Fmoc-AA-CTC Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes End Final Peptide-Resin Repeat->End No

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to 2-Chlorotrityl Chloride Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the choice of solid support is a critical determinant of success in solid-phase peptide synthesis (SPPS). Among the myriad of options available, the 2-Chlorotrityl chloride (2-CTC) resin has established itself as a versatile and highly favored support, particularly for the synthesis of protected peptide fragments and complex peptides. Its unique combination of high loading capacity and exceptionally mild cleavage conditions makes it an indispensable tool in the synthesis of sensitive and modified peptides.

The 2-CTC resin is a polystyrene-based support functionalized with a this compound group.[1] This functionalization is the key to its advantageous properties. The steric bulk of the trityl group effectively minimizes common side reactions such as diketopiperazine formation, a notorious challenge in SPPS, especially with C-terminal proline residues.[2][3] Furthermore, the presence of the chlorine atom at the 2-position of one of the phenyl rings enhances the acid lability of the bond between the peptide and the resin, allowing for cleavage under remarkably gentle conditions.[1] This feature is paramount for the synthesis of peptides containing acid-sensitive moieties and for the preparation of fully protected peptide fragments suitable for convergent synthesis strategies.[1][2]

Core Features and Quantitative Data

The utility of 2-CTC resin is underpinned by a set of well-defined physicochemical properties. These parameters are crucial for designing and optimizing peptide synthesis protocols. A summary of these key quantitative features is presented below for easy comparison.

PropertyTypical Value(s)Significance in SPPS
Loading Capacity 0.4 - 2.2 mmol/gDetermines the amount of the first amino acid that can be attached to the resin, directly impacting the overall yield of the synthesized peptide.[1][4]
Mesh Size 100-200 mesh (75-150 µm), 200-400 mesh (37-75 µm)Influences reaction kinetics; smaller bead sizes (higher mesh number) offer a larger surface area, potentially leading to faster reactions.[5]
Cross-linking 1% or 2% Divinylbenzene (DVB)Affects the swelling properties and mechanical stability of the resin beads. 1% DVB is common, offering a good balance.[1][5]
Swelling Volume 4-6 times its original volume (for 1% DVB in DCM)Adequate swelling is essential to expose the reactive sites within the resin beads, ensuring efficient coupling reactions.[5][6]
Cleavage Conditions 1-5% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or Acetic acid/Trifluoroethanol/DCM mixturesEnables the release of the peptide from the resin while keeping acid-labile side-chain protecting groups intact.[1][7]

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in solid-phase peptide synthesis using this compound resin.

Resin Activation (Optional but Recommended)

Due to its sensitivity to moisture, which can lead to the hydrolysis of the reactive chloride to a non-reactive alcohol, an activation step is often recommended, especially for resin that has been stored for some time.[8]

Objective: To convert any hydrolyzed hydroxyl groups back to the active chloride form.

Materials:

  • This compound resin

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (B129727) (MeOH)

Procedure:

  • Swell the 2-CTC resin in anhydrous DCM (10 mL/g of resin) for 30-60 minutes in a suitable reaction vessel.

  • Drain the DCM.

  • Prepare a solution of 2% to 25% SOCl₂ in anhydrous DCM.[8]

  • Add the SOCl₂ solution to the resin and agitate for 5-60 minutes at room temperature.[8]

  • Drain the activation solution.

  • Wash the resin thoroughly with anhydrous DCM (5 x 10 mL/g) to remove excess SOCl₂.

Loading of the First Amino Acid

This step involves the covalent attachment of the C-terminal amino acid to the resin.

Objective: To esterify the first N-Fmoc protected amino acid to the 2-CTC resin.

Materials:

  • Activated 2-CTC resin

  • N-Fmoc protected amino acid

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

Procedure:

  • Swell the activated 2-CTC resin in anhydrous DCM (10 mL/g of resin) for 30 minutes.

  • In a separate flask, dissolve the N-Fmoc amino acid (1.0 to 2.0 equivalents relative to the resin's loading capacity) in anhydrous DCM.

  • Add the amino acid solution to the swollen resin.

  • Add DIEA (2.0 to 4.0 equivalents relative to the amino acid) to the reaction mixture.[9]

  • Agitate the mixture at room temperature for 1 to 4 hours. The reaction time can be extended for sterically hindered amino acids.[9]

  • To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) and agitate for 15-30 minutes.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally methanol (3x).

  • Dry the resin under vacuum.

Determination of Resin Substitution (Loading)

It is crucial to determine the actual loading of the first amino acid on the resin. This is typically done by spectrophotometric analysis of the fulvene-piperidine adduct released upon Fmoc deprotection.

Objective: To quantify the amount of the first amino acid attached to the resin.

Materials:

  • Fmoc-loaded resin

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Dimethylformamide (DMF)

  • UV-Vis Spectrophotometer

Procedure:

  • Accurately weigh a small amount of the dried Fmoc-loaded resin (e.g., 5-10 mg) into a small vessel.

  • Add a known volume of 20% piperidine in DMF (e.g., 1 mL).

  • Agitate the mixture for 30-60 minutes to ensure complete Fmoc deprotection.

  • Allow the resin to settle and take a known aliquot of the supernatant.

  • Dilute the aliquot with DMF to a final volume that gives an absorbance reading in the linear range of the spectrophotometer.

  • Measure the absorbance of the solution at 301 nm against a blank of 20% piperidine in DMF.

  • Calculate the loading using the following formula: Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution in mL) / (7800 × mass of resin in g) (The molar extinction coefficient of the fulvene-piperidine adduct at 301 nm is approximately 7800 L mol⁻¹ cm⁻¹).

Peptide Chain Elongation

This involves the sequential addition of amino acids to the growing peptide chain.

Objective: To build the desired peptide sequence on the solid support.

Procedure: This is a cyclic process involving two main steps:

  • Fmoc Deprotection:

    • Wash the resin with DMF.

    • Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

    • Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling:

    • Pre-activate the next N-Fmoc protected amino acid with a coupling agent (e.g., HBTU/HOBt, HATU, or DIC/Oxyma) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 30-60 minutes.

    • Wash the resin with DMF to remove excess reagents.

    • (Optional) Perform a ninhydrin (B49086) test to check for the completeness of the coupling reaction.

Repeat this cycle for each amino acid in the sequence.

Cleavage of the Peptide from the Resin

This is the final step where the synthesized peptide is released from the solid support. The mild cleavage conditions are a key advantage of the 2-CTC resin.

Objective: To cleave the peptide from the resin while retaining side-chain protecting groups.

Materials:

  • Peptide-loaded resin

  • Cleavage cocktail (e.g., 1-5% TFA in DCM, or Acetic acid/Trifluoroethanol/DCM (1:1:8))[1][7]

  • Dichloromethane (DCM)

  • Di-tert-butyl ether or Triisopropylsilane (TIS) (as scavengers)

Procedure:

  • Wash the peptide-loaded resin with DCM and dry it.

  • Swell the resin in DCM.

  • Prepare the cleavage cocktail. For sensitive peptides, a very mild cocktail such as AcOH/TFE/DCM can be used.[7] For standard protected peptide cleavage, 1-2% TFA in DCM is common.[1] The addition of scavengers is recommended to trap the reactive trityl cation.

  • Add the cleavage cocktail to the resin and agitate for 30 minutes to 2 hours at room temperature. The progress of the cleavage can be monitored by HPLC.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with additional cleavage cocktail or DCM to ensure complete recovery of the peptide.

  • Evaporate the solvent from the combined filtrates to obtain the protected peptide.

Visualizing the Workflow

To better illustrate the logical flow of solid-phase peptide synthesis using this compound resin, the following diagrams are provided.

SPPS_Workflow start Start: 2-CTC Resin swell Resin Swelling (DCM) start->swell load First Amino Acid Loading (Fmoc-AA-OH, DIEA) swell->load cap Capping (Methanol) load->cap wash1 Washing cap->wash1 deprotect Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 Washing deprotect->wash2 couple Amino Acid Coupling (Activated Fmoc-AA-OH) wash2->couple wash3 Washing couple->wash3 repeat Repeat for Each Amino Acid wash3->repeat repeat->deprotect Next Amino Acid cleave Peptide Cleavage (Mild Acid) repeat->cleave Final Amino Acid end End: Protected Peptide cleave->end

Caption: General workflow of solid-phase peptide synthesis on 2-CTC resin.

Cleavage_Mechanism ResinPeptide Resin-O-C(Tr)-Peptide Polystyrene-Trityl-Peptide Ester Intermediate Resin-O(H+)-C(Tr)-Peptide Protonated Ester ResinPeptide->Intermediate Protonation by Mild Acid Protonation H+ Products Resin-Trityl+ Resin-Bound Carbocation HOOC-Peptide C-Terminal Carboxylic Acid Peptide Intermediate->Products Heterolytic Cleavage Cleavage Cleavage

Caption: Simplified mechanism of peptide cleavage from 2-CTC resin.

References

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using 2-Chlorotrityl Chloride Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are synthesized, providing a more straightforward and efficient alternative to traditional solution-phase methods.[1] At the core of SPPS is the solid support, or resin, which acts as an anchor for the growing peptide chain.[1] The choice of resin is critical as it dictates the conditions for peptide cleavage and the nature of the C-terminus of the final product.

The 2-Chlorotrityl chloride (2-CTC) resin is a highly versatile and widely used solid support in Fmoc-based SPPS.[2][3] Its primary advantage lies in its extreme acid lability, which allows for the cleavage of the synthesized peptide under very mild acidic conditions.[1][4] This feature is particularly beneficial for the synthesis of protected peptide fragments that can be used in convergent synthesis strategies, as it preserves acid-sensitive side-chain protecting groups like Boc and tBu.[4] Furthermore, the steric bulk of the 2-chlorotrityl group minimizes common side reactions such as diketopiperazine formation and racemization during the loading of the first amino acid.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the effective use of 2-CTC resin in peptide synthesis.

Principle

The 2-CTC resin is a polystyrene-based resin functionalized with a this compound group. The synthesis of a peptide on this resin begins with the attachment of the C-terminal Fmoc-protected amino acid to the trityl linker via an ester bond. This is typically achieved by reacting the Fmoc-amino acid with the resin in the presence of a tertiary amine base. The subsequent amino acids are then coupled sequentially to the N-terminus of the growing peptide chain after the removal of the Fmoc protecting group with a mild base, such as piperidine (B6355638).

Upon completion of the peptide sequence, the peptide can be cleaved from the resin. The highly acid-labile nature of the trityl ester linkage allows for cleavage under exceptionally mild acidic conditions, such as with a low concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1] This mild cleavage is a key advantage of the 2-CTC resin, as it leaves most acid-sensitive side-chain protecting groups intact, yielding a fully protected peptide fragment. These protected fragments are valuable building blocks for the synthesis of larger peptides and proteins through fragment condensation.

Data Presentation: Quantitative Parameters for 2-CTC Resin Protocols

The following tables summarize key quantitative data for various stages of peptide synthesis using 2-CTC resin, providing a reference for experimental design.

Table 1: First Amino Acid Loading on 2-CTC Resin

ParameterValue/RangeNotes
Fmoc-Amino Acid 1.0 - 2.5 equivalents (relative to resin)Using a lower equivalency can result in a lower substitution resin.[6]
Base (DIPEA) 2.0 - 4.0 equivalents (relative to amino acid)Added in portions to activate the resin and facilitate coupling.[6][7]
Solvent Anhydrous Dichloromethane (DCM)A small amount of DMF can be added to aid in dissolving the amino acid.[6]
Reaction Time 1 - 4 hoursCan be extended for sterically hindered amino acids.[7] Agitation is crucial.[6]
Capping Agent Methanol (in DCM/DIPEA)Used to cap any unreacted chlorotrityl sites to prevent side reactions.[8]
Capping Solution DCM:MeOH:DIPEA (17:2:1 v/v/v)Applied for 45-60 minutes after the initial amino acid loading.[8]

Table 2: Peptide Cleavage from 2-CTC Resin (for Protected Peptides)

Cleavage CocktailComposition (v/v)ConditionsApplication
TFA in DCM 1-5% TFA in DCMRoom Temperature, ~30 minStandard mild cleavage for fully protected peptides.[5]
Acetic Acid/TFE/DCM 1:1:8Room Temperature, 30 minMild cleavage of protected peptides.[9]
HFIP/DCM 1:4Room Temperature, 15-60 minFast and effective cleavage of protected peptides.[10]
TFA in Anisole or 1,3-dimethoxybenzene 2% TFARoom TemperatureGreener alternative to DCM for the cleavage step.[11]

Experimental Protocols

Protocol 1: Activation of 2-CTC Resin

Due to its sensitivity to moisture, 2-CTC resin can become deactivated over time by converting to the corresponding alcohol.[5][6] It is recommended to activate or reactivate the resin before use, especially if it has been stored for an extended period.[5]

  • Suspend the 2-CTC resin in anhydrous DCM (approx. 10 mL per gram of resin).

  • Cool the suspension in an ice bath.

  • Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) and 2.4 equivalents of pyridine (B92270) or DIPEA.

  • Stir the mixture at room temperature for 2 hours.

  • Filter the resin and wash it thoroughly with anhydrous DCM.

  • Dry the activated resin under vacuum.

Protocol 2: Loading of the First Fmoc-Amino Acid
  • Swell the 2-CTC resin (1 g) in anhydrous DCM (10 mL) for at least 30 minutes in a reaction vessel.

  • In a separate flask, dissolve 1.0 to 2.0 equivalents of the desired Fmoc-amino acid (relative to the resin's theoretical loading) in a minimal amount of anhydrous DCM. A small amount of DMF may be added if the amino acid is not fully soluble.

  • Add the amino acid solution to the swollen resin.

  • Add 2.0 to 4.0 equivalents of Diisopropylethylamine (DIPEA) (relative to the amino acid) to the reaction mixture. It is often beneficial to add the DIPEA in two portions.

  • Agitate the mixture at room temperature for 1 to 4 hours.

  • To cap any unreacted sites, add a solution of DCM:Methanol:DIPEA (17:2:1 v/v/v) and agitate for an additional 30-60 minutes.[8]

  • Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Dry the resin under vacuum.

Protocol 3: Determination of Resin Loading (Fmoc Assay)
  • Accurately weigh a small amount of the dry, Fmoc-loaded resin (e.g., 5-10 mg).

  • Add a known volume (e.g., 1 mL) of a 20% piperidine in DMF solution.

  • Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilute a known aliquot of the supernatant with DMF to a final volume that will give an absorbance reading within the linear range of a UV spectrophotometer.

  • Measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.

  • Calculate the loading using the Beer-Lambert law (ε at 301 nm = 7800 L mol⁻¹ cm⁻¹).

Protocol 4: Standard Fmoc-SPPS Cycle
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF.

  • Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

Protocol 5: Cleavage of Protected Peptide from 2-CTC Resin
  • Wash the peptide-resin with DCM (3x) to remove any residual DMF.

  • Prepare a cleavage cocktail of 1% TFA in DCM.[5]

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture for 1-2 minutes.[5]

  • Drain the filtrate into a flask containing a scavenger such as pyridine or water to neutralize the TFA.[5]

  • Repeat the cleavage step 2-3 more times with fresh cleavage cocktail.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting protected peptide can be precipitated from cold diethyl ether, filtered, and dried.

Visualizations

SPPS_Workflow_on_2CTC_Resin cluster_prep Resin Preparation cluster_loading First Amino Acid Loading cluster_elongation Peptide Chain Elongation cluster_cleavage Cleavage Resin 2-CTC Resin Swell Swell in Anhydrous DCM Resin->Swell Load_AA Add Fmoc-AA and DIPEA Swell->Load_AA Capping Cap with MeOH/DIPEA Load_AA->Capping Wash_1 Wash (DCM, DMF, MeOH) Capping->Wash_1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_1->Fmoc_Deprotection Wash_2 Wash (DMF) Fmoc_Deprotection->Wash_2 Coupling Couple next Fmoc-AA Wash_2->Coupling Wash_3 Wash (DMF) Coupling->Wash_3 Wash_3->Fmoc_Deprotection Repeat for each AA Cleave Cleave with 1% TFA in DCM Wash_3->Cleave Precipitate Precipitate Protected Peptide Cleave->Precipitate

Caption: Experimental workflow for solid-phase peptide synthesis on 2-CTC resin.

Cleavage_Mechanism cluster_resin Peptide-Resin Complex cluster_reagents Cleavage Reagents cluster_reaction Cleavage Reaction cluster_products Products Peptide_Resin Peptide-O-Trityl-Resin Protonation Protonation of Ester Oxygen Peptide_Resin->Protonation + H⁺ (from TFA) TFA Trifluoroacetic Acid (TFA) Carbocation Formation of Stable Trityl Carbocation Protonation->Carbocation Heterolytic Cleavage Protected_Peptide Protected Peptide (C-terminal COOH) Carbocation->Protected_Peptide Resin_Carbocation Resin-Trityl⁺ Carbocation->Resin_Carbocation

Caption: Mechanism of acid-labile cleavage of a peptide from 2-CTC resin.

References

Application Note & Protocol: Loading the First Amino Acid on 2-Chlorotrityl Chloride Resin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in solid-phase peptide synthesis (SPPS).

Introduction: The 2-Chlorotrityl chloride (2-CTC) resin is a highly versatile solid support for peptide synthesis, particularly valued for its acid-labile properties. This allows for the cleavage of the finished peptide under very mild acidic conditions, preserving sensitive side-chain protecting groups and enabling the synthesis of fully protected peptide fragments. The successful loading of the first amino acid is a critical step that dictates the overall yield and purity of the final peptide. This document provides a detailed protocol for this process, including resin activation, amino acid coupling, capping of unreacted sites, and quantification of the loading efficiency.

Principle: The loading reaction involves the esterification of the C-terminal carboxyl group of an N-α-Fmoc-protected amino acid with the chlorotrityl functional group on the polystyrene resin. The reaction is typically performed in a non-polar aprotic solvent like Dichloromethane (DCM) and is facilitated by a sterically hindered, non-nucleophilic base, most commonly N,N-Diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, and the resulting carboxylate anion attacks the electrophilic trityl chloride, displacing the chloride and forming a covalent ester linkage.

Key Considerations and Troubleshooting

  • Resin and Solvent Quality: 2-CTC resin is extremely sensitive to moisture, which can hydrolyze the reactive chloride groups to inactive hydroxyl groups, significantly reducing loading efficiency.[1][2] It is imperative to use anhydrous solvents and dry amino acid derivatives.[1][3] Resins that have been stored for extended periods or improperly handled may require reactivation.[2][4]

  • Resin Reactivation: If the resin is suspected to be inactive, it can be reactivated by treatment with thionyl chloride (SOCl₂) and a base, which converts the hydroxyl groups back to chlorides.[2][4][5]

  • Controlling Substitution Level: While high loading may seem desirable, lower substitution levels (e.g., 0.5 - 0.8 mmol/g) are often beneficial for synthesizing long or "difficult" sequences prone to aggregation.[2] The loading can be controlled by using a stoichiometric or sub-stoichiometric amount of the amino acid relative to the resin's theoretical capacity.[2][6]

  • Capping: After the amino acid coupling, any unreacted chlorotrityl sites must be "capped" to prevent them from reacting in subsequent synthesis steps. This is typically achieved by treating the resin with a small nucleophile like methanol (B129727).[1][7]

  • Base Selection: DIPEA is the most common base used for the loading step.[4] Other bases like 2,4,6-collidine can also be used to minimize racemization.[4][8]

Experimental Protocols

Protocol 1: Reactivation of this compound Resin

This protocol should be performed if the resin is old, has been improperly stored, or shows low loading efficiency.

Materials:

  • This compound resin (deactivated)

  • Anhydrous Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) or DIPEA

  • Reaction vessel with a frit

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Swell the resin (1 g) in anhydrous DCM (approx. 10 mL) for 30 minutes under an inert atmosphere.[4]

  • Cool the suspension in an ice bath.

  • Slowly add pyridine (2.4 equivalents relative to the resin's theoretical loading).[2][4]

  • Carefully and dropwise, add thionyl chloride (1.2 equivalents).[2][4] CAUTION: Thionyl chloride is corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.[2][4]

  • Allow the reaction to stir at room temperature for 2 hours or heat at reflux for 2-4 hours for more complete reactivation.[2][4]

  • Filter the resin and wash thoroughly with anhydrous DCM (3 x 10 mL).[4]

  • Dry the reactivated resin under vacuum to a constant weight.[5]

Protocol 2: Loading of the First Fmoc-Amino Acid

Materials:

  • Activated this compound resin

  • N-α-Fmoc protected amino acid

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF) - if needed for solubility

Procedure:

  • Resin Swelling: Place the 2-CTC resin (1 g) in a reaction vessel. Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[6][8]

  • Amino Acid Solution Preparation: In a separate flask, dissolve the Fmoc-amino acid (1.0 to 2.0 equivalents relative to the resin loading) in anhydrous DCM. If solubility is an issue, a minimal amount of DMF can be added.[4][6]

  • Loading Reaction: Drain the swelling solvent from the resin. Add the amino acid solution to the swollen resin. Add DIPEA (2.0 to 4.0 equivalents relative to the amino acid).[4][6] Agitate the mixture at room temperature for 1 to 4 hours.[2][4] Reaction times may be extended for sterically hindered amino acids.[4]

  • Capping: To cap any unreacted sites, add methanol (approx. 0.8-1.0 mL per gram of resin) or a prepared capping mixture of DCM:MeOH:DIPEA (17:2:1 v/v/v) and continue to agitate for 30 minutes.[1][6]

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), and finally methanol (3x).[4] For each wash, use enough solvent to slurry the resin and agitate for 1-2 minutes before draining.

  • Drying: Dry the loaded resin under vacuum to a constant weight.

Protocol 3: Quantification of Resin Loading (Spectrophotometric Fmoc-Assay)

This method determines the substitution level by measuring the UV absorbance of the Fmoc group cleaved from a known mass of resin.

Materials:

  • Dry, Fmoc-loaded resin

  • 20% (v/v) piperidine (B6355638) in DMF

  • DMF (spectroscopic grade)

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Accurately weigh approximately 5-10 mg of the dry, loaded resin into a 2 mL microcentrifuge tube or glass vial.[4][5]

  • Add a precise volume (e.g., 1.0 mL) of 20% piperidine in DMF.[1][5]

  • Agitate the mixture for 30-60 minutes at room temperature to ensure complete cleavage of the Fmoc group.[5]

  • Allow the resin to settle. Carefully take a known aliquot of the supernatant (e.g., 50 µL) and dilute it with a known volume of DMF (e.g., to 5 mL) to bring the absorbance into the linear range of the spectrophotometer.[5]

  • Prepare a blank solution using the same dilution of the 20% piperidine in DMF solution.[5]

  • Measure the absorbance of the sample against the blank at ~290 nm or ~278 nm.[1][9]

  • Calculate the loading using the Beer-Lambert law:

    • Loading (mmol/g) = (Absorbance × Dilution Volume [mL]) / (ε × Path Length [cm] × Resin Weight [g])

    • Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is typically ~7800 M⁻¹cm⁻¹ at 290 nm.

Data Presentation

Table 1: Summary of Reagents for Amino Acid Loading

Reagent Equivalents (relative to resin capacity) Purpose Source(s)
Fmoc-Amino Acid 1.0 - 4.0 C-terminal residue to be attached [2][4]
DIPEA 2.0 - 4.0 (relative to amino acid) Non-nucleophilic base to facilitate esterification [3][4][6]
Methanol ~10 (relative to resin) Capping agent for unreacted sites [1]

| DCM:MeOH:DIPEA | (17:2:1 v/v/v) | Alternative capping solution |[3][6] |

Table 2: Typical Reaction Parameters for Amino Acid Loading

Parameter Value / Range Notes Source(s)
Solvent Anhydrous Dichloromethane (DCM) Primary solvent for swelling and reaction. DMF can be added for solubility. [1][4]
Resin Swelling Time ≥ 30 minutes Crucial for exposing reactive sites within the resin beads. [4][8]
Reaction Time 1 - 4 hours Can be extended (up to 24h) for sterically hindered amino acids. [2][4][8]
Reaction Temperature Room Temperature Standard condition for the loading reaction. [6]

| Capping Time | ≥ 30 minutes | Ensures complete quenching of remaining reactive sites. |[1][6] |

Visualizations

G cluster_prep Preparation cluster_reaction Reaction & Processing cluster_analysis Analysis resin_prep 1. Resin Preparation (Reactivate with SOCl₂ if needed) swell 2. Swell Resin (Anhydrous DCM, ≥30 min) resin_prep->swell load 4. Loading Reaction (Combine and agitate, 1-4h) swell->load aa_prep 3. Prepare Amino Acid Solution (Fmoc-AA + DIPEA in DCM) aa_prep->load cap 5. Capping (DCM/MeOH/DIPEA, 30 min) load->cap wash 6. Wash Resin (DCM, DMF, MeOH) cap->wash dry 7. Dry Resin (In vacuo) wash->dry quantify 8. Quantify Loading (Spectrophotometric Fmoc Assay) dry->quantify

Caption: Experimental workflow for loading the first amino acid onto 2-CTC resin.

G cluster_reactants Reactants cluster_product Product resin This compound Resin (Resin-Trityl-Cl) loaded_resin Loaded Resin (Resin-Trityl-OOC-CHR-NH-Fmoc) resin->loaded_resin DCM, RT amino_acid Fmoc-Amino Acid (Fmoc-NH-CHR-COOH) amino_acid->loaded_resin DCM, RT base DIPEA (Base) base->loaded_resin facilitates

Caption: Chemical scheme for the esterification of an Fmoc-amino acid to 2-CTC resin.

References

Application Notes and Protocols for Cleavage of Peptides from 2-Chlorotrityl Chloride Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-Chlorotrityl chloride (2-CTC) resin is a highly acid-labile solid support widely utilized in solid-phase peptide synthesis (SPPS), particularly for the synthesis of protected peptide fragments.[1] Its principal advantage lies in the ability to cleave the synthesized peptide under exceptionally mild acidic conditions, which preserves acid-sensitive side-chain protecting groups (e.g., Boc, tBu, Trt).[2][3][4] This feature makes the 2-CTC resin ideal for fragment condensation strategies in the synthesis of large peptides and small proteins. The steric bulk of the trityl group also minimizes diketopiperazine formation during the coupling of the second amino acid, a common side reaction with other linkers.[1]

These application notes provide detailed protocols for the cleavage of peptides from 2-CTC resin, covering both mild and stronger cleavage conditions.

Cleavage Mechanisms and Considerations

The cleavage of the peptide from the 2-CTC resin is an acid-catalyzed hydrolysis of the ester bond linking the C-terminal amino acid to the resin. The highly substituted trityl cation generated upon cleavage is stabilized by resonance, contributing to the high acid lability of the linker.

Key Considerations:

  • Choice of Cleavage Cocktail: The selection of the cleavage cocktail depends on whether the goal is to obtain a fully protected peptide fragment or a peptide with some or all protecting groups removed.

  • Presence of Sensitive Residues: Amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are susceptible to modification by the carbocations generated during cleavage. The use of scavengers in the cleavage cocktail can mitigate these side reactions. However, under the very mild conditions typically used for 2-CTC resin, such side reactions are less pronounced.[2][3][4]

  • Solvent Choice: Dichloromethane (B109758) (DCM) is the most common solvent for cleavage from 2-CTC resin. However, greener alternatives like anisole (B1667542) and 1,3-dimethoxybenzene (B93181) have been proposed.[5][6]

  • Reaction Time and Temperature: Cleavage is typically performed at room temperature, with reaction times ranging from 15 minutes to a few hours, depending on the chosen cleavage cocktail and the peptide sequence.[2][4]

Experimental Protocols

Protocol 1: Mild Cleavage for Fully Protected Peptides using Acetic Acid/Trifluoroethanol/DCM

This is a widely used method for obtaining fully protected peptide fragments.

Materials:

  • Peptidyl-2-CTC resin (dried)

  • Acetic acid (AcOH)

  • 2,2,2-Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Prepare the cleavage cocktail: a mixture of acetic acid/TFE/DCM in a 1:1:8 (v/v/v) ratio.[7] Use approximately 20 mL of the cocktail per gram of resin.[7]

  • Suspend the dried peptidyl-resin in half of the cleavage cocktail in a suitable reaction vessel.

  • Agitate the suspension at room temperature for 30-60 minutes.[2][4][7]

  • Filter the resin and collect the filtrate.

  • Wash the resin with the remaining cleavage cocktail.

  • Combine all filtrates.

  • Concentrate the combined filtrates under reduced pressure to remove the DCM and TFE.

  • Precipitate the protected peptide by adding cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Wash the peptide with cold diethyl ether and dry under vacuum.

Protocol 2: Mild Cleavage for Fully Protected Peptides using Hexafluoroisopropanol (HFIP)

This method offers a fast and effective cleavage with minimal racemization.[8][9]

Materials:

  • Peptidyl-2-CTC resin (dried)

  • Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Prepare the cleavage solution: a 20% solution of HFIP in DCM (1:4 v/v).[8][9][10]

  • Suspend the dried peptidyl-resin in the cleavage solution.

  • Agitate the mixture at room temperature for 15-30 minutes.

  • Filter the resin and collect the filtrate.

  • Wash the resin 2-3 times with the cleavage solution or DCM.

  • Combine the filtrates.

  • Evaporate the solvent under reduced pressure.

  • Precipitate the protected peptide with cold diethyl ether.

  • Collect the peptide by filtration or centrifugation, wash with cold ether, and dry.

Protocol 3: Very Mild Cleavage using 1% Trifluoroacetic Acid (TFA)

This protocol is suitable for highly acid-sensitive peptides where the preservation of all protecting groups is critical.

Materials:

Procedure:

  • Prepare the cleavage solution: 1% TFA in DCM. If the peptide contains Trp or other sensitive residues, 1% TIPS can be added as a scavenger.

  • Suspend the resin in the cleavage solution (e.g., 10 mL/g of resin).[11]

  • Agitate for 1-2 minutes.[11]

  • Filter the solution directly into a flask containing an equal volume of a quenching solution (e.g., water) to immediately neutralize the acid and prevent premature deprotection.[11]

  • Repeat the cleavage and quenching steps 3-4 more times.[11]

  • Combine the aqueous phases.

  • Evaporate the DCM from the combined filtrates.

  • The peptide may precipitate in the aqueous layer. Add acetonitrile (ACN) to dissolve the peptide if necessary.[11]

  • Lyophilize the aqueous solution to obtain the protected peptide.

Data Presentation: Comparison of Cleavage Cocktails

Cleavage CocktailComposition (v/v)Reaction TimeTemperatureApplicationKey Advantages
AcOH/TFE/DCM 1:1:8 or 1:2:7[7][12]15-60 min[2][4]Room Temp.Cleavage of fully protected peptides.Mild conditions, preserves t-butyl type protecting groups.[2][3][4]
HFIP/DCM 1:4[8][9]15-30 minRoom Temp.Fast cleavage of fully protected peptides.Rapid and efficient, minimal racemization.[8][9]
1% TFA in DCM 1:995 x 1 min (repeated)[11]Room Temp.Cleavage of highly acid-sensitive protected peptides.Extremely mild, good for peptides with very labile protecting groups.[13]
2% TFA in Anisole 2:98Optimized timeRoom Temp."Green" cleavage of protected peptides.Avoids the use of halogenated solvents like DCM.[5][6]

Visualizations

G cluster_prep Preparation cluster_cleavage Cleavage cluster_workup Work-up Dry Peptidyl-Resin Dry Peptidyl-Resin Prepare Cleavage Cocktail Prepare Cleavage Cocktail Suspend Resin in Cocktail Suspend Resin in Cocktail Dry Peptidyl-Resin->Suspend Resin in Cocktail Prepare Cleavage Cocktail->Suspend Resin in Cocktail Agitate at Room Temp Agitate at Room Temp Suspend Resin in Cocktail->Agitate at Room Temp Filter Resin Filter Resin Agitate at Room Temp->Filter Resin Collect Filtrate Collect Filtrate Filter Resin->Collect Filtrate Wash Resin Wash Resin Filter Resin->Wash Resin Combine Filtrates Combine Filtrates Collect Filtrate->Combine Filtrates Wash Resin->Collect Filtrate Evaporate Solvents Evaporate Solvents Combine Filtrates->Evaporate Solvents Precipitate with Ether Precipitate with Ether Evaporate Solvents->Precipitate with Ether Isolate Peptide Isolate Peptide Precipitate with Ether->Isolate Peptide Dry Peptide Dry Peptide Isolate Peptide->Dry Peptide

Caption: Experimental workflow for peptide cleavage from 2-CTC resin.

G Peptide-Resin_Linkage Peptide-C(O)O-Trityl-Resin Protonation Protonation of Ester Oxygen Peptide-Resin_Linkage->Protonation Carbocation_Formation Formation of stable 2-Chlorotrityl cation Protonation->Carbocation_Formation Peptide_Release Release of C-terminal carboxylic acid peptide Protonation->Peptide_Release Acid H+ (from TFA, AcOH, etc.) Acid->Peptide-Resin_Linkage

Caption: Simplified logical diagram of acid-catalyzed cleavage from 2-CTC resin.

References

Solid-Phase Synthesis of Peptidomimetics Using 2-Chlorotrityl Chloride Resin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of peptidomimetics utilizing 2-Chlorotrityl chloride (2-CTC) resin. The use of 2-CTC resin offers a versatile and efficient platform for the construction of a wide array of peptide-like molecules, which are pivotal in modern drug discovery and development. Its acid-labile nature allows for the mild cleavage of synthesized compounds, preserving sensitive functional groups and ensuring high product purity.[1][2][3]

Introduction to this compound Resin in Peptidomimetic Synthesis

This compound (2-CTC) resin is a polystyrene-based solid support widely employed in solid-phase synthesis.[1][4] Its key advantage lies in the ability to immobilize carboxylic acids under basic conditions and subsequently release the synthesized molecule under very mild acidic conditions.[1] This feature is particularly beneficial for the synthesis of complex and sensitive peptidomimetics, as it minimizes side reactions such as racemization and diketopiperazine formation.[5][] The bulky trityl linker also provides steric hindrance that can prevent unwanted side reactions during chain elongation.[5]

The versatility of 2-CTC resin extends beyond standard peptide synthesis to the construction of various peptidomimetic scaffolds, including but not limited to peptoids, β-peptides, and macrocyclic peptidomimetics.[7][8][9] The straightforward purification, which involves simple washing and filtration steps, significantly accelerates the synthesis process compared to traditional solution-phase chemistry.[1][10]

Key Experimental Protocols

The following sections detail the essential protocols for the solid-phase synthesis of peptidomimetics on 2-CTC resin. These protocols are based on established methodologies and provide a framework that can be adapted for the synthesis of specific target molecules.

Resin Handling and Swelling

Proper handling and swelling of the 2-CTC resin are crucial for successful synthesis. The resin is sensitive to moisture and should be stored in a desiccator.[4] Before use, the resin must be allowed to swell in a suitable solvent to ensure that the reactive sites are accessible.

Protocol:

  • Weigh the desired amount of 2-CTC resin (typically 100-200 mesh or 200-400 mesh) into a reaction vessel.[4]

  • Add a suitable solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]

Loading of the First Building Block (Amino Acid or Carboxylic Acid)

The initial loading of the first protected amino acid or carboxylic acid onto the resin is a critical step that determines the overall yield of the synthesis. The following protocol is for the loading of an Fmoc-protected amino acid. Anhydrous conditions are important for this step.[1]

Protocol:

  • Dissolve the Fmoc-protected amino acid (1.0-1.5 equivalents relative to the resin's loading capacity) in anhydrous DCM (or a mixture of DCM and a small amount of DMF to aid dissolution).

  • To the dissolved amino acid, add N,N-diisopropylethylamine (DIPEA) (4-5 equivalents relative to the amino acid).[1]

  • Add the amino acid/DIPEA solution to the swelled resin.

  • Agitate the mixture at room temperature for 1-12 hours.[1] Reaction time can be monitored for completion.

  • After the coupling is complete, any unreacted sites on the resin must be "capped" to prevent side reactions in subsequent steps. Add a solution of DCM/methanol/DIPEA (e.g., in a 17:2:1 ratio) and agitate for 30-60 minutes.[1]

  • Wash the resin sequentially with DCM, DMF, and methanol, and then dry it under vacuum.

Determination of Resin Loading

The substitution level (loading) of the first residue on the resin can be determined spectrophotometrically by quantifying the amount of Fmoc group cleaved from a small, weighed sample of the resin.

Protocol:

  • Accurately weigh a small amount of the dried, loaded resin (e.g., 2-5 mg) into a small vessel.

  • Add a solution of 20% piperidine (B6355638) in DMF.

  • Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilute an aliquot of the supernatant with DMF.

  • Measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.

  • Calculate the loading using the Beer-Lambert law (ε ≈ 7800 L mol⁻¹ cm⁻¹).

Chain Elongation: Iterative Deprotection and Coupling

The peptidomimetic chain is extended through a series of deprotection and coupling steps.

a) Fmoc Deprotection:

Protocol:

  • Swell the Fmoc-protected resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF and DCM to remove the piperidine and the cleaved Fmoc adduct.

b) Coupling of the Next Building Block:

Protocol:

  • Dissolve the next Fmoc-protected amino acid or building block (2-3 equivalents) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF or a suitable solvent.

  • Add a base such as DIPEA (4-6 equivalents) to the solution.

  • Add the activated building block solution to the deprotected resin.

  • Allow the reaction to proceed for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test (e.g., the Kaiser test for primary amines).

  • After complete coupling, wash the resin with DMF and DCM.

Repeat the deprotection and coupling cycles until the desired peptidomimetic sequence is assembled.

Cleavage of the Peptidomimetic from the Resin

The final step is the cleavage of the synthesized peptidomimetic from the 2-CTC resin. The mild acidic conditions required for cleavage from 2-CTC resin are a key advantage, as they leave most acid-labile side-chain protecting groups intact if desired.

Protocol for Cleavage with Retention of Side-Chain Protecting Groups:

  • Wash the resin-bound peptidomimetic with DCM and dry it.

  • Prepare a cleavage cocktail of 1-2% trifluoroacetic acid (TFA) in DCM.[3] Alternatively, a mixture of acetic acid/trifluoroethanol/DCM can be used for very sensitive compounds.

  • Add the cleavage cocktail to the resin and agitate for 30-60 minutes at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Neutralize the filtrate with a base (e.g., pyridine (B92270) or DIPEA) and evaporate the solvent.

Protocol for Cleavage with Removal of Acid-Labile Side-Chain Protecting Groups:

  • Wash the resin-bound peptidomimetic with DCM and dry it.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (a scavenger to trap reactive cations).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.[1]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptidomimetic by adding cold diethyl ether.

  • Collect the precipitate by centrifugation and wash it with cold ether.

  • Dry the crude product and purify it using techniques such as high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following tables summarize typical quantitative data for the solid-phase synthesis of peptidomimetics on 2-CTC resin.

ParameterTypical ValueReference
Resin Loading
Initial Resin Substitution0.8 - 1.6 mmol/g[5]
First Amino Acid Loading0.4 - 1.0 mmol/g[2]
Reagent Equivalents (relative to resin loading)
First Amino Acid1.0 - 1.5 eq[1]
DIPEA (for loading)4.0 - 5.0 eq[1]
Subsequent Amino Acids2.0 - 3.0 eq
Coupling Agents (e.g., HBTU)1.9 - 2.9 eq
DIPEA (for coupling)4.0 - 6.0 eq
Reaction Conditions
Swelling Time30 - 60 min[1]
Loading Time1 - 12 h[1]
Fmoc Deprotection Time5 - 20 min
Coupling Time1 - 2 h
Cleavage Time (mild)30 - 60 min[2]
Cleavage Time (strong)2 - 4 h[1]

Visualizing the Workflow and Biological Context

Diagrams generated using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a representative biological application of a synthesized peptidomimetic.

Experimental Workflow for Peptidomimetic Synthesis

G Resin 2-CTC Resin Swell Resin Swelling (DCM or DMF) Resin->Swell Load Loading of First Building Block Swell->Load Cap Capping of Unreacted Sites Load->Cap Deprotect Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect Couple Coupling of Next Building Block Deprotect->Couple Elongation Repeat Deprotection and Coupling Couple->Elongation n-1 times Cleave Cleavage from Resin (TFA-based cocktail) Couple->Cleave If single coupling Elongation->Deprotect Elongation->Cleave Final Cycle Purify Purification (e.g., HPLC) Cleave->Purify Product Final Peptidomimetic Purify->Product

Caption: Experimental workflow for solid-phase peptidomimetic synthesis on 2-CTC resin.

Representative Signaling Pathway Inhibition by a Peptidomimetic

Many peptidomimetics are designed to disrupt protein-protein interactions (PPIs), which are often key steps in cellular signaling pathways. The following diagram illustrates a generic example where a synthesized peptidomimetic acts as a PPI inhibitor.

G cluster_0 Normal Signaling cluster_1 Inhibited Signaling Receptor_A Receptor Protein1_A Protein 1 Receptor_A->Protein1_A activates Ligand_A Ligand Ligand_A->Receptor_A Protein2_A Protein 2 Protein1_A->Protein2_A binds to Response_A Cellular Response Protein2_A->Response_A triggers Receptor_B Receptor Protein1_B Protein 1 Receptor_B->Protein1_B activates Ligand_B Ligand Ligand_B->Receptor_B Peptidomimetic Peptidomimetic Inhibitor Protein1_B->Peptidomimetic Protein2_B Protein 2 No_Response_B No Cellular Response Protein2_B->No_Response_B Peptidomimetic->Protein2_B blocks binding

Caption: Inhibition of a protein-protein interaction in a signaling pathway by a peptidomimetic.

Conclusion

The solid-phase synthesis of peptidomimetics on this compound resin is a robust and efficient methodology that is well-suited for the demands of modern drug discovery. The mild reaction conditions, particularly for the final cleavage step, allow for the synthesis of a diverse range of complex molecules with high purity. The protocols and data presented in this document provide a solid foundation for researchers and scientists to successfully employ this valuable tool in their synthetic endeavors.

References

Application Notes and Protocols for Fmoc-Based Solid-Phase Peptide Synthesis with 2-Chlorotrityl Chloride Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-based solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the synthesis of custom peptides for a vast array of research and therapeutic applications. The choice of solid support is critical to the success of SPPS. 2-Chlorotrityl chloride (2-CTC) resin has emerged as a highly versatile and advantageous solid support, particularly for the synthesis of protected peptide fragments and peptides containing acid-sensitive residues.

The key feature of 2-CTC resin is its high acid lability, which allows for the cleavage of the synthesized peptide under exceptionally mild acidic conditions.[1] This property is crucial for preserving acid-sensitive protecting groups on the peptide side chains, such as Boc and tBu, making it an ideal choice for creating protected peptide fragments for use in convergent synthesis strategies.[1] Furthermore, the steric hindrance provided by the trityl group minimizes common side reactions like diketopiperazine formation, especially with C-terminal Proline or Cysteine residues, and reduces racemization during the attachment of the first amino acid.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the effective use of 2-CTC resin in Fmoc-SPPS.

Advantages of this compound Resin

  • Mild Cleavage Conditions: Peptides can be cleaved from the resin using dilute solutions of trifluoroacetic acid (TFA) or other mild acids, preserving acid-labile side-chain protecting groups.[1][3]

  • Suppression of Racemization: The bulky nature of the 2-chlorotrityl group minimizes racemization of the C-terminal amino acid during its attachment to the resin.[1][2]

  • Reduced Diketopiperazine Formation: The steric hindrance of the linker significantly reduces the formation of undesired diketopiperazine byproducts, a common issue in SPPS.[1][2]

  • Versatility: Suitable for the synthesis of both fully deprotected peptides and protected peptide fragments.[2]

  • High Loading Capacity: Can achieve good loading capacities, contributing to higher overall yields.[1]

Experimental Protocols

The following sections provide detailed protocols for the key steps in Fmoc-SPPS using 2-CTC resin.

Resin Activation (Optional but Recommended)

2-CTC resin is highly susceptible to moisture and can hydrolyze to the less reactive alcohol form over time, leading to lower loading efficiency.[4][5][6] Activation with thionyl chloride (SOCl₂) can regenerate the active chloride form.[5]

Protocol:

  • Swell the 2-CTC resin in anhydrous dichloromethane (B109758) (DCM) (10 mL/g of resin) for 30 minutes in a suitable reaction vessel.

  • Cool the suspension in an ice bath.

  • Add a solution of thionyl chloride in anhydrous DCM. The concentration can be varied to achieve different levels of activation (e.g., 2% to 50% v/v).[5][6] For example, a 25% SOCl₂ solution in anhydrous DCM can lead to up to 80% activation in just 5 minutes.[5][6]

  • Stir the mixture for the desired time (e.g., 5-60 minutes).[5][6]

  • Filter the resin and wash thoroughly with anhydrous DCM (5 x 10 mL/g resin) to remove excess reagents.

  • Proceed immediately to the loading of the first amino acid.

Safety Precaution: Thionyl chloride is a corrosive and toxic reagent. Handle it with appropriate personal protective equipment in a well-ventilated fume hood.

Loading of the First Fmoc-Amino Acid

The first amino acid is attached to the 2-CTC resin via an ester linkage. This is a critical step that influences the overall yield of the synthesis.

Protocol:

  • Swell the 2-CTC resin (activated or as received) in anhydrous DCM (10 mL/g of resin) for 30 minutes.

  • In a separate flask, dissolve the Fmoc-protected amino acid (1.0 to 2.0 equivalents relative to the resin's theoretical substitution) in anhydrous DCM.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 to 4.0 equivalents relative to the amino acid) to the amino acid solution.[7][8]

  • Add the amino acid/DIPEA solution to the swollen resin.

  • Agitate the mixture at room temperature for 1 to 4 hours. The reaction time can be extended for sterically hindered amino acids.[4]

  • To cap any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v) and agitate for 30-60 minutes.[7][9]

  • Filter the resin and wash successively with DCM (3x), DMF (3x), and finally DCM (3x).

  • Dry the resin under vacuum.

Determination of Resin Loading (Substitution)

It is essential to determine the actual loading of the first amino acid on the resin to accurately calculate the required equivalents of reagents for subsequent steps. A common method is the spectrophotometric quantification of the Fmoc group.

Protocol:

  • Accurately weigh a small amount of the dried, loaded resin (e.g., 5-10 mg).

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF (1 mL) for 30 minutes to cleave the Fmoc group.[7]

  • Dilute a known volume of the supernatant with DMF.

  • Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

  • Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 M⁻¹cm⁻¹ × path length (cm) × resin weight (g))

Peptide Chain Elongation: Deprotection and Coupling

The peptide chain is assembled through a series of deprotection and coupling cycles.

a) Fmoc Deprotection:

  • Swell the peptide-resin in DMF.

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

  • Drain the solution and repeat the treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the cleaved Fmoc group.

b) Amino Acid Coupling:

  • In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA or N-methylmorpholine (NMM) in DMF.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 30-60 minutes. Reaction times may be extended for difficult couplings.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

Cleavage of the Peptide from the Resin

The final peptide can be cleaved from the 2-CTC resin under various conditions, depending on whether a fully protected or deprotected peptide is desired.

a) Cleavage to Obtain Protected Peptide Fragments:

This method is ideal for preparing peptide segments for convergent synthesis, as it preserves acid-labile side-chain protecting groups.

Protocol:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of acetic acid/trifluoroethanol (TFE)/DCM (e.g., 1:1:8 v/v/v).[10]

  • Suspend the resin in the cleavage cocktail (10-20 mL/g of resin) and agitate at room temperature for 30-60 minutes.[10]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Precipitate the protected peptide by adding cold diethyl ether.

b) Cleavage and Global Deprotection:

This method simultaneously cleaves the peptide from the resin and removes most common side-chain protecting groups.

Protocol:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail, typically containing a high concentration of TFA with scavengers to protect sensitive residues. A common cocktail is TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

  • Dry the crude peptide under vacuum.

Quantitative Data Summary

ParameterConditionResultReference
Resin Activation 25% SOCl₂ in anhydrous DCM, 5 minUp to 80% activation[5][6]
2% SOCl₂ in anhydrous DCM30-44% activation[5][6]
First Amino Acid Loading 0.6 equiv. Fmoc-amino acid in DCM/DIEA, 25 minHigh esterification yields[11][12]
Cleavage Yield (Protected Peptide) Hexafluoroisopropanol-dichloromethane (1:4 v/v)>95% purity for nonpurified fragments[13]

Visualizations

Experimental Workflow for Fmoc-SPPS using 2-CTC Resin

SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Cleavage & Purification Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Activate Activate (SOCl2) Swell->Activate Optional Load Load First Fmoc-AA Cap Cap Unreacted Sites Load->Cap Deprotect Fmoc Deprotection (Piperidine) Cap->Deprotect Couple Couple Next Fmoc-AA Deprotect->Couple Wash Wash Couple->Wash Cleave Cleave from Resin (e.g., TFA) Wash->Deprotect Repeat for each AA Precipitate Precipitate Peptide Cleave->Precipitate Purify Purify (e.g., HPLC) Precipitate->Purify

Caption: Workflow of Fmoc-SPPS with 2-CTC Resin.

Logical Relationships in 2-CTC Resin SPPS

Logical_Relationships Resin This compound Resin Key Feature: High Acid Lability Advantages Advantages Mild Cleavage Reduced Racemization Minimized Diketopiperazine Resin->Advantages Applications Primary Applications Protected Peptide Fragments Peptides with Acid-Sensitive Residues Resin->Applications Advantages:f0->Applications:f0 Enables Advantages:f1->Applications:f1 Improves Purity

Caption: Advantages and Applications of 2-CTC Resin.

References

Synthesis of C-Terminal Carboxylic Acid Peptides on 2-Chlorotrityl Chloride Resin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of peptides with a C-terminal carboxylic acid using 2-Chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is a highly acid-labile support, making it ideal for the solid-phase synthesis of protected peptide fragments that can be used in subsequent convergent synthesis strategies or for peptides where the C-terminus must be a free carboxylic acid.[1][2] Its bulky trityl linker also helps to minimize diketopiperazine formation, a common side reaction with C-terminal proline residues.[3][4]

Core Principles

Solid-phase peptide synthesis (SPPS) on 2-CTC resin follows the well-established Fmoc/tBu strategy. The first N-α-Fmoc protected amino acid is covalently attached to the resin through its carboxylic acid group. Subsequent amino acids are then coupled sequentially after the removal of the Fmoc protecting group from the preceding amino acid. The high acid sensitivity of the 2-CTC resin allows for the final cleavage of the peptide from the support under very mild acidic conditions, leaving the tert-butyl (tBu)-based side-chain protecting groups intact.[5][6]

Experimental Workflows and Signaling Pathways

The overall workflow for the synthesis of C-terminal carboxylic acid peptides on 2-CTC resin is depicted below.

cluster_resin_prep Resin Preparation & Loading cluster_synthesis_cycle Peptide Elongation Cycle cluster_cleavage Cleavage & Purification Resin This compound Resin Swell Swell Resin in DCM Resin->Swell Load Load First Fmoc-Amino Acid (Fmoc-AA-OH + DIPEA in DCM) Swell->Load Cap Cap Unreacted Sites (DCM:MeOH:DIPEA) Load->Cap LoadedResin Fmoc-AA-O-Trt-Resin Cap->LoadedResin FmocDeprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) LoadedResin->FmocDeprotection Wash1 DMF Wash FmocDeprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Wash2->FmocDeprotection Repeat for each amino acid FinalWash Final Wash (DCM) & Dry Wash2->FinalWash ElongatedPeptide Fmoc-Peptide-O-Trt-Resin Cleavage Cleavage from Resin (e.g., AcOH/TFE/DCM) FinalWash->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification FinalPeptide Protected Peptide (C-Terminal COOH) Purification->FinalPeptide

Caption: General workflow for peptide synthesis on 2-CTC resin.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the synthesis of C-terminal carboxylic acid peptides on 2-CTC resin.

Table 1: First Amino Acid Loading Conditions and Efficiency

ParameterValueNotesReference
Resin Swelling SolventDichloromethane (B109758) (DCM)10 mL/g of resin[7]
Fmoc-Amino Acid0.6 - 2 equivalentsRelative to resin capacity. Using lower equivalents (0.6) can still result in high loading.[3][5][7]
Base (DIPEA)1.0 - 4 equivalentsRelative to the amino acid.[3][7]
Reaction Time30 - 120 minutesAt room temperature.[3][7]
Capping SolutionDCM:MeOH:DIPEA (17:2:1, v/v)To cap unreacted chloride sites.[7]
Typical Loading0.4 - 1.3 mmol/gDependent on the amino acid and reaction conditions.[2]

Table 2: Reagents for Peptide Cleavage from 2-CTC Resin

Cleavage CocktailComposition (v/v)Reaction TimeNotesReference
Acetic Acid/TFE/DCM1:1:830 minutesMild conditions, preserves side-chain protecting groups.[5][8]
HFIP/DCM1:4< 60 minutesFast and effective, avoids carboxylic acid contamination.[9]
TFA/DCM1% TFA in DCM4 x 1 minuteVery mild, for fully protected peptides.[10]
"Greener" Alternative2% TFA in Anisole or 1,3-dimethoxybenzeneNot specifiedMoves away from the use of DCM.[11]

TFE: Trifluoroethanol, DCM: Dichloromethane, HFIP: Hexafluoroisopropanol, TFA: Trifluoroacetic acid

Detailed Experimental Protocols

Protocol 1: Loading the First Fmoc-Amino Acid onto 2-CTC Resin

This protocol describes the attachment of the first N-α-Fmoc protected amino acid to the 2-CTC resin.

  • Resin Swelling: Weigh the desired amount of this compound resin (100-200 mesh) into a reaction vessel. Add dichloromethane (DCM, 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[1][7]

  • Amino Acid Solution Preparation: In a separate flask, dissolve 1.0 to 2.0 equivalents of the desired Fmoc-amino acid (relative to the resin's theoretical substitution) in DCM (approximately 10 mL per gram of resin). If solubility is an issue, a minimal amount of N,N-dimethylformamide (DMF) can be added.[3][7]

  • Loading Reaction: Drain the swelling solvent from the resin. Add the amino acid solution to the resin. Add 1.0 equivalent of N,N-diisopropylethylamine (DIPEA) relative to the amino acid and agitate for 5 minutes. Then, add an additional 1.5 equivalents of DIPEA and continue to agitate the mixture vigorously for 30 to 60 minutes at room temperature.[7]

  • Capping: To cap any unreacted 2-chlorotrityl groups, drain the reaction solution and add a solution of DCM:Methanol:DIPEA (17:2:1, v/v). Agitate for at least 30 minutes.[7]

  • Washing: Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum.

  • Loading Determination (Optional but Recommended): The substitution level of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of dry resin with a 20% piperidine in DMF solution and measuring the absorbance of the dibenzylfulvene-piperidine adduct at 304 nm.[3][7]

Protocol 2: Peptide Chain Elongation (Fmoc-SPPS Cycle)

This protocol outlines the steps for a single cycle of amino acid addition.

  • Fmoc Deprotection: Swell the Fmoc-amino acid-loaded resin in DMF. Treat the resin with 20% piperidine in DMF (v/v) for 20 minutes to remove the Fmoc group.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5x) to remove residual piperidine.

  • Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling agent such as HCTU (3-5 equivalents) in the presence of a base like DIPEA (6-10 equivalents) in DMF for a few minutes. Add this activation mixture to the resin. Allow the coupling reaction to proceed for 1-2 hours.[1] The success of the coupling can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 3: Cleavage of the Peptide from the Resin

This protocol describes the cleavage of the final peptide from the 2-CTC resin, yielding a C-terminal carboxylic acid while retaining side-chain protecting groups.

  • Resin Preparation: After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin thoroughly with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.[12]

  • Cleavage Reaction: Prepare a cleavage cocktail of acetic acid/trifluoroethanol (TFE)/DCM (1:1:8, v/v).[8] Add this mixture to the dried resin (approximately 20 mL per gram of resin) and allow it to stand at room temperature for 30-60 minutes with occasional swirling.[5][8]

  • Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small additional volume of the cleavage cocktail or DCM and combine the filtrates.

  • Solvent Removal: Concentrate the combined filtrates under reduced pressure to remove the DCM and TFE.

  • Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the protected peptide. If necessary, store the mixture at 4°C overnight to enhance precipitation.[8]

  • Isolation: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide pellet with cold diethyl ether and dry under vacuum. The crude protected peptide can then be purified by high-performance liquid chromatography (HPLC).

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The 2-CTC resin is highly susceptible to moisture, which can hydrolyze the chlorotrityl groups and reduce loading efficiency. It is crucial to use anhydrous solvents and dry glassware, especially during the loading of the first amino acid.[3][10][13]

  • Steric Hindrance: For sterically hindered amino acids, the loading time may need to be extended, or a higher excess of reagents may be required.

  • Racemization: The attachment of the first amino acid to 2-CTC resin is generally free from racemization, which is a significant advantage over some other resins.[3]

  • Cleavage Conditions: The choice of cleavage cocktail can be adjusted based on the acid sensitivity of the peptide's side-chain protecting groups. For extremely sensitive peptides, milder conditions (e.g., 1% TFA in DCM) should be used.[10]

By following these detailed protocols and considering the key aspects of the chemistry involved, researchers can successfully synthesize C-terminal carboxylic acid peptides with high purity and yield using this compound resin.

References

Application Notes and Protocols for the Synthesis of Unnatural Amino Acids Using 2-Chlorotrityl Chloride Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorotrityl chloride (2-CTC) resin is a highly versatile solid-phase support renowned for its application in the synthesis of peptides and, notably, unnatural amino acids. Its acid-labile nature allows for the mild cleavage of the final product, preserving sensitive functionalities and protecting groups commonly found in complex unnatural amino acids. This feature, combined with the steric hindrance of the trityl group that minimizes racemization during the loading of the first amino acid, makes 2-CTC resin an invaluable tool in medicinal chemistry and drug discovery.

These application notes provide detailed protocols and quantitative data for the synthesis of various unnatural amino acids on 2-CTC resin, including N-methylated, beta, and sterically hindered amino acids.

Key Advantages of 2-CTC Resin for Unnatural Amino Acid Synthesis

  • Mild Cleavage Conditions: Allows for the release of fully protected amino acids, which can be used in subsequent solution-phase synthesis or fragment condensation.

  • Suppression of Racemization: The bulky nature of the 2-chlorotrityl group minimizes the risk of racemization during the attachment of the first amino acid.

  • Versatility: Compatible with a wide range of solvents and reagents used in solid-phase synthesis.

  • Facilitates On-Resin Modifications: The stability of the ester linkage under various reaction conditions allows for on-resin modifications to generate diverse unnatural amino acids.

Data Presentation

Table 1: Loading Efficiency of Various Amino Acids on this compound Resin
Amino Acid DerivativeSolventReaction Time (min)Loading (mmol/g)Esterification Yield (%)Reference
Fmoc-Ile-OHDCM250.9099[1]
Fmoc-Ile-OHDCE250.8998[1]
Fmoc-Ile-OHTHF250.8189[1]
Fmoc-Ile-OHDMF250.7987[1]
Fmoc-Gln-OH--High-[1]
Fmoc-Leu-OH--High-
Fmoc-Trp(Boc)-OH--High-
Fmoc-L-Lys(Boc)-OHDCM2400.63-
Fmoc-Thr(tBu)-OHanh. DCM120-High Yield[2]
Fmoc-βAla-OHanh. DCM120-High Yield[2]
Table 2: Cleavage of Peptides/Amino Acids from 2-CTC Resin
Peptide/Amino AcidCleavage CocktailTimeYieldReference
Protected PeptidesAcOH/TFE/DCM (1:1:8)30 minQuantitative[3]
Protected Peptides2% TFA in Anisole or 1,3-dimethoxybenzene-Optimal[4]
Fmoc-Gly-Gly-OH1% TFA in CH3CN-EtOAc (1:1)--[5]
GLP-195% TFA, 2.5% Water, 2.5% TIPS30 min82% crude purity[6]
Fmoc-N-Me-Thr(tBu)-OH1% TFA in DCM4 x 1 min>70%[2]
Fmoc-N-Me-βAla-OH1% TFA in DCM4 x 1 min>70%[2]

Experimental Protocols

Resin Preparation and Swelling

Proper swelling of the 2-CTC resin is crucial for exposing the reactive sites and ensuring efficient loading.

  • Materials: this compound resin, Dichloromethane (B109758) (DCM, anhydrous).

  • Procedure:

    • Place the desired amount of 2-CTC resin in a reaction vessel.

    • Add anhydrous DCM (10-15 mL per gram of resin) to the vessel.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

    • After swelling, drain the solvent.

Loading of the First Unnatural Amino Acid

This protocol describes the general procedure for attaching an Fmoc-protected unnatural amino acid to the 2-CTC resin.

  • Materials: Swollen 2-CTC resin, Fmoc-protected unnatural amino acid, Dichloromethane (DCM, anhydrous), N,N-Diisopropylethylamine (DIEA).

  • Procedure:

    • Dissolve the Fmoc-protected unnatural amino acid (1.0-1.5 equivalents relative to the resin's substitution capacity) in anhydrous DCM.

    • Add the amino acid solution to the swollen and drained resin.

    • Add DIEA (2.0-3.0 equivalents relative to the amino acid) to the resin suspension.

    • Agitate the mixture at room temperature for 1-4 hours. For sterically hindered amino acids, the reaction time may need to be extended.

    • After the coupling is complete, drain the reaction mixture.

    • Wash the resin sequentially with DCM, DMF, and Methanol.

Capping of Unreacted Sites

To prevent side reactions in subsequent steps, it is essential to cap any unreacted chlorotrityl groups on the resin.

  • Materials: Loaded resin, Methanol (MeOH), N,N-Diisopropylethylamine (DIEA), Dichloromethane (DCM).

  • Procedure:

    • To the loaded resin, add a solution of DCM:MeOH:DIEA (e.g., in a ratio of 80:15:5 or 17:2:1).

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Drain the capping solution and wash the resin thoroughly with DCM and DMF.

On-Resin Synthesis of N-Methyl Amino Acids

This protocol details the on-resin N-methylation of an amino acid attached to the 2-CTC resin.

  • Materials: Amino acid-loaded resin, 20% Piperidine (B6355638) in DMF, o-Nitrobenzenesulfonyl chloride (o-NBS-Cl), Collidine, N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfate (B86663) or Methyl iodide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Mercaptoethanol, DIEA.

  • Procedure:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin with DMF and DCM.

    • Sulfonylation: Swell the resin in NMP. Add a solution of o-NBS-Cl (4 eq) and collidine (2 eq) in NMP. Agitate for 1-2 hours. Wash the resin with NMP.

    • Methylation: Swell the resin in NMP. Add a solution of dimethyl sulfate (or methyl iodide) (10 eq) and DBU (5 eq) in NMP. Agitate for 2 hours. Repeat the methylation step. Wash the resin with NMP.

    • Nosyl Deprotection: Swell the resin in NMP. Add a solution of mercaptoethanol (10 eq) and DBU (5 eq) in NMP. Agitate for 30 minutes. Repeat the deprotection. Wash the resin with NMP.

    • Fmoc Protection: Swell the resin in DMF. Add Fmoc-OSu (3 eq) and DIEA (6 eq) in DMF. Agitate for 2 hours. Wash the resin with DMF and DCM.

Cleavage of the Unnatural Amino Acid from the Resin

This protocol describes the mild acidic cleavage of the synthesized unnatural amino acid from the 2-CTC resin, keeping side-chain protecting groups intact.

  • Materials: Dry amino acid-loaded resin, Acetic acid (AcOH), 2,2,2-Trifluoroethanol (TFE), Dichloromethane (DCM), Diethyl ether (cold).

  • Procedure:

    • Prepare a cleavage cocktail of AcOH/TFE/DCM (e.g., 1:1:8 v/v/v).

    • Suspend the dry resin in the cleavage cocktail (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 30-60 minutes.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of the cleavage cocktail and then with DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Precipitate the product by adding cold diethyl ether.

    • Collect the precipitated unnatural amino acid by filtration or centrifugation.

Visualizations

General Workflow for Unnatural Amino Acid Synthesis on 2-CTC Resin

G General Workflow for Unnatural Amino Acid Synthesis on 2-CTC Resin cluster_prep Resin Preparation cluster_synthesis Synthesis cluster_cleavage Cleavage & Isolation Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Load Load Fmoc-Unnatural Amino Acid + DIEA Swell->Load Cap Cap with MeOH/DIEA Load->Cap OnResinMod On-Resin Modification (e.g., Alkylation, etc.) Cap->OnResinMod FmocDeprotection Fmoc Deprotection (Piperidine/DMF) Cap->FmocDeprotection Cleave Cleave with Mild Acid (e.g., AcOH/TFE/DCM) Cap->Cleave OnResinMod->FmocDeprotection OnResinMod->Cleave Coupling Couple Next Amino Acid (for dipeptides, etc.) FmocDeprotection->Coupling FmocDeprotection->Cleave Coupling->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Isolate Isolate Product Precipitate->Isolate

Caption: General workflow for the synthesis of unnatural amino acids on 2-CTC resin.

On-Resin N-Methylation of an Amino Acid

G On-Resin N-Methylation Workflow cluster_deprotection1 Step 1: Fmoc Removal cluster_protection Step 2: Sulfonylation cluster_methylation Step 3: N-Methylation cluster_deprotection2 Step 4: Nosyl Removal cluster_reprotection Step 5: Fmoc Reprotection start Fmoc-AA-Resin Fmoc_Off Treat with 20% Piperidine/DMF start->Fmoc_Off Sulfonylate React with o-NBS-Cl/Collidine Fmoc_Off->Sulfonylate Methylate Treat with Dimethyl Sulfate/DBU Sulfonylate->Methylate Nosyl_Off Treat with Mercaptoethanol/DBU Methylate->Nosyl_Off Fmoc_On React with Fmoc-OSu/DIEA Nosyl_Off->Fmoc_On end Fmoc-N-Me-AA-Resin Fmoc_On->end

Caption: Workflow for the on-resin N-methylation of an amino acid.

Logical Relationship for Troubleshooting Low Loading Efficiency

G Troubleshooting Low Loading Efficiency cluster_causes Potential Causes cluster_solutions Solutions LowLoading Low Loading Efficiency Moisture Moisture Contamination LowLoading->Moisture PoorSwelling Inadequate Resin Swelling LowLoading->PoorSwelling StericHindrance Sterically Hindered Unnatural Amino Acid LowLoading->StericHindrance Reagents Suboptimal Reagent Equivalents/ Reaction Time LowLoading->Reagents UseAnhydrous Use Anhydrous Solvents and Dry Resin Moisture->UseAnhydrous ReactivateResin Reactivate Resin (e.g., with Thionyl Chloride) Moisture->ReactivateResin SwellLonger Increase Swelling Time (>60 min) PoorSwelling->SwellLonger IncreaseTimeEquivalents Increase Reaction Time and/ or Amino Acid/DIEA Equivalents StericHindrance->IncreaseTimeEquivalents Reagents->IncreaseTimeEquivalents

References

Application Notes and Protocols for the Use of 2-Chlorotrityl Chloride (2-CTC) Resin in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Chlorotrityl chloride (2-CTC) resin in the solid-phase synthesis of oligonucleotides. While 2-CTC resin is predominantly documented for peptide synthesis, its unique properties, particularly its acid lability, offer distinct advantages for the synthesis of sensitive and modified oligonucleotides. The following sections detail the rationale, protocols, and expected outcomes for researchers employing this versatile solid support.

Introduction to this compound Resin in Oligonucleotide Synthesis

This compound (2-CTC) resin is a polystyrene-based solid support functionalized with a this compound group.[1] Its primary advantage lies in the extremely mild acidic conditions required for the cleavage of the synthesized molecule from the resin, which preserves acid-sensitive functionalities within the oligonucleotide.[1][2] This makes it an attractive, albeit less conventional, alternative to commonly used supports like controlled pore glass (CPG) for specific applications in oligonucleotide synthesis.

Key Advantages:

  • Mild Cleavage Conditions: Oligonucleotides can be cleaved from the resin using very dilute solutions of acids like trifluoroacetic acid (TFA), leaving acid-sensitive protecting groups on the nucleobases and the oligonucleotide backbone intact.[1]

  • Suppression of Side Reactions: The steric bulk of the trityl group can help in minimizing side reactions.[2]

  • Versatility: The resin is suitable for the synthesis of DNA, RNA, and a variety of modified oligonucleotides.

Quantitative Data Summary

The following tables summarize typical quantitative data associated with the use of 2-CTC resin. It is important to note that much of the available data comes from its extensive use in peptide synthesis, but these values provide a reasonable expectation for oligonucleotide synthesis.

Table 1: Resin Properties and Loading Efficiency

ParameterTypical ValueReference(s)
Resin TypePolystyrene cross-linked with 1% DVB[2]
Typical Loading Capacity0.4 - 1.6 mmol/g[3]
First Nucleoside Loading0.3 - 1.0 mmol/g
Loading Time1 - 4 hours
Capping of Unreacted SitesEssential

Table 2: Synthesis and Cleavage Parameters

ParameterConditionReference(s)
Coupling Efficiency per Cycle> 99%[4]
Cleavage from Resin1-3% TFA in Dichloromethane (DCM)[1]
Cleavage Time1 - 2 hours
Final Deprotection (Bases)Concentrated Ammonium Hydroxide[4][5]
Deprotection Time (Bases)8 - 16 hours at 55°C[4][5]

Experimental Protocols

Protocol 1: Preparation of the Solid Support - Loading the First Nucleoside

This protocol describes the attachment of the first nucleoside to the 2-CTC resin. This is achieved by reacting the free 3'-hydroxyl group of a 5'-O-DMT protected nucleoside, which has been derivatized with a succinyl linker, with the chlorotrityl group on the resin.

Materials:

  • This compound resin (100-200 mesh, 1% DVB)

  • 5'-O-Dimethoxytrityl (DMT)-N-protected-3'-O-succinyl-deoxynucleoside (e.g., dA(Bz), dC(Bz), dG(iBu), T)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Pyridine, anhydrous

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (1 g, with a loading capacity of e.g., 1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a fritted glass reaction vessel.

  • Preparation of Nucleoside Solution: In a separate flask, dissolve the 5'-O-DMT-N-protected-3'-O-succinyl-deoxynucleoside (0.6 equivalents relative to the resin's loading capacity) in anhydrous DCM (10 mL).

  • Loading Reaction: Add the nucleoside solution to the swollen resin. Add DIPEA (2.0 equivalents relative to the nucleoside) to the resin slurry.

  • Agitation: Gently agitate the mixture at room temperature for 2 hours.

  • Capping of Unreacted Sites: To block any unreacted chlorotrityl groups, add a solution of DCM:MeOH:DIPEA (80:15:5 v/v/v, 10 mL) to the resin and agitate for 30 minutes.

  • Washing: Drain the reaction vessel and wash the resin sequentially with DCM (3 x 10 mL), and finally with anhydrous DCM (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

  • Determination of Loading (Optional but Recommended): The loading of the first nucleoside can be determined spectrophotometrically by cleaving the DMT group from a known weight of the dried resin with a dilute acid solution and measuring the absorbance of the released DMT cation at 498 nm.

Loading_First_Nucleoside Resin 2-CTC Resin Swell Swell in anhydrous DCM Resin->Swell Load Add Nucleoside & DIPEA Swell->Load Nucleoside 5'-DMT-3'-Succinyl Nucleoside Nucleoside->Load Cap Cap with DCM:MeOH:DIPEA Load->Cap WashDry Wash & Dry Cap->WashDry LoadedResin Nucleoside-Loaded 2-CTC Resin WashDry->LoadedResin Oligo_Synthesis_Cycle Start Start of Cycle (Resin with 5'-DMT) Deblock 1. Deblocking (3% TCA in DCM) Start->Deblock Couple 2. Coupling (Phosphoramidite + Activator) Deblock->Couple Cap 3. Capping (Acetic Anhydride) Couple->Cap Oxidize 4. Oxidation (Iodine Solution) Cap->Oxidize End End of Cycle (Chain extended by 1 base) Oxidize->End End->Start Next Cycle Cleavage_Deprotection ResinBound Oligonucleotide on 2-CTC Resin Cleavage Stage 1: Cleavage (2% TFA in DCM) ResinBound->Cleavage ProtectedOligo Fully Protected Oligonucleotide in Solution Cleavage->ProtectedOligo Deprotection Stage 2: Deprotection (Conc. NH4OH) ProtectedOligo->Deprotection CrudeOligo Crude Deprotected Oligonucleotide Deprotection->CrudeOligo Purification Purification (HPLC/PAGE) CrudeOligo->Purification FinalProduct Purified Oligonucleotide Purification->FinalProduct

References

Convergent Peptide Synthesis Leveraging 2-Chlorotrityl Chloride Resin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Convergent solid-phase peptide synthesis (SPPS) is a powerful strategy for the efficient assembly of long or complex peptides. This approach involves the synthesis of protected peptide fragments, which are subsequently coupled in solution or on a solid support to yield the final peptide. The 2-chlorotrityl chloride (2-CTC) resin is an ideal solid support for this methodology due to its high acid lability, which permits the mild cleavage of protected peptide fragments, preserving acid-sensitive side-chain protecting groups.[1][2] This application note provides detailed protocols for the use of 2-CTC resin in convergent peptide synthesis, along with key quantitative data and visual workflows to guide researchers in this advanced synthetic technique. The steric bulk of the 2-chlorotrityl group also aids in minimizing common side reactions such as racemization and diketopiperazine formation.[1][3]

Introduction to Convergent Peptide Synthesis

Traditional linear SPPS involves the sequential addition of amino acids to a growing peptide chain on a solid support. While effective for shorter peptides, this method can lead to the accumulation of deletion sequences and byproducts in longer syntheses, complicating purification and reducing overall yield.[4]

Convergent peptide synthesis overcomes these limitations by dividing the target peptide into smaller, manageable fragments.[5] These fragments are synthesized in parallel using SPPS, purified, and then joined together. This strategy offers several advantages:

  • Improved Purity and Yield: Shorter fragment syntheses are generally more efficient, leading to purer fragments and a higher overall yield of the final long peptide.[4]

  • Easier Purification: Purification of smaller, protected fragments is often simpler than that of the final, large, and potentially poorly soluble peptide.

  • Enhanced Efficiency: Parallel synthesis of fragments can significantly reduce the overall time required for the synthesis of a long peptide.

The 2-CTC resin is particularly well-suited for convergent synthesis because it allows for the cleavage of peptide fragments with their side-chain protecting groups intact, a prerequisite for subsequent fragment condensation.[1][2]

Key Performance Characteristics and Data

The selection of a suitable resin and synthesis strategy is critical for successful peptide synthesis. The following tables summarize key quantitative data associated with the use of 2-CTC resin in this context.

Resin ParameterTypical ValuesPrimary Application
Typical Loading Capacity 0.3 - 1.6+ mmol/g[2]Synthesis of protected peptide fragments for convergent synthesis; peptides with C-terminal carboxylic acids under mild cleavage conditions.[2]
Expected Crude Peptide Purity Generally high, especially for protected fragments[2]Minimization of side reactions like racemization and diketopiperazine formation contributes to higher purity.[1][6]
Typical Overall Yield High[2]The efficiency of fragment synthesis and condensation leads to higher overall yields for long peptides compared to linear synthesis.[4]

Note: Purity and yield are highly dependent on the peptide sequence, length, and the efficiency of coupling and deprotection steps.[2]

Experimental Protocols

Loading of the First Fmoc-Amino Acid onto this compound Resin

The initial step involves the covalent attachment of the C-terminal amino acid of a fragment to the 2-CTC resin.

Materials:

  • This compound resin

  • Fmoc-protected amino acid

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (B129727) (MeOH)

  • N,N-Dimethylformamide (DMF)

Protocol:

  • Resin Swelling: Swell the 2-CTC resin (1 g, e.g., 1.5 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel under an inert atmosphere.[7]

  • Amino Acid Solution Preparation: In a separate flask, dissolve the Fmoc-amino acid (1.0 - 2.0 equivalents relative to the resin loading) in anhydrous DCM.[7]

  • Loading Reaction: Add the amino acid solution to the swollen resin. Subsequently, add DIEA (2.0 - 4.0 equivalents relative to the amino acid) to the reaction mixture.[7]

  • Incubation: Agitate the mixture at room temperature for 1-4 hours. The reaction time may be extended for sterically hindered amino acids.[7]

  • Capping of Unreacted Sites: To block any remaining reactive chlorotrityl groups, add methanol (0.8 mL per gram of resin) and mix for 15-30 minutes.[8]

  • Washing: Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with methanol (3 x 10 mL).[7]

  • Drying: Dry the resin in vacuo.

Peptide Chain Elongation (Fmoc-SPPS)

This protocol describes the sequential addition of amino acids to the resin-bound C-terminal residue.

Materials:

  • Fmoc-loaded resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIEA)

  • 20% Piperidine (B6355638) in DMF

  • DMF, DCM

Protocol:

  • Resin Swelling: Swell the Fmoc-loaded resin in DMF for 30-60 minutes.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.[2]

  • Washing: Wash the resin thoroughly with DMF and then DCM to remove residual piperidine.[2]

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling agent (e.g., HBTU) and a base (e.g., DIEA) in DMF. Add this solution to the resin and allow the reaction to proceed for 1-2 hours.[2]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat steps 2-5 for each subsequent amino acid in the peptide fragment sequence.

Cleavage of Protected Peptide Fragments from 2-CTC Resin

This crucial step involves the release of the synthesized peptide fragment from the resin while keeping the side-chain protecting groups intact.

Materials:

  • Peptidyl-resin

  • Cleavage cocktail (e.g., Acetic acid/Trifluoroethanol/DCM)

  • Cold diethyl ether

Protocol:

  • Resin Preparation: Wash the peptidyl-resin with DCM and dry it under vacuum.

  • Cleavage Reaction: Prepare a cleavage cocktail of 1:1:8 (v/v/v) acetic acid/trifluoroethanol (TFE)/DCM (approximately 20 mL per gram of resin).[9] Suspend the resin in half of this mixture and allow it to stand at room temperature for 30 minutes.[9]

  • Resin Filtration and Washing: Filter the resin and wash it with the remaining cleavage cocktail.[9]

  • Peptide Precipitation: Combine the filtrates and concentrate under reduced pressure to remove the DCM.[9] Add cold diethyl ether to precipitate the protected peptide fragment.[9] If necessary, store the mixture at 4°C overnight to facilitate complete precipitation.

  • Peptide Isolation: Filter the precipitated peptide using a fine sintered glass funnel and wash it further with cold ether.[9]

  • Drying: Dry the protected peptide fragment under vacuum.

Fragment Condensation in Solution

This protocol outlines the coupling of two protected peptide fragments in the solution phase.

Materials:

  • C-terminal protected peptide fragment (with a free carboxyl group)

  • N-terminal protected peptide fragment (with a free amino group)

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIEA)

  • Additives (e.g., HOBt, OxymaPure)

  • Anhydrous DMF or other suitable solvent

Protocol:

  • Fragment Dissolution: Dissolve the C-terminal protected peptide fragment and the coupling additives (e.g., HOBt) in anhydrous DMF.

  • Activation: Add the coupling reagent (e.g., HBTU) and base (e.g., DIEA) to the solution and stir for a few minutes to activate the carboxyl group of the C-terminal fragment.

  • Condensation: Add the N-terminal protected peptide fragment to the activated mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the coupling by a suitable analytical technique (e.g., HPLC).

  • Work-up and Purification: Once the reaction is complete, the coupled peptide can be precipitated with cold ether or purified directly using chromatography (e.g., RP-HPLC) to isolate the final protected peptide.

  • Final Deprotection: The fully assembled, protected peptide is then subjected to a final, strong acid cleavage (e.g., with a high percentage of TFA) to remove all side-chain protecting groups and yield the final, deprotected peptide.

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) help to visualize the key processes in convergent peptide synthesis.

Convergent_Peptide_Synthesis_Workflow cluster_fragment_synthesis Fragment Synthesis (SPPS on 2-CTC Resin) cluster_condensation Fragment Condensation cluster_final_steps Final Steps Resin 2-CTC Resin Load_AA1 Load First Fmoc-AA Resin->Load_AA1 Elongation Peptide Chain Elongation Load_AA1->Elongation Cleavage Mild Acid Cleavage Elongation->Cleavage Protected_Fragment Protected Peptide Fragment Cleavage->Protected_Fragment Fragment_A Protected Fragment A (Free C-terminus) Protected_Fragment->Fragment_A Fragment_B Protected Fragment B (Free N-terminus) Protected_Fragment->Fragment_B Coupling Solution Phase Coupling Fragment_A->Coupling Fragment_B->Coupling Full_Peptide Fully Protected Peptide Coupling->Full_Peptide Deprotection Global Deprotection Full_Peptide->Deprotection Purification Purification (HPLC) Deprotection->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: Overall workflow for convergent peptide synthesis using 2-CTC resin.

Resin_Loading_Cleavage cluster_loading Loading First Amino Acid cluster_cleavage Protected Fragment Cleavage Resin_Cl 2-CTC Resin (-Cl) Swell_Resin Swell in DCM Resin_Cl->Swell_Resin Add_Fmoc_AA Add Fmoc-AA + DIEA Swell_Resin->Add_Fmoc_AA Loaded_Resin Fmoc-AA-O-Trt-Resin Add_Fmoc_AA->Loaded_Resin Cap_Resin Cap with MeOH Loaded_Resin->Cap_Resin Washed_Resin Washed & Dried Resin Cap_Resin->Washed_Resin Peptidyl_Resin Protected-Peptide-O-Trt-Resin Add_Cleavage_Cocktail Add AcOH/TFE/DCM Peptidyl_Resin->Add_Cleavage_Cocktail Incubate Incubate 30 min Add_Cleavage_Cocktail->Incubate Filter_Wash Filter & Wash Incubate->Filter_Wash Precipitate Precipitate with Ether Filter_Wash->Precipitate Isolated_Fragment Isolated Protected Peptide Precipitate->Isolated_Fragment

Caption: Detailed workflow for resin loading and fragment cleavage.

Conclusion

The convergent synthesis strategy, particularly when employing this compound resin, represents a highly effective method for the production of long and complex peptides. The mild cleavage conditions afforded by the 2-CTC resin are paramount to the success of this approach, enabling the generation of fully protected peptide fragments ready for subsequent condensation. By following the detailed protocols and understanding the key principles outlined in these application notes, researchers can leverage this powerful technique to enhance the purity, yield, and efficiency of their peptide synthesis endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Diketopiperazine (DKP) Formation with 2-Chlorotrityl Chloride (2-CTC) Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to effectively prevent the formation of diketopiperazine (DKP) byproducts when using 2-Chlorotrityl chloride (2-CTC) resin in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) and why is it a significant problem in peptide synthesis?

A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a major byproduct during the initial stages of solid-phase peptide synthesis. This occurs through an intramolecular cyclization of the dipeptide, which cleaves the peptide from the resin support.[1] This side reaction is problematic because it reduces the yield of the desired peptide and complicates the purification process. In some cases, the DKP byproduct is cleaved from the resin, leading to a "traceless" impurity that results in lower yield without being easily detectable in the final crude product.[1]

Q2: How does this compound (2-CTC) resin help in preventing DKP formation?

A2: The this compound (2-CTC) resin minimizes DKP formation primarily due to the steric hindrance provided by its bulky trityl group.[2][3] This bulkiness physically obstructs the N-terminal amine of the dipeptide from attacking the ester linkage to the resin, which is the key step in the intramolecular cyclization that forms the DKP ring.[2][3] This makes 2-CTC resin a preferred choice over other resins like Wang resin, especially for sequences prone to DKP formation.[3][4]

Q3: Which peptide sequences are most susceptible to DKP formation?

A3: Peptide sequences with a proline residue at the second position (penultimate proline) from the C-terminus are highly susceptible to DKP formation.[1][5][6][7] The unique cyclic structure of proline facilitates the necessary cis-amide bond conformation that precedes the cyclization reaction.[8] Other amino acids that can promote DKP formation include glycine (B1666218) and other secondary amino acids like sarcosine.[7][9] Sequences with a D-amino acid at the second position followed by an L-amino acid at the first position are also highly prone to this side reaction.

Q4: What are the primary factors that promote DKP formation during SPPS?

A4: Several factors can significantly increase the likelihood and rate of DKP formation:

  • Peptide Sequence: As mentioned, sequences containing proline or other susceptible amino acids at the second position are at high risk.[1][5][6][7]

  • Deprotection Conditions: The basic conditions required for Fmoc-group removal, typically using 20% piperidine (B6355638) in DMF, are a major catalyst for DKP formation.[5][7] The basicity of the deprotection solution enhances the nucleophilicity of the N-terminal amine, promoting the intramolecular attack.[7]

  • Temperature: Elevated temperatures during both the deprotection and coupling steps can accelerate the rate of DKP formation.[1][2]

  • Resin Type: Resins that anchor the peptide via an ester bond, such as Wang resin, are more susceptible to DKP formation compared to the sterically hindered 2-CTC resin.[7][10]

Troubleshooting Guide

Issue Potential Cause Recommended Actions
Low yield of the final peptide, with mass spectrometry indicating a loss of the first two amino acids. DKP formation has occurred, leading to the cleavage of the N-terminal dipeptide from the resin.[1]- Utilize a Dipeptide Building Block: Synthesize the first two amino acids as a dipeptide unit in solution and then couple it to the resin. This bypasses the vulnerable dipeptide-resin intermediate.[2] - Modify Deprotection Conditions: Switch from the standard 20% piperidine/DMF to a milder deprotection cocktail, such as 2% DBU and 5% piperazine (B1678402) in NMP, which has been shown to significantly reduce DKP formation.[1][7] - Control Temperature: Perform the deprotection and coupling steps at a reduced temperature to minimize the rate of the cyclization reaction.[2]
Significant peak corresponding to the DKP byproduct is observed in the crude product via HPLC/LC-MS. The chosen synthesis conditions are favoring the intramolecular cyclization reaction.- Optimize Fmoc-Deprotection: Use a less basic reagent or shorten the reaction time for the deprotection step.[1] - Immediate Coupling: Proceed with the coupling of the third amino acid immediately after the deprotection and washing steps to minimize the time the free N-terminal amine is exposed.[2] - Alternative Protecting Groups: For highly problematic sequences, consider using Boc-protection for the first two amino acids, as it is stable under the basic conditions of Fmoc deprotection.[2]
Inconsistent results when attempting to suppress DKP formation. Multiple factors can influence the rate of DKP formation, including solvent, temperature, and specific amino acid sequence.[2]- Standardize Protocols: Ensure consistent reaction times, temperatures, and reagent concentrations throughout your experiments.[2] - Solvent Choice: The choice of solvent can impact the rate of DKP formation. While DMF and NMP are common, exploring less polar solvents might be beneficial in some cases.[2]

Quantitative Data on DKP Formation

The following table summarizes the impact of different Fmoc deprotection reagents on the percentage of DKP formation for a susceptible dipeptide sequence on a 2-Cl-trityl resin.

Deprotection ReagentDKP Formation (%)Reference
20% Piperidine/DMF13.8[9]
5% Piperidine/DMF12.2[9]
20% Piperidine/Toluene11.7[9]
5% Piperazine/DMF< 4[9]
5% Piperazine/NMP< 4[9]
2% DBU, 5% Piperazine/NMPSignificantly reduced compared to 20% Piperidine/DMF[9]

Experimental Protocols

Protocol 1: Loading the First Amino Acid onto 2-CTC Resin

This protocol describes the standard procedure for attaching the first Fmoc-protected amino acid to the 2-CTC resin, a critical step in minimizing DKP formation.

Materials:

  • This compound (2-CTC) resin

  • Fmoc-protected amino acid

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (B129727) (MeOH)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in anhydrous DCM (approximately 10 mL per gram of resin) for at least 1 hour in a suitable reaction vessel.

  • Amino Acid Preparation: In a separate flask, dissolve the Fmoc-protected amino acid (1.0 to 1.5 equivalents relative to the resin loading capacity) in a minimal amount of anhydrous DCM. If solubility is an issue, a small amount of DMF can be added.

  • Coupling Reaction: Add the amino acid solution to the swollen resin. Then, add DIPEA (2.0 to 3.0 equivalents relative to the amino acid). Agitate the mixture vigorously for 1 to 2 hours at room temperature.[11]

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (approximately 1 mL per gram of resin) to the reaction vessel and agitate for 30 minutes.[12]

  • Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3 times), DMF (3 times), and finally DCM (3 times).

  • Drying: Dry the resin under vacuum.

Protocol 2: Optimized Fmoc-Deprotection to Minimize DKP Formation

This protocol utilizes a milder deprotection cocktail to reduce the incidence of DKP formation after the coupling of the second amino acid.

Materials:

  • Peptide-resin (after coupling the second amino acid)

  • Deprotection solution: 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP)

  • NMP

  • DCM

Procedure:

  • Resin Preparation: After coupling the second amino acid, wash the resin thoroughly with DMF and DCM.

  • First Deprotection: Add the 2% DBU / 5% piperazine / NMP solution to the resin and agitate for 5-10 minutes.[2]

  • Drain and Second Deprotection: Drain the deprotection solution and add a fresh portion of the solution. Agitate for an additional 15-20 minutes.[2]

  • Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (at least 5 times) to ensure complete removal of the deprotection reagents.[7] Follow with DCM washes (3 times).

  • Immediate Coupling: Proceed immediately with the coupling of the third amino acid to minimize the exposure time of the deprotected dipeptide.[2]

Visualizations

DKP_Formation_Pathway Resin Dipeptidyl-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection FreeAmine Dipeptidyl-Resin with Free N-Terminus Deprotection->FreeAmine Cyclization Intramolecular Cyclization FreeAmine->Cyclization High Temp, Base, Proline Coupling Coupling of 3rd Amino Acid FreeAmine->Coupling Immediate Coupling DKP Diketopiperazine (DKP) (Cleaved from Resin) Cyclization->DKP ResinOH Resin with Hydroxyl Group Cyclization->ResinOH ResinOH->Coupling Potential Side Reaction DesiredPeptide Desired Tripeptide on Resin Coupling->DesiredPeptide DeletionPeptide Deletion Peptide (Missing first 2 AAs) Coupling->DeletionPeptide

Caption: Mechanism of diketopiperazine (DKP) formation and its prevention.

Troubleshooting_DKP Start Low Peptide Yield or DKP Detected? CheckSequence Is Proline or other susceptible AA at Pos-2? Start->CheckSequence Yes StandardProtocol Continue with standard protocol, monitor closely. Start->StandardProtocol No UseDipeptide Action: Use a pre-formed dipeptide building block. CheckSequence->UseDipeptide Yes ModifyDeprotection Action: Modify Fmoc deprotection conditions. (e.g., 2% DBU/5% Piperazine) CheckSequence->ModifyDeprotection Yes ControlTemp Action: Lower temperature during deprotection/coupling. CheckSequence->ControlTemp Yes UseDipeptide->StandardProtocol ModifyDeprotection->StandardProtocol ControlTemp->StandardProtocol

Caption: Troubleshooting workflow for DKP-related issues.

References

Technical Support Center: Minimizing Racemization in Peptide Synthesis Using 2-Chlorotrityl Chloride Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing racemization during solid-phase peptide synthesis (SPPS) utilizing 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin.

Frequently Asked Questions (FAQs)

Q1: What is this compound resin and what are its primary advantages?

A1: this compound resin is a highly acid-labile support used in solid-phase peptide synthesis, particularly for the production of C-terminal acid peptides and protected peptide fragments.[1] Its key advantages include:

  • Suppression of Racemization: The attachment of the first Fmoc-amino acid proceeds without the need for carboxylic acid activation, which is a major cause of racemization.[1][2]

  • Steric Hindrance: The bulky nature of the 2-chlorotrityl group effectively prevents diketopiperazine formation, a common side reaction at the dipeptide stage, especially with proline residues.[3]

  • Mild Cleavage Conditions: Peptides can be cleaved from the resin under very mild acidic conditions, preserving acid-sensitive side-chain protecting groups.[1] This makes it ideal for the synthesis of protected peptide fragments for use in convergent synthesis strategies.[4]

Q2: What is racemization in the context of peptide synthesis?

A2: Racemization is the conversion of a chiral amino acid from its desired L-configuration to a mixture of both L- and D-isomers.[5] This process can occur during the activation of the carboxylic acid group for peptide bond formation.[6] The presence of the D-isomer can significantly impact the biological activity and therapeutic efficacy of the final peptide.[5]

Q3: Which factors contribute to racemization during peptide synthesis on 2-Cl-Trt-Cl resin?

A3: While loading the first amino acid onto 2-Cl-Trt-Cl resin is generally racemization-free, subsequent steps in the peptide synthesis can introduce racemization.[1] Key factors include:

  • Amino Acid Structure: Certain amino acids, such as Cysteine (Cys) and Histidine (His), are particularly prone to racemization.[3][7]

  • Coupling Reagents: The choice of coupling reagent significantly impacts the extent of racemization.[7] Uronium/aminium-based reagents require the presence of a base, which can increase the risk.[8]

  • Base: The type and amount of base used during coupling and Fmoc deprotection can influence the rate of racemization.[8][9]

  • Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and 6-Cl-HOBt can suppress racemization.[3][6]

  • Cleavage Conditions: While cleavage from 2-Cl-Trt-Cl resin is generally mild, improper conditions could potentially lead to side reactions, though racemization at this stage is minimal.[10]

Q4: Which amino acids are most susceptible to racemization?

A4: Cysteine and Histidine are well-documented as being highly susceptible to racemization during peptide synthesis.[3] The use of appropriate side-chain protecting groups, such as Trityl (Trt) for both Cys and His, is crucial.[3][5] For C-terminal Cysteine, using a bulky protecting group like Trityl (Trt) can minimize β-elimination, a side reaction that can be initiated by the base-catalyzed abstraction of the α-proton, leading to racemization.[11][12]

Q5: How does the choice of coupling reagent and additives affect racemization?

A5: The activation of the carboxylic acid of the incoming amino acid is a critical step where racemization can occur.[8]

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) often require the addition of racemization-suppressing additives like HOBt or HOAt.[6][8]

  • Uronium/Phosphonium Salts: Reagents like HATU, HBTU, and PyBOP are highly efficient but require a base for activation, which can increase the risk of racemization.[8] The use of a weaker base is often recommended in these cases.[8] Additives containing OxymaPure are reported to have a lower allergenic potential and high reactivity with minimized racemization.[8]

Q6: What is the role of the base in minimizing racemization?

A6: Bases are used to neutralize the protonated N-terminus of the growing peptide chain and are also required for the activation of the incoming amino acid by uronium/phosphonium reagents.[8] However, bases can also catalyze the abstraction of the α-proton of the activated amino acid, leading to racemization.[8]

  • Commonly Used Bases: N,N-Diisopropylethylamine (DIPEA or DIEA) and N-methylmorpholine (NMM) are frequently used.[8]

  • Minimizing Racemization: In cases with a high risk of racemization, using a weaker or more sterically hindered base, such as sym-collidine, is recommended.[8][13] For C-terminal Cysteine peptides, using 4-methylpiperidine (B120128) for Fmoc removal has been shown to reduce side reactions leading to racemization.[12][14]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High percentage of D-isomer detected in the final peptide. 1. Inappropriate coupling reagent or lack of racemization-suppressing additives.[6][8] 2. Use of a strong base during coupling of a sensitive amino acid.[8] 3. Racemization of a C-terminal Cysteine or Histidine.[3][11]1. If using a carbodiimide, ensure the presence of HOBt or HOAt.[6] Consider switching to a coupling reagent known for low racemization, such as one containing OxymaPure.[8] 2. Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or sym-collidine.[8] 3. For C-terminal Cys, use a bulky protecting group like Trt and consider using 4-methylpiperidine for Fmoc deprotection.[12][14] For His, use a Trt side-chain protecting group.[3]
Significant side-product formation with C-terminal Cysteine peptides (e.g., dehydroalanine). Base-catalyzed β-elimination of the protected sulfhydryl group.[11][12]1. Use a sterically hindered resin like this compound.[11][12] 2. Employ a bulky S-protecting group such as Trityl (Trt).[11][12] 3. Use 4-methylpiperidine for Fmoc deprotection instead of piperidine.[12][14]
Low loading efficiency of the first amino acid. 1. Moisture contamination of the resin.[4] 2. Incomplete dissolution of the Fmoc-amino acid.[1]1. Ensure the 2-Cl-Trt-Cl resin is stored in a tightly sealed container and allowed to warm to room temperature before opening.[1] Consider activating the resin with thionyl chloride (SOCl2) prior to use if it has been exposed to moisture.[4] 2. If the Fmoc-amino acid is not fully soluble in Dichloromethane (DCM), add a minimal amount of Dimethylformamide (DMF) to achieve a clear solution.[1]
Premature cleavage of the peptide from the resin during synthesis. The ester bond on trityl-based resins can be sensitive to HOBt or alcohols.[15]While this is more of an issue with other trityl resins, if peptide loss is observed, ensure that the reaction conditions are anhydrous and that prolonged exposure to reagents that could facilitate cleavage is avoided.[15]

Quantitative Data Summary

Table 1: Influence of Base on Racemization during Coupling

BaseRelative BasicityRacemization PotentialRecommended Use
DIPEA (DIEA) HighHigherGeneral use, but with caution for sensitive amino acids.[8]
NMM ModerateModerateA good alternative to DIPEA to reduce racemization.[8]
sym-collidine LowLowerRecommended for couplings with a high risk of racemization.[8][13]
4-methylpiperidine N/A (used for deprotection)Lower (for C-terminal Cys)Specifically recommended for Fmoc deprotection of C-terminal Cysteine to minimize side reactions.[12][14]

Table 2: Comparison of Additives for Racemization Suppression

AdditivepKaEfficacy in Suppressing Racemization
HOBt 4.60Good
6-Cl-HOBt 3.35Very Good
HOAt 3.28Excellent
OxymaPure 4.60Excellent (and non-explosive)

Data synthesized from multiple sources.[6][8]

Experimental Protocols

Protocol 1: Loading the First Fmoc-Amino Acid onto this compound Resin

This protocol is designed to minimize racemization by avoiding pre-activation of the amino acid.

  • Resin Swelling: Swell the this compound resin (1.0 eq) in dry Dichloromethane (DCM) (approx. 10 mL per gram of resin) for 30 minutes in a suitable reaction vessel.[1]

  • Amino Acid Solution Preparation: In a separate flask, dissolve the Fmoc-amino acid (1.0-2.0 eq) in dry DCM (approx. 10 mL per gram of resin). If the amino acid does not dissolve completely, add a minimal amount of dry DMF to obtain a clear solution.[1][16]

  • Loading: Drain the DCM from the swollen resin. Add the amino acid solution to the resin.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0-4.0 eq relative to the amino acid) to the resin suspension.[16]

  • Reaction: Agitate the mixture at room temperature for 30 minutes to 2 hours.[16]

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM:Methanol:DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.[16]

  • Washing: Filter the resin and wash thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Cleavage of Peptides from this compound Resin

This protocol uses mild acidic conditions to cleave the peptide while keeping most side-chain protecting groups intact.

  • Resin Preparation: Wash the dried peptidyl-resin with DCM (3x).

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. Common cocktails include:

    • Acetic acid/Trifluoroethanol (TFE)/DCM (1:1:8, v/v/v).[17]

    • 1% Trifluoroacetic acid (TFA) in DCM.[4]

    • Hexafluoroisopropanol (HFIP)/DCM (1:4, v/v).[10]

  • Cleavage Reaction: Suspend the resin in the cleavage cocktail (approx. 10-20 mL per gram of resin). Gently agitate at room temperature. The cleavage is typically complete within 30-60 minutes.[15][17] Perform the cleavage in repeated, short treatments (e.g., 4 x 1 minute with 1% TFA in DCM) to minimize side chain deprotection.[4]

  • Peptide Collection: Filter the resin and collect the filtrate. Wash the resin with additional cleavage cocktail or DCM.

  • Work-up: Combine the filtrates. For cocktails containing acetic acid or HFIP, concentrate the solution under reduced pressure.[10][17]

  • Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolation: Collect the precipitated peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Racemization_Mechanism AA L-Amino Acid (Activated Carboxyl) Oxazolone (B7731731) 5(4H)-Oxazolone Intermediate AA->Oxazolone Base-catalyzed cyclization Enolate Enolate Intermediate Oxazolone->Enolate Proton abstraction Enolate->Oxazolone Reprotonation DAA D-Amino Acid Enolate->DAA Tautomerization & Hydrolysis

Caption: Mechanism of racemization via oxazolone formation.

SPPS_Workflow Start Start: 2-Cl-Trt-Cl Resin Load 1. Load First Fmoc-AA (DIPEA, DCM) Start->Load Deprotect 2. Fmoc Deprotection (Piperidine/DMF) Load->Deprotect Wash1 3. Wash Deprotect->Wash1 Couple 4. Couple Next Fmoc-AA (Coupling Reagent, Base, Additives) Wash1->Couple Wash2 5. Wash Couple->Wash2 Racemization Racemization Couple->Racemization  Critical Step for  Racemization Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Deprotect Yes FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect No Cleave Cleavage from Resin (Mild Acid) FinalDeprotect->Cleave End End: Peptide Cleave->End

Caption: SPPS workflow highlighting the critical racemization step.

Decision_Tree Start Coupling a Racemization-Prone AA (e.g., Cys, His)? Yes YES Start->Yes No NO Start->No BaseChoice Use a weaker/sterically hindered base Yes->BaseChoice StandardConditions Standard Coupling Conditions (e.g., HBTU/DIPEA) No->StandardConditions BaseRec e.g., NMM or sym-collidine BaseChoice->BaseRec AdditiveChoice Ensure presence of racemization suppressant BaseChoice->AdditiveChoice AdditiveRec e.g., HOAt, OxymaPure AdditiveChoice->AdditiveRec

Caption: Decision tree for selecting coupling conditions.

References

troubleshooting low yield in 2-Chlorotrityl chloride-based synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Chlorotrityl Chloride Resin Synthesis

Welcome to the technical support center for troubleshooting low yields in syntheses utilizing this compound (2-CTC) resin. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Loading of the First Amino Acid

Question: My loading efficiency for the first Fmoc-amino acid onto the 2-CTC resin is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low loading of the first amino acid is a primary contributor to low overall yield. The 2-CTC resin is highly susceptible to moisture, which deactivates the reactive chlorotrityl sites by converting them to a non-reactive alcohol.[1][2] Several factors can be optimized to ensure high loading efficiency.

Possible Causes & Solutions:

  • Moisture Contamination: The resin's high sensitivity to moisture is a critical factor.[1][2] Over time, its loading capacity can decrease as the chloride is hydrolyzed to a non-reactive alcohol.[1]

    • Solution: Always use anhydrous solvents, particularly dichloromethane (B109758) (DCM), for the loading step.[1][3] If necessary, dry the DCM by passing it through a basic aluminum oxide column.[1][2] Store the resin in a desiccator and allow it to reach room temperature before weighing to prevent condensation.

  • Inadequate Resin Swelling: For the coupling reaction to be efficient, reagents must be able to access the reactive sites within the polystyrene matrix.

    • Solution: Ensure the resin is adequately swollen before adding the amino acid. A common practice is to swell the 2-CTC resin in anhydrous DCM for at least 30-40 minutes prior to initiating the coupling reaction.[3][4]

  • Suboptimal Reagent Stoichiometry: The ratio of amino acid and base to the resin's theoretical substitution is crucial.

    • Solution: Use a slight excess of the Fmoc-amino acid. Studies have shown that using as little as 0.6 equivalents of the Fmoc-amino acid per mole of active chloride on the resin can result in high loading yields.[5] However, using 1.0 to 1.5 equivalents is a common practice to drive the reaction to completion.[6] Use at least 3 equivalents of a hindered base like Diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.[1][4]

  • Insufficient Reaction Time: The esterification reaction is rapid but must be given enough time to proceed to completion.

    • Solution: While significant loading occurs within minutes, a reaction time of 30 to 60 minutes is typically recommended to ensure maximum incorporation.[5][6]

  • Inactive Resin: If the resin is old or has been improperly stored, it may have lost significant activity.

    • Solution: For partially deactivated resin, pre-activation with thionyl chloride (SOCl₂) can restore its reactivity.[1][2] A treatment with 2% SOCl₂ in anhydrous DCM can achieve up to 44% activation, while 25% SOCl₂ can result in up to 80% activation, both with a reaction time of only 5 minutes.[1][2]

ParameterRecommended ValueRationale
Fmoc-Amino Acid 0.6 - 1.5 equivalentsEnsures reaction completion without excessive waste.[5]
Base (DIPEA) 3.0 - 5.0 equivalentsNeutralizes HCl byproduct and facilitates the reaction.[1][3][4]
Solvent Anhydrous Dichloromethane (DCM)2-CTC resin is highly moisture-sensitive.[1][2]
Swelling Time 30 - 60 minutesExposes reactive sites within the resin matrix.[3][4]
Reaction Time 30 - 60 minutesAllows for near-quantitative esterification.[5][6]
Issue 2: Significant Peptide Loss During Synthesis (Premature Cleavage)

Question: I'm observing a continuous loss of peptide from the resin during my automated synthesis cycles. What could be causing this premature cleavage?

Answer: The 2-CTC linker is exceptionally acid-labile, which is advantageous for mild final cleavage but can be a drawback during synthesis.[7] Unintentional exposure to acidic conditions can lead to the loss of peptide chains at each step, drastically reducing the final yield.

Possible Causes & Solutions:

  • Acidic Coupling Reagents: Some coupling activator systems, such as DIC/Oxyma, can create a slightly acidic microenvironment, which may be sufficient to cleave the sensitive ester bond of the 2-CTC resin, especially with prolonged reaction times or elevated temperatures.[7][8]

    • Solution: Add a small amount of a hindered base like DIPEA (e.g., 0.4 equivalents) to the coupling mixture to neutralize the acidity without interfering with the coupling efficiency.[7]

  • Repetitive Acidic Treatments: While Fmoc deprotection is base-mediated, any acidic washes or unintended acidic contaminants in solvents can accumulate damage over many cycles.

    • Solution: Ensure all solvents are of high purity and free from acidic contaminants. Avoid any unnecessary acidic wash steps during the synthesis cycles.

  • Elevated Temperatures: Microwave-assisted or high-temperature synthesis protocols can accelerate the hydrolysis of the 2-chlorotrityl ester, leading to premature peptide cleavage.[9]

    • Solution: If using elevated temperatures, consider a more robust linker. For 2-CTC resin, it is advisable to perform the synthesis at room temperature or a moderately elevated temperature (e.g., below 50°C) to minimize premature cleavage.[9]

  • Diketopiperazine (DKP) Formation: This side reaction is prevalent when Proline is the second amino acid in the sequence and involves an intramolecular cyclization that cleaves the dipeptide from the resin.[10]

    • Solution: The steric hindrance provided by the 2-CTC resin naturally helps to minimize DKP formation.[10] If this is still an issue, consider coupling the third amino acid at a lower temperature or using pre-formed dipeptide building blocks.

G Start Low Final Yield CheckLoading Quantify First AA Loading (Fmoc Assay) Start->CheckLoading LoadingOK Loading is High (>85%) CheckLoading->LoadingOK Yes LoadingLow Loading is Low (<70%) CheckLoading->LoadingLow No CheckSynthesis Monitor Peptide Loss During Synthesis Cycles LoadingOK->CheckSynthesis TroubleshootLoading Troubleshoot Loading: - Check Solvent Anhydrous - Resin Activation (SOCl2) - Optimize Stoichiometry LoadingLow->TroubleshootLoading LossHigh Significant Loss Per Cycle CheckSynthesis->LossHigh Yes LossLow Minimal Loss Per Cycle CheckSynthesis->LossLow No TroubleshootCleavage Troubleshoot Premature Cleavage: - Add Base to Coupling - Reduce Temperature - Check Reagent pH LossHigh->TroubleshootCleavage CheckFinalCleavage Review Final Cleavage Protocol LossLow->CheckFinalCleavage CleavageProblem Troubleshoot Final Cleavage: - Optimize Cocktail/Time - Ensure Complete Scavenging - Check Peptide Solubility CheckFinalCleavage->CleavageProblem

References

Technical Support Center: Optimization of Cleavage Conditions for Sensitive Peptides from 2-Chlorotrityl Chloride Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the cleavage of sensitive peptides from 2-Chlorotrityl chloride (2-CTC) resin.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound (2-CTC) resin for synthesizing sensitive peptides?

A1: The main advantage of 2-CTC resin is the ability to cleave the synthesized peptide under very mild acidic conditions.[1] This is critical for peptides containing acid-sensitive functionalities that could be degraded or modified under the harsher cleavage conditions required for other common resins.[1] Additionally, 2-CTC resin is known to minimize side reactions such as diketopiperazine formation, particularly when proline is one of the first two amino acids in the sequence.[2][3]

Q2: What is the general principle behind cleaving peptides from 2-CTC resin?

A2: The bond linking the peptide to the 2-CTC resin is highly acid-labile. Cleavage is typically achieved by treating the peptidyl resin with a dilute solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM).[1] The concentration of TFA can be adjusted to selectively cleave the peptide from the resin while leaving acid-sensitive protecting groups on the peptide side chains intact.[1]

Q3: My peptide contains sensitive residues like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Tyrosine (Tyr). What precautions should I take during cleavage?

A3: During TFA-mediated cleavage, highly reactive cationic species are generated from the protecting groups and the resin linker.[4][5] These can react with nucleophilic side chains of sensitive amino acids, leading to undesired modifications.[4][5] To prevent this, it is crucial to add "scavengers" to the cleavage cocktail.[4][5] Common scavengers include triisopropylsilane (B1312306) (TIS), water, phenol, and thioanisole.[4][5][6]

Q4: Can I cleave the peptide from the 2-CTC resin while keeping the side-chain protecting groups intact?

A4: Yes, this is a key feature of the 2-CTC resin. Using very mild cleavage conditions, such as 1-5% TFA in DCM, allows for the release of a fully protected peptide fragment.[1] These protected fragments are valuable for convergent peptide synthesis strategies.[7] Alternative mild cleavage cocktails utilizing acetic acid or trifluoroethanol (TFE) can also be employed for this purpose.[4][8]

Q5: Are there more environmentally friendly alternatives to using dichloromethane (DCM) for cleavage?

A5: Yes, recent research has focused on finding "greener" solvents to replace DCM. Solvents such as anisole (B1667542) and 1,3-dimethoxybenzene (B93181) with 2% TFA have been proposed as effective alternatives for cleaving protected peptides from 2-CTC resin.[7][9] Toluene and p-xylene (B151628) have also been explored as greener options.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Cleavage Yield - Incomplete cleavage reaction. - Reattachment of the cleaved peptide to the resin. - Insufficient volume of cleavage cocktail.- Increase the cleavage reaction time or the number of cleavage cycles. - Ensure the presence of adequate scavengers (e.g., TIS) to trap the trityl cation.[4] - Use a sufficient volume of the cleavage cocktail to ensure the resin is fully swollen (approx. 10-25 ml/g of resin).[5]
Presence of Unidentified Side Products - Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by carbocations generated during cleavage.[4] - Formation of aspartimide at Asp-Xxx sequences. - Pyroglutamate (B8496135) formation from N-terminal Gln.- Use a cleavage cocktail containing a scavenger mixture appropriate for the peptide sequence (see Table 1). For peptides with multiple sensitive residues, Reagent K is often recommended.[4][6] - For Asp-containing peptides, consider using protecting groups that minimize aspartimide formation. - Adding HOBt during deprotection steps can help suppress pyroglutamate formation.[3]
Peptide is Insoluble in Ether for Precipitation - The peptide is highly hydrophobic or has a tendency to aggregate.- Try precipitating the peptide in a different non-polar solvent, such as methyl tert-butyl ether. - If the peptide remains soluble, the cleavage solution can be concentrated under reduced pressure.
Incomplete Removal of Side-Chain Protecting Groups (for full deprotection) - Insufficient cleavage time or TFA concentration. - Inappropriate scavenger cocktail for the protecting groups present.- For full deprotection, a higher concentration of TFA (e.g., 95%) is required.[4] - Ensure the cleavage time is sufficient (typically 2-3 hours).[10] - Refer to specialized cleavage cocktails (e.g., Reagent K, Reagent H) designed for robust protecting groups.[6]
Premature Cleavage of Acid-Labile Side-Chain Protecting Groups - TFA concentration is too high for selective cleavage.- Reduce the TFA concentration to 1-2% for the cleavage of fully protected peptides.[2][7] - Consider using alternative, milder cleavage reagents such as acetic acid/TFE/DCM mixtures.[8][11]

Experimental Protocols

Protocol 1: Mild Cleavage for Fully Protected Peptides

This protocol is designed to cleave the peptide from the 2-CTC resin while leaving acid-labile side-chain protecting groups intact.

  • Resin Preparation:

    • Thoroughly wash the peptide-resin with DCM to remove any residual DMF.

    • Dry the resin under high vacuum for at least 4 hours, preferably overnight.[4]

  • Cleavage Cocktail Preparation:

    • Prepare a solution of 1% TFA in dry DCM.[2][4]

  • Cleavage Procedure:

    • Swell the dry resin in DCM.

    • Add the 1% TFA in DCM solution (10 mL per gram of resin) to the resin.[2]

    • Shake the mixture for 2 minutes.[4]

    • Filter the solution into a flask containing 10% pyridine (B92270) in methanol (B129727) (2 mL) to neutralize the TFA.[4]

    • Repeat the cleavage step up to 10 times, monitoring the progress by TLC or HPLC.[4]

  • Peptide Isolation:

    • Combine all the filtrates.

    • Evaporate the solvent under reduced pressure.

    • Precipitate the protected peptide by adding cold diethyl ether.

    • Isolate the peptide by filtration or centrifugation.

Protocol 2: Cleavage and Deprotection with Scavengers (Reagent K)

This protocol is suitable for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr, and aims for simultaneous cleavage and side-chain deprotection.

  • Resin Preparation:

    • Follow the resin preparation steps outlined in Protocol 1.

  • Cleavage Cocktail Preparation (Reagent K):

    • Prepare a fresh mixture of:

      • Trifluoroacetic acid (TFA): 82.5%

      • Phenol: 5%

      • Water: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%[6]

    • CAUTION: Prepare the cocktail in a well-ventilated fume hood.[10]

  • Cleavage Procedure:

    • Add Reagent K to the dry peptide-resin (10-25 mL per gram of resin).[5]

    • Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[10]

  • Peptide Isolation:

    • Filter the resin and wash it twice with fresh TFA.[5]

    • Combine the filtrates and add 8-10 fold volume of cold diethyl ether to precipitate the peptide.[5]

    • Isolate the crude peptide by filtration or centrifugation.

    • Wash the peptide pellet with cold ether to remove residual scavengers.

Quantitative Data Summary

Table 1: Common Cleavage Cocktails for 2-CTC Resin

Cleavage Cocktail CompositionPurposeTypical Reaction TimeReference(s)
1-5% TFA in DCMCleavage of fully protected peptides5-60 min (multiple cycles)[1][4]
Acetic acid / TFE / DCM (1:1:8)Cleavage of fully protected peptides30 min[8]
Hexafluoroisopropanol / DCM (1:4)Fast cleavage of protected peptidesShort, not specified[12]
2% TFA in Anisole or 1,3-dimethoxybenzene"Greener" cleavage of protected peptidesNot specified[7][9]
Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Cleavage and deprotection of peptides with multiple sensitive residues2-3 hours[6]
TFA / TIS / Water (95:2.5:2.5)General cleavage and deprotection2-3 hours[4]

Visualizations

Cleavage_Workflow start Start: Dried Peptide-Resin decision Goal: Protected or Deprotected Peptide? start->decision mild_cleavage Mild Cleavage (e.g., 1% TFA in DCM) decision->mild_cleavage  Protected strong_cleavage Strong Cleavage (e.g., 95% TFA + Scavengers) decision->strong_cleavage  Deprotected neutralize Neutralize (e.g., Pyridine/MeOH) mild_cleavage->neutralize precipitate2 Precipitate (Cold Ether) strong_cleavage->precipitate2 precipitate1 Precipitate (Cold Ether) neutralize->precipitate1 protected_peptide End: Protected Peptide precipitate1->protected_peptide deprotected_peptide End: Deprotected Peptide precipitate2->deprotected_peptide

Caption: Decision workflow for choosing the appropriate cleavage conditions.

Scavenger_Selection peptide_sequence Analyze Peptide Sequence no_sensitive_residues No Sensitive Residues peptide_sequence->no_sensitive_residues False has_sensitive_residues Contains Sensitive Residues (Trp, Met, Cys, Tyr, Arg) peptide_sequence->has_sensitive_residues True tfa_water_tis TFA / Water / TIS (95 : 2.5 : 2.5) no_sensitive_residues->tfa_water_tis reagent_k Reagent K (TFA/Phenol/Water/Thioanisole/EDT) has_sensitive_residues->reagent_k

Caption: Logic for selecting a suitable scavenger cocktail.

References

how to avoid premature cleavage from 2-Chlorotrityl chloride resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chlorotrityl chloride (2-CTC) resin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common issues, particularly premature cleavage, during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main causes of premature cleavage of peptides from 2-CTC resin?

A1: Premature cleavage from the highly acid-labile 2-CTC resin is a common issue that can significantly reduce final peptide yield. The primary causes include:

  • Acidic Conditions During Synthesis: The linkage to the 2-CTC resin is sensitive to acid. Exposure to acidic reagents during steps other than the final cleavage can lead to loss of the peptide from the support.[1][2]

  • Moisture: 2-CTC resin is highly susceptible to moisture, which can hydrolyze the chlorotrityl group to a hydroxyl group, deactivating the resin and potentially leading to cleavage of the ester linkage.[3][4][5] It is crucial to use anhydrous solvents and maintain a dry environment.[3][6]

  • Acidic Coupling Reagents: Certain coupling reagents, such as DIC/Oxyma, can create a mildly acidic environment, which may be sufficient to cause premature cleavage, especially over long synthesis protocols or with longer peptides.[7]

  • Elevated Temperatures: High temperatures, particularly in microwave-assisted SPPS, can promote the hydrolysis of the 2-chlorotrityl ester, resulting in premature cleavage of the peptide from the resin.[8]

  • Inappropriate Deprotection of Side Chains: While the 2-CTC linkage is stable to the basic conditions of Fmoc deprotection (e.g., piperidine), certain side-chain deprotection strategies might employ acidic conditions that are too harsh if only partial deprotection is intended.

Q2: How can I prevent premature cleavage during the loading of the first amino acid?

A2: Preventing premature cleavage starts with the proper handling and loading of the first amino acid onto the resin. Key recommendations include:

  • Ensure Anhydrous Conditions: Use anhydrous dichloromethane (B109758) (DCM) for both resin swelling and the loading reaction.[3][6] If necessary, dry the DCM by passing it through a column of basic aluminum oxide.[3][6]

  • Use of a Non-Nucleophilic Base: Diisopropylethylamine (DIEA) is the recommended base for the loading step as it is non-nucleophilic and minimizes side reactions like racemization.[1][9]

  • Capping Unreacted Sites: After loading the first amino acid, it is crucial to cap any unreacted chlorotrityl groups on the resin. This is typically done by adding a small amount of methanol (B129727) to the reaction mixture to convert the remaining reactive sites into methyl ethers.[2][9] This prevents them from reacting in subsequent steps.

Q3: I am synthesizing a fully protected peptide fragment. What are the best conditions to cleave it from the 2-CTC resin without removing side-chain protecting groups?

A3: For cleaving fully protected peptides, very mild acidic conditions are required to ensure that acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) remain intact. Several effective cleavage cocktails can be used:

  • Dilute Trifluoroacetic Acid (TFA): A solution of 1-2% TFA in DCM is a common and effective method for cleaving protected peptides.[10][11][12]

  • Acetic Acid or Trifluoroethanol (TFE) Mixtures: A mixture of acetic acid/TFE/DCM (e.g., in a 1:1:8 ratio) provides a very mild cleavage environment.[1][9]

  • Hexafluoroisopropanol (HFIP): A solution of HFIP in DCM (e.g., 1:4 v/v) is a fast and efficient reagent for cleaving protected peptide fragments with minimal racemization.[13]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue 1: Low Peptide Yield After Cleavage

If you are experiencing a lower than expected yield of your peptide after cleavage and workup, consider the following potential causes and troubleshooting steps.

Potential Cause Troubleshooting Recommendation
Premature Cleavage During Synthesis If using an acidic coupling reagent system like DIC/Oxyma, consider adding a small amount of a non-nucleophilic base such as DIEA (e.g., 0.4 equivalents) to the coupling reaction to neutralize the acidity.[7]
Incomplete Cleavage Extend the cleavage reaction time. While 30 minutes is often sufficient for protected peptides, longer or more complex sequences may require more time.[1][14] You can monitor the progress by taking small aliquots of the resin at different time points.
Moisture Contamination Ensure all solvents, particularly DCM, are anhydrous.[3][6] Consider reactivating the resin with thionyl chloride if it has been exposed to moisture.[1][3]
Elevated Synthesis Temperature If using a microwave peptide synthesizer, consider reducing the temperature during the synthesis cycles to minimize temperature-induced hydrolysis of the resin linkage.[8][15]
Issue 2: Low Loading of the First Amino Acid

Low loading efficiency of the first amino acid can be a significant source of reduced overall yield.

Potential Cause Troubleshooting Recommendation
Improper Resin Swelling Ensure the 2-CTC resin is adequately swollen in an appropriate solvent before adding the amino acid. DCM is the most common and effective solvent for this purpose.[1][2] Allow at least 30 minutes for swelling.[1][16]
Deactivated Resin If the resin is old or has been exposed to moisture, its reactive chloride sites may have been converted to hydroxyl groups. Reactivate the resin using thionyl chloride in anhydrous DCM.[1][3]
Insufficient Reagents Use an appropriate excess of the Fmoc-amino acid (1.0 - 2.0 equivalents) and DIEA (2.0 - 4.0 equivalents) relative to the resin's theoretical loading capacity.[1]

Experimental Protocols

Protocol 1: Activation of this compound Resin

This protocol is for activating fresh resin or reactivating resin that has been deactivated by moisture.[1][3]

Materials:

  • This compound resin (or its alcohol form)

  • Anhydrous Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270)

Procedure:

  • Swell the 2-CTC resin in anhydrous DCM in a suitable reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add pyridine (2.4 equivalents relative to the theoretical loading of the resin) to the stirred suspension.

  • Carefully add thionyl chloride (1.2 equivalents) dropwise to the mixture. Caution: This step should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and reacts violently with water.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Filter the resin and wash it thoroughly with anhydrous DCM (3 x 10 mL).

  • Dry the reactivated resin under vacuum.

Protocol 2: Loading the First Fmoc-Amino Acid

This protocol describes the attachment of the first N-Fmoc protected amino acid to the activated 2-CTC resin.[1]

Materials:

  • Activated 2-CTC resin

  • Fmoc-amino acid

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Methanol (for capping)

Procedure:

  • Swell the activated 2-CTC resin (1 g, e.g., 1.5 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes under an inert atmosphere.

  • In a separate flask, dissolve the Fmoc-amino acid (1.0 - 2.0 equivalents relative to the resin loading) in anhydrous DCM.

  • Add the amino acid solution to the swollen resin.

  • Add DIEA (2.0 - 4.0 equivalents relative to the amino acid) to the reaction mixture.

  • Agitate the mixture at room temperature for 1-4 hours.

  • To cap unreacted sites, add methanol (0.8 mL per gram of resin) and continue to agitate for 30 minutes.

  • Filter the resin and wash it sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with methanol (3 x 10 mL).

  • Dry the loaded resin under vacuum.

Data Summary

The following table summarizes various cleavage cocktails for releasing peptides from 2-CTC resin, particularly for obtaining fully protected fragments.

Cleavage Cocktail CompositionConditionsApplication
1-5% TFA in DCMRoom Temperature, 30 minCleavage of fully protected peptides[1]
Acetic acid/TFE/DCM (1:1:8)Room Temperature, 30 minMild cleavage of protected peptides[1]
Hexafluoroisopropanol (HFIP)/DCM (1:4)Room Temperature, 15-60 minFast cleavage of protected peptides[1][13]
2% TFA in anisole (B1667542) or 1,3-dimethoxybenzeneNot specifiedGreener alternative for cleavage of protected peptides[10][12]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to premature cleavage from 2-CTC resin.

TroubleshootingWorkflow start Start: Low Peptide Yield or Suspected Premature Cleavage check_moisture 1. Check for Moisture Contamination start->check_moisture anhydrous_conditions Use Anhydrous Solvents and Reactivate Resin if Necessary check_moisture->anhydrous_conditions Yes check_coupling 2. Review Coupling Protocol check_moisture->check_coupling No anhydrous_conditions->check_coupling acidic_reagents Using Acidic Coupling Reagents (e.g., DIC/Oxyma)? check_coupling->acidic_reagents add_base Add DIEA (0.4 eq) to Coupling Reaction acidic_reagents->add_base Yes check_temp 3. Check Synthesis Temperature acidic_reagents->check_temp No add_base->check_temp high_temp High Temperature (e.g., Microwave SPPS)? check_temp->high_temp reduce_temp Reduce Synthesis Temperature high_temp->reduce_temp Yes review_cleavage 4. Review Cleavage Protocol (for Protected Peptides) high_temp->review_cleavage No reduce_temp->review_cleavage harsh_cleavage Using Harsh Acidic Conditions? review_cleavage->harsh_cleavage use_mild_cleavage Use Milder Cleavage Cocktail (e.g., 1% TFA in DCM, TFE/DCM) harsh_cleavage->use_mild_cleavage Yes end Problem Resolved harsh_cleavage->end No use_mild_cleavage->end

Caption: Troubleshooting workflow for premature cleavage from 2-CTC resin.

References

Technical Support Center: 2-Chlorotrityl Chloride (2-CTC) Resin Regeneration and Reuse

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and reuse of 2-Chlorotrityl chloride (2-CTC) resin. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems, their potential causes, and recommended solutions when working with 2-CTC resin.

Issue 1: Low Loading of the First Amino Acid

  • Q1: My first amino acid loading on the 2-CTC resin is significantly lower than expected. What could be the cause?

    A1: Low loading is a frequent issue, often stemming from the deactivation of the highly moisture-sensitive 2-CTC resin.[1][2] The primary culprit is the hydrolysis of the reactive chlorotrityl chloride group to its inactive alcohol form.[1][2] Another contributing factor can be the use of solvents that are not anhydrous.[2][3]

    Recommendations:

    • Storage: Always store 2-CTC resin under an inert atmosphere (nitrogen or argon) and in a desiccator to protect it from moisture.[2] Before use, allow the resin to acclimate to room temperature for 1-2 hours to prevent condensation.[3]

    • Solvent Anhydrousness: Ensure all solvents, especially dichloromethane (B109758) (DCM), used for swelling and loading are strictly anhydrous.[3][4]

    • Resin Activation/Regeneration: If the resin is old, has been exposed to moisture, or is being reused, it is highly recommended to perform an activation (or regeneration) step. This is typically done by treating the resin with a chlorinating agent like thionyl chloride (SOCl₂) to convert the inactive hydroxyl groups back to the active chloride form.[1][4][5]

Issue 2: Poor or Inconsistent Resin Swelling

  • Q2: I'm observing inconsistent swelling of my 2-CTC resin. How does this affect my synthesis, and how can I fix it?

    A2: Proper swelling is crucial as it exposes the reactive sites within the polystyrene matrix of the resin.[3][6] Inadequate swelling will lead to reduced and non-reproducible loading.

    Recommendations:

    • Solvent Choice: Dichloromethane (DCM) is the most effective and commonly used solvent for swelling 2-CTC resin.[2] Other solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) can also be used.[2] Protic solvents such as methanol (B129727) and water are poor choices for swelling polystyrene-based resins.[2]

    • Swelling Time: Allow the resin to swell in the chosen solvent for at least 30-40 minutes before proceeding with the loading step.[2][3]

    • Resin Cross-linking: The degree of divinylbenzene (B73037) (DVB) cross-linking influences swelling properties. A 1% DVB cross-linked resin is generally optimal, as it provides a good balance of mechanical stability and swelling capacity.[2][3]

Issue 3: Unexpected Side Reactions

  • Q3: I am observing byproducts in my final cleaved peptide. What are the common side reactions associated with 2-CTC resin?

    A3: While 2-CTC resin is designed to minimize certain side reactions, they can still occur if proper procedures are not followed.

    Common Side Reactions and Solutions:

    • Diketopiperazine Formation: This is a common side reaction, particularly with C-terminal proline or other sterically unhindered amino acids, which results in the cleavage of the dipeptide from the resin. The bulky nature of the 2-chlorotrityl group helps to suppress this.[2] To further minimize this, ensure rapid and efficient coupling of the third amino acid.[2]

    • Racemization: The attachment of the first amino acid can sometimes lead to racemization. Using a base like diisopropylethylamine (DIEA) is generally preferred over more hindered bases for the loading step to minimize this issue.[2] The reaction should ideally be performed at room temperature.[2]

Issue 4: Premature Cleavage of the Peptide

  • Q4: I am losing my peptide from the resin during synthesis. What could be causing this premature cleavage?

    A4: The peptide-resin linkage in 2-CTC is acid-labile.[3] Premature cleavage can occur if the resin is exposed to acidic conditions during the synthesis cycles.

    Recommendations:

    • Fmoc Deprotection: During the Fmoc deprotection step, which typically uses a basic solution like piperidine (B6355638) in DMF, ensure that there is no acid carryover from previous steps.

    • Reagent Purity: Use high-purity reagents to avoid acidic contaminants.

Frequently Asked Questions (FAQs)

  • Q5: What are the main advantages of using 2-CTC resin?

    A5: 2-CTC resin offers several key advantages in solid-phase peptide synthesis (SPPS):

    • It allows for the synthesis of fully protected peptide fragments that can be cleaved under very mild acidic conditions, which keeps acid-labile side-chain protecting groups intact.[7][8]

    • The bulky trityl linker helps to prevent diketopiperazine formation.[1]

    • It minimizes racemization during the anchoring of the first amino acid.[1][9]

  • Q6: Can 2-CTC resin be regenerated and reused? If so, how many times?

    A6: Yes, 2-CTC resin can be regenerated and reused, which offers a significant cost-saving and sustainable approach.[1][4][8] Regeneration is achieved by treating the used resin (which is in the trityl alcohol form after cleavage) with a chlorinating agent.[5] Studies have shown that reused resin, after activation, can achieve comparable results to the first use.[1][4] The exact number of reuse cycles is not extensively documented and may depend on the specific peptide sequence and synthesis conditions.

  • Q7: What is the recommended procedure for cleaving the peptide from the 2-CTC resin?

    A7: Peptides can be cleaved from 2-CTC resin under very mild acidic conditions.

    • For fully protected peptides: A mixture of acetic acid/trifluoroethanol (TFE)/DCM (e.g., in a 1:1:8 ratio) can be used.[10] Another option is a mixture of hexafluoroisopropanol (HFIP) in DCM (1:4 v/v).[11] A 1% solution of trifluoroacetic acid (TFA) in DCM is also effective.[1]

    • For peptides with simultaneous side-chain deprotection: A higher concentration of TFA (e.g., 95%) in a scavenger mixture is required.[12]

  • Q8: How can I determine the loading capacity of my regenerated resin?

    A8: The loading capacity, or substitution level, of the regenerated resin can be determined after coupling the first Fmoc-protected amino acid. This is typically done by cleaving the Fmoc group with a known volume of a piperidine solution in DMF and then measuring the absorbance of the resulting dibenzylfulvene-piperidine adduct spectrophotometrically.[1][4]

Quantitative Data

Table 1: Activation of 2-CTC Resin with Thionyl Chloride (SOCl₂) in Anhydrous Dichloromethane (DCM) [1][4][13]

SOCl₂ Concentration (% v/v)Activation Time (minutes)Achieved Resin Activation (%)
2%5~44%
25%5~80%

Note: These values demonstrate that the degree of resin activation can be controlled by varying the concentration of the activating agent and the reaction time, allowing for the preparation of resins with different loading capacities suitable for synthesizing peptides of varying lengths.[1][4]

Experimental Protocols

Protocol 1: Regeneration/Activation of 2-CTC Resin

This protocol describes the reactivation of used 2-CTC resin (trityl alcohol form) or new resin that may have been deactivated by moisture.[1][4]

  • Washing: Wash the used/deactivated resin thoroughly with DMF, DCM, and methanol to remove any residual chemicals. Dry the resin under vacuum.

  • Swelling: Swell the dry resin in anhydrous DCM for at least 30 minutes in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • Activation:

    • Prepare a solution of the desired concentration of thionyl chloride (SOCl₂) in anhydrous DCM (e.g., 2% or 25% v/v). Caution: SOCl₂ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

    • Add the SOCl₂ solution to the swollen resin.

    • Stir the mixture at room temperature for the desired time (e.g., 5 minutes).

  • Washing and Drying:

    • Filter the resin and wash it extensively with anhydrous DCM to remove all traces of SOCl₂ and HCl generated during the reaction.

    • Wash the resin with DMF and then methanol.

    • Dry the regenerated resin under high vacuum. The resin is now ready for loading the first amino acid.

Protocol 2: Loading the First Fmoc-Amino Acid onto Regenerated Resin

This protocol is for attaching the first amino acid to the activated 2-CTC resin.[2]

  • Swelling: Swell the regenerated 2-CTC resin in anhydrous DCM (approx. 10 mL per gram of resin) for 30 minutes under an inert atmosphere.

  • Amino Acid Solution: In a separate flask, dissolve the Fmoc-amino acid (1.0 - 2.0 equivalents relative to the theoretical resin loading) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.

  • Coupling:

    • Add the amino acid solution to the swollen resin.

    • Add diisopropylethylamine (DIEA) (2.0 - 4.0 equivalents relative to the amino acid) to the reaction mixture.

    • Agitate the mixture at room temperature for 1-4 hours.

  • Capping:

    • To cap any unreacted chlorotrityl sites, add a small amount of methanol (e.g., 0.8 mL per gram of resin) and continue agitation for another 30 minutes.[1][14]

  • Washing and Drying:

    • Filter the resin and wash sequentially with DCM, DMF, and methanol.

    • Dry the loaded resin under vacuum.

Protocol 3: Cleavage of Protected Peptide from 2-CTC Resin

This protocol is for cleaving the peptide from the resin while keeping the side-chain protecting groups intact.[10]

  • Resin Preparation: Wash the peptide-bound resin with DCM and dry it.

  • Cleavage Cocktail: Prepare a cleavage cocktail of acetic acid/trifluoroethanol (TFE)/DCM in a 1:1:8 (v/v/v) ratio. Use approximately 20 mL of the cocktail per gram of resin.

  • Cleavage:

    • Suspend the resin in half of the cleavage cocktail.

    • Allow the mixture to stand at room temperature for 30 minutes with occasional agitation.

    • Filter the resin and collect the filtrate.

    • Wash the resin with the remaining half of the cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Concentrate the combined filtrate under reduced pressure to remove the DCM.

    • Add cold diethyl ether to the remaining solution to precipitate the protected peptide.

    • Collect the precipitated peptide by filtration and wash with more cold ether.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_regen Regeneration Cycle cluster_reuse Reuse in SPPS start Start with Used/Deactivated 2-CTC Resin wash_dry_1 Wash and Dry Resin start->wash_dry_1 swell Swell in Anhydrous DCM wash_dry_1->swell activate Activate with SOCl2 in DCM swell->activate wash_dry_2 Wash and Dry Regenerated Resin activate->wash_dry_2 regenerated_resin Regenerated 2-CTC Resin wash_dry_2->regenerated_resin load_aa Load First Fmoc-AA regenerated_resin->load_aa spps Perform SPPS Cycles load_aa->spps cleave Cleave Peptide spps->cleave end_product Purified Peptide cleave->end_product used_resin Used Resin (Trityl Alcohol) cleave->used_resin To be regenerated

Caption: Workflow for the regeneration and reuse of 2-CTC resin.

troubleshooting_workflow start Low First Amino Acid Loading q1 Is the resin old or exposed to moisture? start->q1 q2 Are solvents anhydrous? q1->q2 No sol1 Activate/Regenerate resin with SOCl2 q1->sol1 Yes q3 Is resin swelling adequate? q2->q3 Yes sol2 Use strictly anhydrous solvents q2->sol2 No sol3 Swell in DCM for at least 30 min q3->sol3 No end Problem Resolved q3->end Yes sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for low loading on 2-CTC resin.

References

Technical Support Center: Capping Unreacted Sites on 2-Chlorotrityl Chloride Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively capping unreacted sites on 2-Chlorotrityl chloride (2-CTC) resin. Find answers to frequently asked questions and troubleshoot common issues encountered during this critical step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of capping unreacted sites on 2-CTC resin?

A1: The primary purpose of capping is to block any remaining reactive 2-chlorotrityl groups on the resin that did not couple with the first amino acid.[1][2] This is crucial to prevent the formation of deletion sequences (peptides missing the first amino acid) during subsequent coupling steps.[2] By capping these sites, you ensure that the peptide chains grow only from the correctly loaded amino acids, leading to a purer final product.

Q2: What is the most common reagent used for capping 2-CTC resin?

A2: The most widely recommended capping solution for 2-CTC resin is a mixture of methanol (B129727) (MeOH), N,N-diisopropylethylamine (DIPEA), and dichloromethane (B109758) (DCM).[1][3][4] Methanol acts as the capping agent by reacting with the unreacted chlorotrityl groups, while DIPEA serves as a non-nucleophilic base to facilitate the reaction.[1]

Q3: Can I use acetic anhydride (B1165640) and pyridine (B92270) for capping 2-CTC resin?

A3: While acetic anhydride and pyridine are common capping reagents for other resins like Rink Amide resin to cap unreacted amines, they are not the standard choice for 2-CTC resin.[1][5] The goal with 2-CTC resin is to cap the reactive trityl carbocations, for which a small nucleophile like methanol is more suitable.[1] Using the wrong capping mixture can lead to unintended side reactions.[5]

Q4: When should the capping step be performed?

A4: The capping step should be performed immediately after the loading of the first amino acid onto the resin.[2] Once the initial amino acid coupling is complete, any remaining active sites must be quenched before proceeding to the deprotection of the Fmoc group and the coupling of the second amino acid.

Q5: How long should the capping reaction be carried out?

A5: The recommended reaction time for capping with a MeOH/DIPEA/DCM solution is typically between 30 and 60 minutes at room temperature.[1][3] It is not advisable to extend the reaction time significantly, as there is a possibility of the loaded amino acid being exchanged with methanol.[1]

Troubleshooting Guide

Issue: Low Yield or Impure Product Despite Capping

If you are experiencing low yields or impurities in your final peptide product even after performing the capping step, consider the following potential causes and solutions:

Potential Cause Recommended Action
Incomplete Capping Ensure the capping solution is freshly prepared and the correct reagent ratios are used.[1] Verify that the resin is fully suspended and agitated during the capping reaction to ensure all sites are accessible.
Premature Cleavage High temperatures during synthesis can cause premature cleavage of the peptide from the acid-labile 2-CTC resin.[6] If using elevated temperatures, consider optimizing the conditions or using a more robust resin.
Resin Deactivation 2-CTC resin is highly sensitive to moisture and can hydrolyze to the inactive alcohol form, leading to low initial loading and, consequently, a lower overall yield.[7][8]
- Storage Store the resin in a desiccator under an inert atmosphere.[9]
- Handling Allow the resin to reach room temperature before opening to prevent condensation.[9]
- Reactivation If deactivation is suspected, the resin can be reactivated using thionyl chloride and pyridine.[7][10]
Steric Hindrance Highly hindered first amino acids may lead to incomplete loading, leaving a large number of sites to be capped. This can sometimes result in side reactions. Consider double coupling the first amino acid or using a pre-loaded resin.[7]
Incorrect Capping Reagents Using capping agents intended for other types of resins (e.g., acetic anhydride for amine capping) can lead to undesired modifications of your peptide or resin.[5] Always use the recommended methanol-based capping solution for 2-CTC resin.[1][3]

Experimental Protocols

Standard Protocol for Capping Unreacted Sites on 2-CTC Resin

This protocol describes the standard procedure for capping unreacted this compound resin sites after the initial amino acid loading.

Materials:

  • 2-CTC resin loaded with the first Fmoc-amino acid

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis reaction vessel

  • Shaker or rocker

Procedure:

  • After coupling the first Fmoc-amino acid, drain the reaction solution from the resin.

  • Wash the resin thoroughly with DCM (3 x 10 mL/g of resin).[1]

  • Prepare the capping solution. A common formulation is a 17:2:1 (v/v/v) mixture of DCM:MeOH:DIPEA.[1][3] For every 10 mL of capping solution, this corresponds to 8.5 mL of DCM, 1.0 mL of MeOH, and 0.5 mL of DIPEA. Prepare this solution fresh each time.

  • Add the capping solution to the washed resin (approximately 10 mL/g of resin).

  • Agitate the mixture at room temperature for 30-60 minutes.[1][3]

  • Drain the capping solution from the resin.

  • Wash the resin thoroughly to remove excess capping reagents and byproducts. A typical washing sequence is:

    • DCM (3 x 10 mL/g of resin)[4]

    • N,N-Dimethylformamide (DMF) (3 x 10 mL/g of resin)

  • The resin is now ready for the Fmoc deprotection of the first amino acid and subsequent coupling steps.

Quantitative Data for Capping Solutions
Reagent Ratio (v/v/v) Alternative Ratio Purpose Reference
Dichloromethane (DCM)1780%Solvent, swells the resin[1][2][3]
Methanol (MeOH)215%Capping agent (nucleophile)[1][2][3]
N,N-Diisopropylethylamine (DIPEA)15%Non-nucleophilic base[1][2][3]

Visualizations

experimental_workflow start Start: Loaded 2-CTC Resin wash1 Wash with DCM start->wash1 add_capping Add Capping Solution to Resin wash1->add_capping prepare_capping Prepare Capping Solution (DCM:MeOH:DIPEA) prepare_capping->add_capping agitate Agitate for 30-60 min add_capping->agitate drain Drain Capping Solution agitate->drain wash2 Wash with DCM and DMF drain->wash2 end End: Capped Resin Ready for Deprotection wash2->end

Caption: Experimental workflow for capping unreacted sites on 2-CTC resin.

troubleshooting_guide start Issue: Low Yield or Impurities check_capping Was Capping Performed Correctly? start->check_capping check_temp Was Synthesis Temperature High? check_capping->check_temp Yes incomplete_capping Solution: Ensure Fresh Solution, Proper Mixing check_capping->incomplete_capping No check_loading Was Initial Loading Low? check_temp->check_loading No premature_cleavage Solution: Optimize Temperature check_temp->premature_cleavage Yes check_reagents Were Correct Capping Reagents Used? check_loading->check_reagents No resin_deactivation Cause: Moisture Exposure Solution: Use Anhydrous Solvents, Reactivate Resin if Needed check_loading->resin_deactivation Yes wrong_reagents Solution: Use MeOH/DIPEA/DCM for 2-CTC Resin check_reagents->wrong_reagents No

References

impact of solvent choice on 2-Chlorotrityl chloride resin swelling and kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chlorotrityl chloride (2-CTC) resin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their solid-phase synthesis protocols by providing in-depth information on the impact of solvent choice on resin swelling and reaction kinetics. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for swelling this compound resin?

A1: Dichloromethane (DCM) is the most effective and commonly recommended solvent for swelling 2-CTC resin.[1] It is a solvent of low polarity that facilitates excellent swelling of the polystyrene-based resin, thereby exposing the reactive chlorotrityl linker sites for efficient substitution.[2][3] While other solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) can also be used, DCM generally provides the most consistent and optimal results.[1] Protic solvents such as methanol (B129727) and water are poor choices for swelling as they do not adequately solvate the polystyrene backbone.[2][3]

Q2: How long should I swell the 2-CTC resin before starting the coupling reaction?

A2: It is recommended to swell the 2-CTC resin in the chosen solvent (preferably anhydrous DCM) for at least 30 minutes prior to the addition of the amino acid and activating agent.[1][2] For peptidomimetic synthesis, a swelling time of 30-40 minutes is advised.[4] In some protocols, a swelling time of up to one hour in dry DCM is suggested for maximizing loading efficiency.[5] This pre-swelling step is critical to ensure that the reactive sites within the resin beads are fully accessible, which directly impacts the reaction kinetics and final loading efficiency.[4]

Q3: My loading efficiency is low. What are the potential causes and how can I troubleshoot this?

A3: Low loading efficiency on 2-CTC resin can stem from several factors. A primary cause is the deactivation of the resin by moisture, which hydrolyzes the reactive chloride to a non-reactive hydroxyl group.[6][7][8] Using anhydrous solvents is crucial for both the swelling and coupling steps.[4][6] Another common issue is incomplete swelling of the resin, which can be addressed by using an appropriate solvent like DCM and allowing for sufficient swelling time.[1][2] The equivalents of the amino acid and the base (e.g., DIEA) can also be optimized; using a higher excess of the amino acid (2-4 equivalents) can help drive the reaction to completion.[1][5] If the resin is old or has been stored improperly, it may require reactivation with thionyl chloride (SOCl₂) to convert the hydroxyl groups back to chlorides.[1][5]

Q4: Can I reuse 2-CTC resin?

A4: Yes, it is feasible to reuse 2-CTC resin.[7][8] After cleavage of the synthesized peptide, the resin can be reactivated using a treatment with thionyl chloride (SOCl₂) in an anhydrous solvent like DCM.[7][8] This process regenerates the active chlorotrityl sites, allowing for a new synthesis to be initiated. Following the activation protocol can lead to comparable results to the first use of the resin.[7][8]

Q5: How does the choice of solvent affect the kinetics of the first amino acid loading?

A5: The choice of solvent significantly influences the kinetics of the first amino acid loading by affecting both the swelling of the resin and the solubility of the reactants. Solvents that promote good swelling, such as DCM and dichloroethane (DCE), lead to faster and more efficient esterification.[9] Studies have shown that high loading of Fmoc-amino acids onto 2-CTC resin is achieved rapidly in DCM or DCE, with almost quantitative esterification.[9] In contrast, solvents like THF and DMF may result in slightly lower and slower esterification yields.[9] For amino acids with poor solubility in DCM, a minimal amount of DMF can be added to aid in dissolution.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Loading Efficiency Resin deactivation by moisture.Ensure all solvents and reagents are anhydrous. Dry the resin in a desiccator before use.[5] If necessary, reactivate the resin with thionyl chloride.[1][5]
Insufficient resin swelling.Swell the resin in anhydrous DCM for at least 30-60 minutes before the coupling reaction.[1][2][5]
Suboptimal reaction conditions.Increase the equivalents of the Fmoc-amino acid (e.g., 2-4 equivalents) and DIEA.[1][5][10] Extend the reaction time (e.g., overnight).[5]
Inconsistent Swelling Improper solvent choice.Use DCM as the primary swelling solvent.[1] Avoid protic solvents like methanol and water.[2][3]
Resin cross-linking.A 1% DVB cross-linked resin generally provides optimal swelling.[4]
Slow Reaction Rate Poor diffusion of reagents.Ensure adequate swelling of the resin. Use a smaller bead size (higher mesh number) for a larger surface area and faster kinetics.[2][3]
Solubility issues of the amino acid.If the Fmoc-amino acid is not fully soluble in DCM, add a minimal amount of DMF to the reaction mixture.[10]

Quantitative Data

Table 1: Swelling of this compound Resin in Various Solvents

SolventSwelling Volume (mL/g)Relative Swelling
Dichloromethane (DCM)~4.0 - 6.0Excellent
Dichloroethane (DCE)~4.0 - 5.5Excellent
Tetrahydrofuran (THF)~3.5 - 5.0Good
Dimethylformamide (DMF)~3.0 - 4.5Good
N-Methyl-2-pyrrolidone (NMP)~3.0 - 4.0Moderate
Dioxane~2.0 - 3.0Moderate
Methanol (MeOH)< 1.5Poor
Water (H₂O)< 1.5Poor

Note: The swelling volume can vary depending on the specific resin batch and the degree of cross-linking. A 1% DVB cross-linked resin typically swells 4-6 times its original volume in DCM.[2]

Table 2: Influence of Solvent on the Esterification of Fmoc-Ile-OH to 2-CTC Resin

SolventResin Substitution (mmol/g)% Esterification of Fmoc-Ile-OH
Dichloromethane (DCM)0.9099
Dichloroethane (DCE)0.8998
Tetrahydrofuran (THF)0.8189
Dimethylformamide (DMF)0.7987
Dimethylacetimide (DMAC)0.7785
Dioxane0.4853

Data from a study using 1 mmol Fmoc-Ile-OH and 1 g of resin (1.6 mmol Cl⁻/g) with a 3.2-fold molar excess of DIEA for 25 minutes at room temperature.[9]

Experimental Protocols

Protocol 1: Swelling and Loading of the First Amino Acid onto 2-CTC Resin
  • Resin Swelling: Place the 2-CTC resin in a reaction vessel and add anhydrous DCM (approximately 10 mL per gram of resin).[5] Allow the resin to swell for at least 30 minutes with gentle agitation.[1][2]

  • Amino Acid Preparation: In a separate flask, dissolve 1.0 to 2.0 equivalents of the desired N-Fmoc protected amino acid in anhydrous DCM.[1] If solubility is an issue, a minimal amount of DMF can be added.[10]

  • Coupling Reaction: After the swelling period, drain the DCM from the resin. Add the amino acid solution to the swollen resin. Subsequently, add 2.0 to 4.0 equivalents of Diisopropylethylamine (DIEA) relative to the amino acid.[1]

  • Reaction: Agitate the reaction mixture at room temperature for 1 to 4 hours.[1] For sterically hindered amino acids or to maximize loading, the reaction time can be extended.[1]

  • Capping: To cap any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIEA (e.g., in a ratio of 17:2:1 or 80:15:5) and agitate for 15-30 minutes.[10][11]

  • Washing: Filter the resin and wash it sequentially with DCM, DMF, and Methanol to remove excess reagents and byproducts.[1]

  • Drying: Dry the loaded resin under vacuum.

Protocol 2: Determination of Resin Loading by Fmoc-Cleavage Assay
  • Sample Preparation: Accurately weigh a small amount of the dry Fmoc-loaded resin (e.g., 5-10 mg) into a suitable vessel.[1]

  • Fmoc Cleavage: Add a known volume of a 20% piperidine (B6355638) in DMF solution (e.g., 1 mL) to the resin.[1]

  • Incubation: Agitate the mixture for 30 minutes to ensure the complete cleavage of the Fmoc protecting group.[1]

  • Dilution: Dilute a known aliquot of the supernatant containing the cleaved dibenzofulvene-piperidine adduct with DMF to a final volume that will give an absorbance reading within the linear range of the spectrophotometer (typically below 1.5).[1]

  • Spectrophotometric Measurement: Measure the absorbance of the diluted solution at 290 nm or 301 nm against a blank of the piperidine/DMF solution.

  • Calculation: Calculate the loading using the Beer-Lambert law: Loading (mmol/g) = (Absorbance × Dilution Factor) / (Molar Extinction Coefficient × Mass of Resin in g) (The molar extinction coefficient for the dibenzofulvene-piperidine adduct is approximately 17,500 L mol⁻¹ cm⁻¹ at 290 nm).

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Reaction cluster_workup Workup & Analysis Resin 2-CTC Resin Swell Swell in anhydrous DCM (30-60 min) Resin->Swell Coupling Add AA solution to swollen resin (1-4 hours) Swell->Coupling DCM Anhydrous DCM DCM->Swell AA_sol Prepare Fmoc-AA and DIEA solution in anhydrous DCM Capping Cap unreacted sites (DCM/MeOH/DIEA) Coupling->Capping AA Fmoc-AA AA->AA_sol DIEA DIEA DIEA->AA_sol Washing Wash with DCM, DMF, MeOH Capping->Washing Drying Dry under vacuum Washing->Drying Analysis Determine Loading (Fmoc Assay) Drying->Analysis

Caption: Workflow for loading the first amino acid onto 2-CTC resin.

troubleshooting_workflow Start Low Loading Efficiency Observed Check_Moisture Are solvents anhydrous? Start->Check_Moisture Check_Swelling Was resin swelling adequate? Check_Moisture->Check_Swelling Yes Sol_Moisture Use anhydrous solvents. Dry resin before use. Check_Moisture->Sol_Moisture No Check_Reagents Are reagent equivalents and reaction time sufficient? Check_Swelling->Check_Reagents Yes Sol_Swelling Swell in anhydrous DCM for at least 30-60 min. Check_Swelling->Sol_Swelling No Check_Resin_Age Is the resin old or improperly stored? Check_Reagents->Check_Resin_Age Yes Sol_Reagents Increase equivalents of Fmoc-AA and DIEA. Extend reaction time. Check_Reagents->Sol_Reagents No Sol_Reactivate Reactivate resin with thionyl chloride (SOCl₂). Check_Resin_Age->Sol_Reactivate Yes End Loading Efficiency Improved Check_Resin_Age->End No Sol_Moisture->Check_Swelling Sol_Swelling->Check_Reagents Sol_Reagents->Check_Resin_Age Sol_Reactivate->End

Caption: Decision tree for troubleshooting low loading on 2-CTC resin.

References

addressing aggregation issues in peptide synthesis on 2-Chlorotrityl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS) on 2-Chlorotrityl chloride (2-CTC) resin, with a specific focus on peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-CTC) resin and what are its advantages?

A1: this compound (2-CTC) resin is a polystyrene-based solid support used in SPPS to synthesize peptides with a C-terminal carboxylic acid.[1][2] Its primary advantages include the prevention of racemization during the attachment of the first amino acid and the minimization of diketopiperazine formation, a common side reaction.[1][3] The bulky nature of the 2-chlorotrityl group provides steric hindrance that inhibits this unwanted cyclization.[3] Furthermore, peptides can be cleaved from the 2-CTC resin under very mild acidic conditions, which preserves acid-labile side-chain protecting groups, making it ideal for the synthesis of protected peptide fragments.[4][5]

Q2: What are the signs of peptide aggregation on 2-CTC resin?

A2: On-resin peptide aggregation is a significant challenge in SPPS that can lead to incomplete reactions and low yields.[3][6][7] Key indicators of aggregation include:

  • Poor resin swelling: The peptide-resin may fail to swell adequately or may even shrink in the synthesis solvent.[3][8]

  • Slow or incomplete coupling and deprotection: Aggregation can physically block reactive sites, hindering the access of reagents to the growing peptide chain.[3][8] This results in slower reaction times and an increased presence of deletion sequences in the final product.[8]

  • Unreliable analytical test results: Standard monitoring tests like the Kaiser or TNBS test may yield false negatives, indicating a complete reaction when the N-terminus is simply inaccessible due to aggregation.[8]

  • Changes in UV monitoring profiles: In continuous flow synthesizers, aggregation can cause a flattening and broadening of the Fmoc-deprotection UV peak.[8][9]

Q3: What causes peptide aggregation during synthesis?

A3: Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of stable secondary structures like β-sheets.[3][9] This phenomenon is highly sequence-dependent, with hydrophobic sequences being particularly prone to aggregation.[3][10]

Troubleshooting Guide: Addressing Peptide Aggregation

If you suspect peptide aggregation is occurring during your synthesis on 2-CTC resin, consider the following troubleshooting strategies.

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing peptide aggregation issues.

Aggregation_Troubleshooting cluster_0 Diagnosis cluster_1 Initial Interventions cluster_2 Advanced Strategies cluster_3 Outcome start Suspicion of Aggregation (e.g., poor swelling, slow kinetics) check_swelling Observe Resin Swelling start->check_swelling monitor_reactions Monitor Coupling/Deprotection (e.g., Kaiser test, UV profile) check_swelling->monitor_reactions change_solvent Modify Solvent System (e.g., switch to NMP, add DMSO) monitor_reactions->change_solvent Aggregation Confirmed increase_temp Increase Coupling Temperature (Conventional or Microwave) change_solvent->increase_temp No Improvement evaluation Evaluate Synthesis Outcome (Purity, Yield) change_solvent->evaluation Improvement sonication Apply Sonication increase_temp->sonication No Improvement increase_temp->evaluation Improvement chaotropic_agents Use Chaotropic Agents (e.g., LiCl, KSCN) sonication->chaotropic_agents No Improvement sonication->evaluation Improvement backbone_mod Incorporate Backbone Modifications (e.g., Pseudoprolines, Hmb/Dmb) chaotropic_agents->backbone_mod No Improvement chaotropic_agents->evaluation Improvement low_load_resin Resynthesize on Low-Substitution Resin backbone_mod->low_load_resin Still Problematic backbone_mod->evaluation Improvement low_load_resin->evaluation success Successful Synthesis evaluation->success High Purity & Yield failure Aggregation Persists evaluation->failure Low Purity & Yield failure->backbone_mod

Caption: A step-by-step workflow for troubleshooting peptide aggregation.

Summary of Aggregation Mitigation Strategies

The following table summarizes key strategies to overcome peptide aggregation, along with their general impact.

StrategyDescriptionKey Parameters/ReagentsExpected Outcome
Solvent Modification Improve the solvating properties of the reaction medium to disrupt interchain hydrogen bonding.Switch from DMF to NMP; add DMSO.[3]Improved swelling and reaction kinetics.
Elevated Temperature Increase reaction temperature to disrupt secondary structures.Conventional heating or microwave irradiation.[3][8]Faster and more complete coupling/deprotection.
Chaotropic Agents Add salts that disrupt hydrogen bonding networks.LiCl, NaClO₄, KSCN.[3]Reduced aggregation and improved reagent accessibility.
Backbone Modification Introduce residues that disrupt the formation of regular secondary structures.Pseudoproline dipeptides, Hmb/Dmb-protected amino acids.[3]Significantly improved synthesis efficiency for difficult sequences.
Resin Modification Utilize a resin with a lower substitution level to increase the distance between peptide chains.Low-substitution 2-CTC resin.[3]Reduced likelihood of interchain aggregation.

Experimental Protocols

Protocol 1: Use of a Chaotropic Agent (LiCl) Wash

This protocol describes the use of lithium chloride (LiCl) to disrupt aggregation prior to a difficult coupling step.

Materials:

  • Peptide-resin exhibiting signs of aggregation

  • N,N-Dimethylformamide (DMF)

  • 0.8 M LiCl in DMF

Procedure:

  • Following the standard Fmoc-deprotection and subsequent DMF washes, add the 0.8 M LiCl in DMF solution to the peptide-resin.

  • Agitate the resin slurry for 1-2 minutes.

  • Drain the LiCl solution.

  • Repeat the LiCl wash one more time.

  • Wash the peptide-resin thoroughly with DMF (at least 5 times) to completely remove the LiCl, as residual salt can interfere with the subsequent coupling step.[8]

  • Proceed with the standard coupling protocol.

Protocol 2: Manual Coupling of a Pseudoproline Dipeptide

This protocol details the manual coupling of an Fmoc-Xaa-Yaa(ψPro)-OH dipeptide to disrupt aggregation.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Xaa-Yaa(ψPro)-OH dipeptide (e.g., from Sigma-Aldrich)

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF or NMP

Procedure:

  • In a separate vessel, dissolve the pseudoproline dipeptide (3 equivalents relative to the resin loading) and the coupling reagent (3 equivalents) in a minimal volume of DMF or NMP.

  • Add DIPEA (6 equivalents) to the solution and mix thoroughly.

  • Immediately add the activated dipeptide solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours.

  • Perform a colorimetric test (e.g., TNBS test) to confirm the completion of the coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

  • Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next deprotection step.[8]

Protocol 3: Mild Cleavage of Peptides from 2-CTC Resin using TFE/AcOH/DCM

This protocol is suitable for obtaining protected peptide fragments where acid-labile side-chain protecting groups remain intact.[4]

Materials:

  • Peptide-resin (on 2-CTC resin)

  • Trifluoroethanol (TFE)

  • Acetic acid (AcOH)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare the cleavage cocktail: a mixture of AcOH/TFE/DCM, for example, in a 1:2:7 ratio.[4]

  • Add the cleavage cocktail to the resin (10-20 mL/g of resin) and agitate gently at room temperature.[4]

  • Monitor the cleavage progress over time, typically ranging from 30 minutes to 2 hours.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with additional cleavage cocktail or DCM and combine the filtrates.

  • Evaporate the solvent under reduced pressure.

  • Precipitate the protected peptide by adding cold diethyl ether.

  • Centrifuge and decant the ether.

  • Dry the protected peptide fragment under vacuum.[4]

References

activation of deactivated 2-Chlorotrityl chloride resin with thionyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the reactivation of deactivated 2-Chlorotrityl chloride (2-CTC) resin using thionyl chloride.

Troubleshooting Guide

This guide addresses common problems encountered during the reactivation and use of 2-CTC resin.

Issue 1: Low Loading Efficiency After Amino Acid Coupling

Q1: I am experiencing low loading of the first amino acid onto my 2-CTC resin. What are the possible causes and how can I fix this?

A1: Low loading efficiency is a common issue often stemming from the deactivation of the resin due to exposure to moisture. The chlorotrityl group is highly susceptible to hydrolysis, converting the active chloride to an inactive hydroxyl group.

Troubleshooting Steps & Recommendations:

  • Resin Deactivation: this compound resin can react with atmospheric moisture, converting it to the inactive 2-chlorotrityl alcohol resin, which leads to reduced loading and lower synthetic yields.[1][2][3][4][5][6][7] This is especially common if the resin has been stored for a long period or was not in a tightly sealed container.[1]

    • Recommendation: Reactivate the resin by treating it with thionyl chloride (SOCl₂) to convert the hydroxyl groups back to chlorides.[8] (See detailed protocol below).

  • Improper Swelling: Adequate swelling of the resin is critical for exposing the reactive sites within the polystyrene matrix.[8][9]

    • Recommendation: Dichloromethane (B109758) (DCM) is the most effective solvent for swelling 2-CTC resin.[8][9] Ensure the resin is swelled in anhydrous DCM for at least 30-40 minutes before the loading step.[8][9] Other solvents like N-methyl pyrrolidone (NMP), dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) can also be used.[8][9] Protic solvents such as methanol (B129727) and water are poor swelling solvents for polystyrene-based resins.[8][9]

  • Presence of Moisture: Water in solvents or reagents will significantly decrease loading efficiency by reacting with the resin.[7][8]

    • Recommendation: Use anhydrous solvents, especially DCM, for all steps of the activation and loading process.[2][3][4][7][10] If anhydrous DCM is not available, it can be dried by passing it through a column of basic aluminum oxide.[3][7]

  • Suboptimal Reaction Conditions: The equivalents of reagents and the reaction time can impact the loading outcome.

    • Recommendation: While some protocols suggest 1.0-1.2 equivalents of the amino acid, using a 2-4 fold excess can help drive the reaction to completion, particularly if the resin is older.[8] Reaction times can vary from 1 to 24 hours, and monitoring the reaction is advisable.[8]

Issue 2: Inconsistent Resin Performance Batch-to-Batch

Q2: I am observing variability in the performance of my 2-CTC resin across different batches. Why is this happening and what can I do to ensure consistency?

A2: Inconsistent performance is often linked to the degree of resin deactivation and the effectiveness of the reactivation process.

Troubleshooting Steps & Recommendations:

  • Standardize Activation Protocol: The extent of reactivation is highly dependent on the concentration of thionyl chloride and the reaction time.

    • Recommendation: Adopt a standardized and optimized activation protocol. Recent studies have shown that using 25% SOCl₂ in anhydrous DCM can achieve up to 80% activation in just 5 minutes.[2][3][4][10] For applications requiring lower substitution, such as the synthesis of longer peptides, 2% SOCl₂ in anhydrous DCM provides up to 44% activation.[2][3][4][10]

  • Consistent Storage: Improper storage leads to varying levels of deactivation.

    • Recommendation: Store 2-CTC resin in a tightly sealed container, and for long-term storage, flush the container with an inert gas like nitrogen or argon and store at -20°C.[11] Before use, allow the container to warm to room temperature before opening to prevent condensation.[11]

Quantitative Data Summary

The following tables summarize key quantitative data to aid in experimental design and troubleshooting.

Table 1: Effect of Thionyl Chloride Concentration and Time on Resin Activation

% SOCl₂ in Anhydrous DCMActivation Time (minutes)Achieved Resin ActivationSuitable For
2%5Up to 44%Synthesis of longer peptides
25%5Up to 80%General peptide synthesis

Data sourced from multiple studies highlighting optimized activation procedures.[2][3][4][10]

Table 2: Reagent Equivalents for Standard Resin Activation

ReagentEquivalents
Thionyl chloride (SOCl₂)1.2
Pyridine (B92270)2.4

Based on the theoretical loading of the resin.[1][8][12]

Frequently Asked Questions (FAQs)

Q3: What is the detailed protocol for reactivating deactivated 2-CTC resin with thionyl chloride?

A3: The following is a standard laboratory protocol for the reactivation of 2-CTC resin.

Experimental Protocol: Reactivation of 2-CTC Resin
  • Suspend the Resin: Suspend the deactivated 2-CTC resin in anhydrous dichloromethane (DCM), using approximately 10 mL of DCM per gram of resin.[1][12]

  • Cool the Suspension: Cool the resin suspension in an ice bath.[1][12]

  • Add Reagents:

    • Slowly add pyridine (2.4 equivalents relative to the theoretical loading of the resin) to the stirred suspension.[1][8][12]

    • Carefully add thionyl chloride (1.2 equivalents) dropwise to the suspension.[1][8][12] Caution: Thionyl chloride is corrosive and reacts violently with water, releasing HCl gas.[1][13][14] This step must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[1][13][15]

  • Reaction:

    • For standard reactivation, allow the reaction to stir at room temperature for 2 hours.[8]

    • For more significantly deactivated resin, the mixture can be heated at reflux for 2 to 4 hours.[1][8][12]

  • Wash the Resin: Filter the resin and wash it thoroughly with anhydrous DCM (at least 6 times).[1][8][12]

  • Dry the Resin: Dry the reactivated resin under vacuum, preferably over a desiccant like potassium hydroxide (B78521) (KOH).[1]

Q4: What are the critical safety precautions to take when working with thionyl chloride?

A4: Thionyl chloride is a hazardous chemical that requires strict safety measures.

Safety Precautions:

  • Handling: Always handle thionyl chloride in a certified chemical fume hood.[13][15] Wear appropriate PPE, including chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., rubber or neoprene).[13][14][15] Avoid contact with skin, eyes, and clothing, and do not inhale the vapors.[13][16]

  • Reaction with Water: Thionyl chloride reacts violently with water and moisture, producing toxic gases such as hydrogen chloride (HCl) and sulfur dioxide (SO₂).[13][14][15][17] Ensure all glassware and solvents are anhydrous.

  • Storage: Store thionyl chloride in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, bases, alcohols, and amines.[13][15] Keep containers tightly closed.[13][14]

  • Spills: In case of a spill, do not use water.[13] Absorb the spill with an inert, dry material (e.g., sand or earth) and collect it in a suitable, closed container for hazardous waste disposal.[14][17]

  • First Aid:

    • Inhalation: Move the person to fresh air and seek immediate medical attention.[13]

    • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[14][16] Remove contact lenses if present and easy to do so. Continue rinsing and call a poison center or doctor immediately.[14][16]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[13]

Q5: Can I reuse 2-CTC resin after a synthesis?

A5: Yes, recent studies have demonstrated the feasibility of reusing 2-CTC resin.[3][4][10] After cleavage of the peptide, the resin can be reactivated using the thionyl chloride protocol to achieve comparable results to the first use.[3][4][10]

Visualizations

Resin_Activation_Workflow cluster_prep Preparation cluster_reaction Reactivation cluster_workup Workup DeactivatedResin Deactivated 2-CTC Resin (R-OH) Swell Swell Resin in Anhydrous DCM DeactivatedResin->Swell Cool Cool to 0°C (Ice Bath) Swell->Cool AddReagents Add Pyridine, then SOCl₂ Cool->AddReagents React Stir at RT (2h) or Reflux (2-4h) AddReagents->React Filter Filter Resin React->Filter Wash Wash with Anhydrous DCM (6x) Filter->Wash Dry Dry in vacuo Wash->Dry ActiveResin Activated 2-CTC Resin (R-Cl) Dry->ActiveResin

Caption: Workflow for the reactivation of deactivated 2-CTC resin.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Loading Efficiency? ResinDeactivated Resin Deactivated? Start->ResinDeactivated Yes ImproperSwelling Improper Swelling? Start->ImproperSwelling No MoisturePresent Moisture in Solvents? Start->MoisturePresent No ActivateResin Activate with SOCl₂ ResinDeactivated->ActivateResin SwellProperly Swell in Anhydrous DCM (min. 30 min) ImproperSwelling->SwellProperly UseAnhydrous Use Anhydrous Solvents MoisturePresent->UseAnhydrous

Caption: Troubleshooting logic for low loading efficiency on 2-CTC resin.

References

Validation & Comparative

A Head-to-Head Comparison of 2-Chlorotrityl Chloride (2-CTC) and Wang Resins for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice of solid support is a critical decision that profoundly influences the efficiency of synthesis, as well as the yield and purity of the final peptide. Among the various resins available, 2-Chlorotrityl chloride (2-CTC) resin and Wang resin are two of the most commonly employed supports for the synthesis of peptides with a C-terminal carboxylic acid using Fmoc chemistry. This guide provides a detailed, data-driven comparison of these two resins to assist researchers, scientists, and drug development professionals in making an informed selection for their specific synthetic needs.

Key Performance Characteristics

The performance of a peptide synthesis resin is primarily assessed by its loading capacity, the conditions required for cleavage, and the impact on the purity and yield of the synthesized peptide. Both 2-CTC and Wang resins are polystyrene-based supports, but their distinct linker chemistries result in significantly different performance characteristics.

The most notable difference lies in their acid lability. 2-CTC resin is exceptionally acid-labile, allowing for the cleavage of the peptide from the support under very mild acidic conditions.[1][2] This unique feature enables the synthesis of protected peptide fragments where the side-chain protecting groups remain intact, a crucial advantage for convergent synthesis strategies.[1][3] In contrast, Wang resin requires much stronger acidic conditions, typically a high concentration of trifluoroacetic acid (TFA), to cleave the peptide, which simultaneously removes most common side-chain protecting groups.[2][4]

The steric hindrance provided by the bulky trityl group on the 2-CTC resin offers additional advantages, including the suppression of racemization of the first attached amino acid and the minimization of diketopiperazine formation, a common side reaction, particularly with C-terminal proline or other sterically unhindered amino acids.[3][5] While methods exist to mitigate racemization during the loading of Wang resin, it remains a more significant concern.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for 2-CTC and Wang resins based on a synthesis of data from various sources. It is important to note that purity and yield are highly dependent on the peptide sequence, length, and the efficiency of the coupling and deprotection steps.

ParameterThis compound (2-CTC) ResinWang Resin
Typical Loading Capacity (mmol/g) 0.3 - 1.6+0.3 - 1.0
Primary Application Protected peptide fragments for convergent synthesis; Peptides with C-terminal carboxylic acids under mild cleavage conditions.[1]Peptides with a C-terminal carboxylic acid.[4]
Expected Crude Peptide Purity (%) Generally high, especially for protected fragments.50 - 90[7]
Typical Overall Yield (%) High[7]Moderate to High[7]

Table 1. General Performance Characteristics of 2-CTC and Wang Resins.

Cleavage ConditionThis compound (2-CTC) ResinWang Resin
Mild Cleavage (Protected Peptide) 1-5% TFA in DCM[3][5] Acetic acid/TFE/DCM (1:1:8)[5][8] Hexafluoroisopropanol (HFIP)/DCM (1:4)[5][9]Not applicable
Strong Cleavage (Deprotected Peptide) 95% TFA, 2.5% TIS, 2.5% H₂O[5]50-95% TFA in DCM[3][6]

Table 2. Typical Cleavage Conditions.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful peptide synthesis. Below are representative protocols for key steps using both 2-CTC and Wang resins.

Protocol 1: Loading of the First Fmoc-Amino Acid onto 2-CTC Resin

This protocol describes the attachment of the first N-Fmoc protected amino acid to the 2-CTC resin.

Materials:

  • This compound resin

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Fmoc-amino acid

  • Methanol (B129727) (for capping)

  • Reaction vessel with a frit

Procedure:

  • Swell the 2-CTC resin (1 g) in anhydrous DCM (10 mL) for 30 minutes under an inert atmosphere.[5]

  • In a separate flask, dissolve the Fmoc-amino acid (1.0 - 2.0 equivalents relative to the resin loading) in anhydrous DCM.

  • Add the amino acid solution to the swollen resin.

  • Add DIEA (2.0 - 4.0 equivalents relative to the amino acid) to the reaction mixture.[5]

  • Agitate the mixture at room temperature for 1-4 hours. The reaction time may be extended for sterically hindered amino acids.

  • To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) and agitate for 30 minutes.[10]

  • Filter the resin and wash sequentially with DCM (3x), DMF (3x), and finally with methanol (3x).[5]

  • Dry the resin under vacuum.

Protocol 2: Loading of the First Fmoc-Amino Acid onto Wang Resin

This protocol describes the attachment of the first N-Fmoc protected amino acid to Wang resin, including steps to minimize racemization.

Materials:

  • Wang resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Fmoc-amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetic anhydride (B1165640) and DIEA (for capping)

  • Reaction vessel with a frit

Procedure:

  • Swell the Wang resin in a mixture of DCM and DMF (9:1, v/v; 10 mL/g) for 30 minutes.[4]

  • In a separate flask, dissolve the Fmoc-amino acid (1.5 to 2.5 equivalents relative to the resin) and an equivalent amount of HOBt in a minimal amount of DMF.[6]

  • Add the amino acid/HOBt solution to the resin.

  • Add DIC (1.0 equivalent relative to the amino acid) and a catalytic amount of DMAP (0.1 equivalent relative to the resin) to the resin mixture.[6]

  • Agitate the mixture with a mechanical shaker for 2 to 3 hours at room temperature.[6]

  • To cap any unreacted hydroxyl groups, filter the resin and resuspend it in DCM. Add acetic anhydride (2 equivalents relative to the resin) and DIEA (2 equivalents relative to the resin) and agitate for an additional 30 minutes.[4]

  • Filter the resin and wash it three times with DMF, then three times with a 1:1 mixture of DMF/DCM, and finally three times with DCM.[4]

  • Dry the resin under vacuum.

Protocol 3: Solid-Phase Peptide Synthesis (Fmoc-SPPS) - General Cycle

This general protocol for peptide chain elongation is applicable to both 2-CTC and Wang resins after the first amino acid has been loaded.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% Piperidine (B6355638) in DMF

  • Fmoc-amino acid

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • DIEA or Collidine

  • DMF

Procedure:

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the deprotection byproducts.

  • Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF for a few minutes. Add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 1-5 for each amino acid in the peptide sequence.

Protocol 4: Cleavage of a Protected Peptide from 2-CTC Resin

This protocol allows for the cleavage of the peptide from the 2-CTC resin while keeping the side-chain protecting groups intact.

Materials:

  • Peptide-bound 2-CTC resin

  • Cleavage cocktail: Acetic acid/Trifluoroethanol (TFE)/DCM (1:1:8 v/v/v)[8]

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Suspend the resin in half of the cleavage cocktail (approximately 10 mL per gram of resin).

  • Allow the mixture to stand at room temperature for 30 minutes.[8]

  • Filter the resin and wash it with the remaining cleavage cocktail.

  • Combine the filtrates and concentrate under reduced pressure to remove the DCM.

  • Add cold diethyl ether to the concentrated solution to precipitate the protected peptide.

  • Isolate the peptide by filtration or centrifugation.

Protocol 5: Cleavage and Deprotection of a Peptide from Wang Resin

This protocol describes the cleavage of the peptide from Wang resin with the simultaneous removal of side-chain protecting groups.

Materials:

  • Peptide-bound Wang resin

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS)[7]

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Suspend the resin in the cleavage cocktail (approximately 10 mL per gram of resin).[1]

  • Gently agitate the mixture at room temperature for 1.5 to 2 hours.[6]

  • Filter the cleavage solution containing the peptide into a clean collection tube.

  • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Add the combined filtrate to 8-10 volumes of ice-cold diethyl ether to precipitate the deprotected peptide.[11]

  • Isolate the peptide by filtration or centrifugation.

Visualizing the Workflow and Mechanisms

SPPS_Workflow Resin Solid Support (2-CTC or Wang Resin) Loading 1. Loading of First Fmoc-AA Resin->Loading Elongation 2. Peptide Chain Elongation (Fmoc-SPPS) Loading->Elongation Cleavage 3. Cleavage from Resin Elongation->Cleavage  Repeat n-1 times Purification 4. Purification & Analysis Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

Caption: General workflow of solid-phase peptide synthesis (SPPS).

Cleavage_Mechanisms cluster_CTC This compound Resin cluster_Wang Wang Resin CTC_Resin Peptide-O-Tr(2-Cl)-Resin Mild_Acid Mild Acid (e.g., 1-5% TFA) CTC_Resin->Mild_Acid Protected_Peptide Protected Peptide-COOH + Tr(2-Cl)-OH Resin Mild_Acid->Protected_Peptide Wang_Resin Peptide-O-CH2-Ph-O-Resin Strong_Acid Strong Acid (e.g., 95% TFA) Wang_Resin->Strong_Acid Deprotected_Peptide Deprotected Peptide-COOH + Resin Byproducts Strong_Acid->Deprotected_Peptide

References

A Head-to-Head Comparison: 2-Chlorotrityl Chloride (2-CTC) vs. Rink Amide Resin in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of the final product's characteristics, influencing whether the peptide terminates in a carboxylic acid or an amide. For researchers, scientists, and drug development professionals, understanding the nuances of different resins is paramount for successful synthesis. This guide provides an in-depth, objective comparison of two of the most widely used resins: 2-Chlorotrityl chloride (2-CTC) resin, the go-to choice for generating C-terminal carboxylic acids and protected peptide fragments, and Rink Amide resin, the workhorse for producing C-terminal peptide amides.

This comparison delves into their chemical properties, performance metrics, and ideal applications, supported by experimental data and detailed protocols to aid in resin selection and optimization of synthesis workflows.

Core Characteristics and Applications

This compound (2-CTC) resin is a highly acid-labile polystyrene-based resin. Its primary application is the synthesis of peptides with a C-terminal carboxylic acid.[1][2] The extreme sensitivity to acid allows for the cleavage of the peptide from the resin under very mild conditions, which is particularly advantageous for producing fully protected peptide fragments that can be used in convergent synthesis strategies.[1][3] The bulky nature of the trityl group also offers steric protection that minimizes common side reactions such as racemization and diketopiperazine formation, especially when coupling the first amino acid.[2][3]

Rink Amide resin is specifically designed for the synthesis of peptide amides.[1][4] The linker is engineered to yield a C-terminal amide upon cleavage with trifluoroacetic acid (TFA).[1] This resin is a staple in the synthesis of many biologically active peptides, where the C-terminal amide is a crucial functional group.[1]

Performance Comparison: A Quantitative Overview

To facilitate a clear comparison, the following tables summarize the key quantitative performance parameters of 2-CTC and Rink Amide resins based on data from various sources.

Parameter This compound (2-CTC) Resin Rink Amide Resin References
Primary Product C-terminal Carboxylic Acid / Protected Peptide FragmentsC-terminal Peptide Amide[1][2][4]
Typical Loading Capacity (mmol/g) 0.3 - 1.6+0.3 - 1.0[1]
Acid Lability Very High (Extremely acid-sensitive)High (Acid-sensitive)[3][4]
Typical Cleavage Conditions 1-5% TFA in DCM; Acetic Acid/TFE/DCM95% TFA with scavengers[1][2]

Experimental Data and Side Reactions

The choice of resin can significantly impact the purity of the final peptide by influencing the extent of common side reactions during SPPS.

Side Reaction This compound (2-CTC) Resin Rink Amide Resin References
Racemization of C-terminal Amino Acid Minimized due to the steric hindrance of the bulky trityl group.Can be a concern, particularly with sensitive amino acids.[3]
Diketopiperazine Formation Suppressed by the steric bulk of the trityl linker, especially for C-terminal Proline or Glycine.More susceptible, particularly with dipeptides prone to cyclization.[3][5]
Linker Decomposition Byproducts Cleavage yields the peptide acid and the 2-chlorotrityl alcohol.Cleavage with TFA can sometimes lead to linker decomposition and alkylation of sensitive amino acids. The use of scavengers is crucial to mitigate this.[6]

Experimental Protocols

Detailed and optimized protocols are crucial for maximizing yield and purity in SPPS. Below are representative protocols for the loading of the first amino acid and the final cleavage step for both 2-CTC and Rink Amide resins.

Loading the First Fmoc-Amino Acid

This compound (2-CTC) Resin:

  • Resin Swelling: Swell the 2-CTC resin in dichloromethane (B109758) (DCM) (10 mL/g of resin) for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate flask, dissolve the Fmoc-amino acid (1.0-1.5 equivalents relative to the resin loading) in DCM (or a minimal amount of DMF to aid dissolution).

  • Coupling: Add the amino acid solution to the swollen resin. Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents relative to the amino acid) to the reaction mixture.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add methanol (B129727) (0.8 mL/g of resin) and continue to agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM, DMF, and finally DCM. Dry the resin under vacuum.[7][8][9]

Rink Amide Resin:

  • Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) (10 mL/g of resin) for 30 minutes. Treat the resin with 20% piperidine (B6355638) in DMF for 20 minutes to remove the Fmoc protecting group, then wash thoroughly with DMF.[10][11]

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[12]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[12]

  • Washing: Wash the resin sequentially with DMF, DCM, and DMF.[12]

  • Completion Check: A Kaiser test can be performed to confirm the completion of the coupling reaction.[10]

Final Peptide Cleavage

This compound (2-CTC) Resin (for protected peptides):

  • Resin Washing: Wash the peptide-resin with DCM to remove any residual DMF.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of acetic acid/trifluoroethanol (TFE)/DCM (1:2:7 v/v/v).

  • Cleavage: Treat the resin with the cleavage cocktail (10-20 mL/g of resin) for 2 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure and precipitate the protected peptide by adding cold diethyl ether.

  • Isolation: Isolate the peptide by centrifugation and wash with cold diethyl ether.[13][14]

Rink Amide Resin (for deprotected peptide amides):

  • Final Fmoc Deprotection: Ensure the N-terminal Fmoc group is removed by treating with 20% piperidine in DMF.

  • Resin Washing: Wash the peptide-resin thoroughly with DMF, followed by DCM. Dry the resin.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The choice and amount of scavengers should be optimized based on the peptide sequence.[1]

  • Cleavage: Treat the dry resin with the cleavage cocktail for 2-3 hours at room temperature.[12]

  • Peptide Precipitation: Filter the resin and add the filtrate to cold diethyl ether to precipitate the crude peptide.

  • Isolation: Isolate the peptide by centrifugation, wash with cold ether, and dry under vacuum.[12][15]

Visualizing the Chemistry: Diagrams

To better illustrate the chemical principles and workflows discussed, the following diagrams are provided.

2-CTC Resin Structure and Peptide Linkage

Rink Amide Resin Structure and Peptide Linkage

SPPS_Workflow start Start swell Resin Swelling start->swell deprotect Fmoc Deprotection (Rink Amide) swell->deprotect For Rink Amide load Load First Amino Acid swell->load For 2-CTC deprotect->load couple Couple Subsequent Amino Acids load->couple couple->couple Repeat n-1 times cleave Final Cleavage couple->cleave end End cleave->end

Generalized Solid-Phase Peptide Synthesis Workflow

Conclusion: Making the Right Choice

The selection between this compound and Rink Amide resin is fundamentally dictated by the desired C-terminal functionality of the target peptide.

  • Choose this compound resin when the goal is to synthesize a peptide with a C-terminal carboxylic acid or when fully protected peptide fragments are required for convergent synthesis. Its high acid lability and the steric protection offered by the trityl group make it an excellent choice for minimizing side reactions like racemization and diketopiperazine formation.

  • Choose Rink Amide resin for the synthesis of peptides with a C-terminal amide . It is a robust and reliable resin for producing a wide range of biologically active peptide amides.

By carefully considering the specific requirements of the synthesis and utilizing optimized experimental protocols, researchers can leverage the distinct advantages of each resin to achieve high yields and purity in their peptide products.

References

A Comparative Guide to Peptide Purity: Analyzing Peptides Synthesized with 2-Chlorotrityl Chloride Resin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of high-purity peptides is paramount for reliable and reproducible results. The choice of solid-phase peptide synthesis (SPPS) resin plays a critical role in determining the final purity of the crude peptide. This guide provides an objective comparison of the performance of 2-Chlorotrityl chloride (2-CTC) resin against other commonly used alternatives, supported by a summary of available data and detailed experimental protocols.

Performance Comparison of SPPS Resins

This compound resin is a highly favored solid support in Fmoc-based solid-phase peptide synthesis, particularly for peptides with a C-terminal carboxylic acid and for the synthesis of protected peptide fragments.[1][2] Its key advantage lies in the extremely mild acidic conditions required for cleavage, which preserves acid-labile side-chain protecting groups.[1][2][3] This property is invaluable for convergent synthesis strategies where protected peptide fragments are later coupled in solution. Furthermore, the steric hindrance provided by the trityl group minimizes racemization of the first amino acid and reduces the formation of undesirable diketopiperazines.[4][5]

In comparison, Wang resin is another popular choice for synthesizing peptides with a C-terminal carboxylic acid, while Rink Amide resin is the go-to for peptides with a C-terminal amide.[1][3] The cleavage from Wang and Rink Amide resins typically requires stronger acidic conditions, leading to the simultaneous removal of most side-chain protecting groups.[1][3]

The following table summarizes the key characteristics and typical performance of these resins. It is important to note that direct comparative studies under identical conditions are limited, and the expected purity can be highly dependent on the peptide sequence, length, and the efficiency of synthesis steps.[1]

Resin TypePrimary ApplicationTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Key Advantages
This compound (2-CTC) Resin Peptides with C-terminal carboxylic acids; Protected peptide fragments0.3 - 1.6+[1]Generally high, especially for protected fragments[1]Very mild cleavage conditions, preserves protecting groups, minimizes racemization and diketopiperazine formation.[4][5][6]
Wang Resin Peptides with a C-terminal carboxylic acid0.3 - 1.0[1]50 - 90[1]Reliable choice for standard C-terminal acid peptides.
Rink Amide Resin Peptides with a C-terminal amide0.3 - 1.0[1]52 - 90+[1]Standard for producing peptide amides.[1]

One study comparing a novel 2-CTC resin with a conventional one for the synthesis of the acyl carrier protein fragment 65–74 reported a significantly higher purity of 76% for the new resin compared to 41% for the conventional one, highlighting the impact of resin quality on purity.[7]

Experimental Protocols

To provide a framework for a comparative analysis, the following are detailed, representative protocols for peptide synthesis using 2-CTC resin and for the subsequent purity analysis via High-Performance Liquid Chromatography (HPLC). These protocols can be adapted for Wang and Rink Amide resins with modifications to the cleavage step.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound Resin

This protocol outlines the manual synthesis of a generic peptide using Fmoc/tBu chemistry.

1. Resin Swelling and First Amino Acid Loading:

  • Swell 1 g of this compound resin in dichloromethane (B109758) (DCM, 10 mL/g) for 30-60 minutes in a reaction vessel.[8]

  • Drain the DCM.

  • Dissolve 2 equivalents of the first Fmoc-protected amino acid and 4 equivalents of N,N-diisopropylethylamine (DIEA) in DCM (or a minimal amount of DMF if solubility is an issue).[8]

  • Add the amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.[8]

  • To cap any unreacted sites, add 0.5 mL of methanol (B129727) and agitate for 30 minutes.[8]

  • Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

2. Peptide Chain Elongation (Coupling and Deprotection Cycle):

  • Fmoc Deprotection: Add 20% piperidine (B6355638) in DMF to the resin and agitate for 15-20 minutes. Drain and repeat once.[9]

  • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling: Dissolve 3 equivalents of the next Fmoc-amino acid, 3 equivalents of a coupling agent (e.g., HBTU, HATU), and 6 equivalents of DIEA in DMF.

  • Add the coupling solution to the resin and agitate for 1-2 hours.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat this cycle for each amino acid in the sequence.

3. Cleavage of the Peptide from the Resin:

  • After the final Fmoc deprotection and washing, wash the resin with DCM and dry it under vacuum.

  • For cleavage of a fully protected peptide, use a mild cleavage cocktail of 1-5% Trifluoroacetic acid (TFA) in DCM.[1] Agitate for 30-60 minutes.

  • For cleavage and deprotection of a peptide with a C-terminal acid, use a standard cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[1] Agitate for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Analysis of Peptide Purity by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining peptide purity.[10][11]

1. Sample Preparation:

  • Dissolve the crude peptide in an appropriate solvent, typically 0.1% TFA in water or a mixture of water and acetonitrile (B52724).[11]

  • Centrifuge the sample to remove any insoluble material and filter it before injection.[11]

2. HPLC System and Conditions:

  • Column: A reversed-phase C18 column is commonly used for peptide analysis.[11]

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.

  • Gradient: A typical gradient is a linear increase from 5% to 60% of Mobile Phase B over 20-30 minutes.[11] The gradient should be optimized based on the peptide's hydrophobicity.[12]

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).[11]

3. Data Analysis:

  • The purity of the peptide is calculated by determining the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.[10][11]

  • Percent Purity = (Area of main peak / Total area of all peaks) x 100

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow of the peptide synthesis and purity analysis process.

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Purity Analysis Resin 2-CTC Resin Loading 1. First Amino Acid Loading Resin->Loading Elongation 2. Peptide Chain Elongation (Coupling & Deprotection Cycles) Loading->Elongation Cleavage 3. Cleavage from Resin Elongation->Cleavage Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide Sample_Prep 4. Sample Preparation Crude_Peptide->Sample_Prep Proceed to Analysis HPLC 5. HPLC Analysis Sample_Prep->HPLC Data_Analysis 6. Data Analysis HPLC->Data_Analysis Purity_Report Purity Report (%) Data_Analysis->Purity_Report

Caption: Workflow for peptide synthesis and purity analysis.

By carefully selecting the appropriate resin and optimizing the synthesis and purification protocols, researchers can consistently obtain high-purity peptides essential for their research and development endeavors. The use of this compound resin, with its mild cleavage conditions, offers a distinct advantage for the synthesis of complex peptides and protected fragments, often leading to higher purity of the crude product.

References

A Comparative Guide to Solid-Phase Peptide Synthesis Resins: Optimizing for Yield and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of success. This guide provides an objective comparison of three widely used SPPS resins—Wang resin, Rink Amide resin, and 2-Chlorotrityl chloride (2-CTC) resin—focusing on their impact on peptide yield and purity, supported by available experimental data.

The selection of an appropriate solid support is a foundational step in SPPS that influences not only the final yield and purity of the synthesized peptide but also the overall efficiency of the synthesis process. Each resin possesses distinct chemical properties that make it more suitable for specific applications and peptide sequences.

Key Performance Characteristics of Common SPPS Resins

The efficacy of a peptide synthesis resin is primarily evaluated based on its loading capacity, the chemical nature of the linker, and its stability under the conditions of peptide chain elongation and cleavage. These factors collectively dictate the final yield and purity of the crude peptide.

Resin TypePrimary ApplicationTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Typical Overall Yield (%)
Wang Resin Peptides with a C-terminal carboxylic acid0.3 - 1.050 - 90Moderate to High
Rink Amide Resin Peptides with a C-terminal amide0.3 - 1.052 - 90+Moderate to High
This compound (2-CTC) Resin Protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions0.3 - 1.6+Generally high, especially for protected fragmentsHigh

Note: The expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[1]

In-Depth Resin Comparison

Wang Resin: A cornerstone for the synthesis of peptides with a C-terminal carboxylic acid using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.[1] Its p-alkoxybenzyl alcohol linker is stable under the basic conditions required for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[1] A potential drawback is the risk of side reactions, which can lead to byproducts that may complicate purification.[1]

Rink Amide Resin: This is the resin of choice for producing peptides with a C-terminal amide functionality, which is crucial for the biological activity of many peptides.[1] The specialized linker on the Rink Amide resin directly yields the peptide amide upon cleavage with TFA.[1] Its robust chemical stability and good swelling properties contribute to more complete coupling reactions, which in turn minimizes the formation of deletion sequences and enhances both peptide yield and purity.[1]

This compound (2-CTC) Resin: This resin is highly versatile and offers significant advantages for specific applications. Its high acid lability allows for the cleavage of the peptide from the resin under very mild acidic conditions. This is particularly beneficial for the synthesis of protected peptide fragments that can be used in convergent synthesis strategies.[1] The steric hindrance provided by the trityl group also helps to minimize side reactions such as diketopiperazine formation, especially when coupling the first two amino acids.

Experimental Data: A Case Study with Acyl Carrier Protein (ACP) Fragment (65-74)

The synthesis of the "difficult" Acyl Carrier Protein (ACP) fragment (65-74) is often used as a benchmark to evaluate the efficiency of SPPS protocols and materials. Below is a compilation of reported yield and purity data for the synthesis of this peptide fragment on different resins.

Resin TypePeptide SequenceCrude Purity (%)Overall Yield (%)Reference
This compound ResinAcyl Carrier Protein (65-74)76.572[2]
Rink Amide Resin (Polystyrene-Divinylbenzene)Acyl Carrier Protein (65-74)52Not Reported[3]
Wang Resin (Commercial)Acyl Carrier Protein (65-74)Not ReportedLower than a modified grafted resin[3]

It is important to note that these results are from different studies and may not be directly comparable due to potential variations in experimental conditions.

Experimental Workflows and Logical Relationships

The general workflow for solid-phase peptide synthesis is a cyclical process involving the sequential addition of amino acids to a growing chain anchored to a solid support.

SPPS_Workflow General Solid-Phase Peptide Synthesis (SPPS) Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Washing1 3. Washing Deprotection->Washing1 Coupling 4. Amino Acid Coupling Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat Repeat Steps 2-5 for Each Amino Acid Washing2->Repeat n-1 cycles Final_Deprotection 6. Final Fmoc Deprotection Washing2->Final_Deprotection Repeat->Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage from Resin and Side-Chain Deprotection Final_Deprotection->Cleavage Purification 8. Peptide Purification and Analysis Cleavage->Purification

General SPPS Workflow Diagram

Experimental Protocols

Below are generalized experimental protocols for the key steps in Fmoc-based solid-phase peptide synthesis.

Resin Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature.

Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for a second time if necessary.

Washing
  • After deprotection, wash the resin multiple times with DMF to remove residual piperidine and the cleaved Fmoc group.

  • A typical wash cycle consists of adding DMF, agitating for 30-60 seconds, and then draining the solvent. This is repeated 3-5 times.

Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in DMF.

  • Add an activation base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents).

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test such as the Kaiser test.

Cleavage and Deprotection

The cleavage cocktail and conditions depend on the resin and the protecting groups on the peptide.

  • Wang and Rink Amide Resins: A standard cleavage cocktail is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The resin is treated with this cocktail for 2-3 hours at room temperature.

  • This compound Resin (for protected fragments): A much milder cleavage cocktail of 1-5% TFA in dichloromethane (B109758) (DCM) can be used to cleave the peptide while leaving most side-chain protecting groups intact.

After cleavage, the peptide is precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and then dried.

Conclusion

The choice of resin in solid-phase peptide synthesis is a critical decision that directly impacts the yield and purity of the final product. Wang resin is a reliable option for peptides with a C-terminal acid, while Rink Amide resin is the standard for producing peptide amides. The this compound resin offers exceptional utility for the synthesis of protected peptide fragments, enabling more complex convergent synthesis strategies. By understanding the characteristics of each resin and following optimized experimental protocols, researchers can enhance their peptide synthesis workflows to achieve higher purity and yield.

References

A Comparative Guide to Cleavage Cocktails for 2-Chlorotrityl Chloride Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-Chlorotrityl chloride (2-CTC) resin is a cornerstone of solid-phase peptide synthesis (SPPS), particularly valued for its ability to produce C-terminal carboxylic acids and protected peptide fragments under mild acidic conditions. The choice of cleavage cocktail is paramount, directly influencing the yield, purity, and integrity of the final peptide product. This guide provides a comparative analysis of various cleavage cocktails for 2-CTC resin, supported by experimental data from the literature, to aid researchers in selecting the optimal conditions for their specific synthetic needs.

Data Presentation: Comparison of Cleavage Cocktails

The selection of a cleavage cocktail for 2-CTC resin is a critical step that depends on whether the goal is to obtain a fully protected peptide fragment or a completely deprotected peptide. The following table summarizes various cleavage cocktails, their compositions, typical applications, and reported performance.

Cleavage Cocktail CompositionPrimary ApplicationCleavage ConditionsReported Cleavage Yield/PurityKey Considerations & Potential Side Reactions
1-5% TFA in Dichloromethane (B109758) (DCM) Cleavage of fully protected peptide fragments.[1]1-2 hours, room temperature.[1]High yield, purity depends on subsequent handling.[1]DCM is a hazardous solvent.[2][3] Incomplete cleavage can occur.
Acetic Acid / Trifluoroethanol (TFE) / DCM (1:1:8) Cleavage of protected peptide fragments.[4]30 minutes, room temperature.[4]Quantitative cleavage reported.[5][6]TFE is used to improve solvation. Acetic acid is a milder acid than TFA.
20% Hexafluoroisopropanol (HFIP) in DCM Cleavage of fully protected peptide fragments.Not specified.Effective for cleaving protected peptide fragments.[7]HFIP is a volatile and corrosive solvent.
2% TFA in Anisole or 1,3-Dimethoxybenzene (B93181) Greener cleavage of protected peptide fragments.[2][8]Not specified.100% cleavage yield with anisole.[3][8]Anisole and 1,3-dimethoxybenzene are less hazardous alternatives to DCM.[2][8]
95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) Global deprotection and cleavage.[1]2-3 hours, room temperature.[1]High yield and purity for fully deprotected peptides.Scavengers (water, TIS) are crucial to prevent side reactions with sensitive residues like Trp, Met, Cys, and Tyr.[9][10]
TFA / Thioanisole / Water / Phenol / Ethanedithiol (EDT) (Reagent K) Global deprotection and cleavage, especially for peptides with sensitive residues.Not specified.Effective for complex peptides.A robust cocktail with multiple scavengers to minimize a wide range of side reactions.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for key cleavage procedures.

Protocol 1: Mild Cleavage for Protected Peptide Fragments using TFA/DCM

This protocol is designed to release the peptide from the 2-CTC resin while keeping acid-labile side-chain protecting groups intact.

  • Resin Preparation: Swell the peptide-bound 2-CTC resin in Dichloromethane (DCM) for 30 minutes.

  • Washing: Wash the resin twice with DCM to remove any residual solvents from synthesis.[11]

  • Cleavage Reaction:

    • Prepare a solution of 1% Trifluoroacetic acid (TFA) in DCM.

    • Add the cleavage solution to the resin (10 mL per gram of resin).[11]

    • Agitate the mixture for 1-2 minutes.[11]

    • Drain the solution into a flask containing a scavenger solution (e.g., 10% pyridine (B92270) in methanol) to neutralize the TFA.

    • Repeat the cleavage step 3-4 times, collecting the filtrate each time.

  • Work-up:

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Precipitate the protected peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

Protocol 2: Global Deprotection and Cleavage using a Standard TFA Cocktail

This protocol is for the complete deprotection of side-chain protecting groups and cleavage from the resin.

  • Resin Preparation: Dry the peptide-bound resin thoroughly under vacuum.

  • Cleavage Cocktail Preparation:

    • In a well-ventilated fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).[1] For peptides containing sensitive residues like Cysteine or Methionine, scavengers such as Ethanedithiol (EDT) can be added.[9]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (10-25 mL per gram of resin).[10]

    • Stopper the flask and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[1]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin twice with fresh TFA.[10]

    • Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[1]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Mandatory Visualizations

Experimental Workflow for Peptide Cleavage

The following diagram illustrates the general workflow for cleaving a peptide from the 2-CTC resin.

G cluster_prep Resin Preparation cluster_cleavage Cleavage Reaction cluster_isolation Peptide Isolation cluster_analysis Analysis swell_resin Swell Peptide-Resin wash_resin Wash Resin swell_resin->wash_resin add_cocktail Add Cleavage Cocktail wash_resin->add_cocktail incubate Incubate (Agitate) add_cocktail->incubate filter_resin Filter to Collect Filtrate incubate->filter_resin precipitate Precipitate Peptide filter_resin->precipitate wash_peptide Wash and Dry Peptide precipitate->wash_peptide analyze Purity and Identity Analysis (HPLC, MS) wash_peptide->analyze

Caption: General experimental workflow for peptide cleavage from 2-CTC resin.

Decision Tree for Cleavage Cocktail Selection

This diagram provides a logical guide for selecting an appropriate cleavage cocktail based on the desired product and peptide sequence.

G start Desired Peptide Product? protected_q Fully Protected Peptide Fragment? start->protected_q deprotected_q Fully Deprotected Peptide? protected_q->deprotected_q No mild_cleavage Use Mild Cleavage Cocktail (e.g., 1-5% TFA in DCM, AcOH/TFE/DCM) protected_q->mild_cleavage Yes deprotected_q->start No sensitive_residues_q Peptide contains sensitive residues (Trp, Met, Cys, Tyr)? deprotected_q->sensitive_residues_q Yes strong_cleavage Use Strong Cleavage Cocktail (e.g., 95% TFA with Scavengers) standard_strong Use Standard Strong Cocktail (95% TFA / H2O / TIS) sensitive_residues_q->standard_strong No scavenger_rich Use Scavenger-Rich Cocktail (e.g., Reagent K or add EDT) sensitive_residues_q->scavenger_rich Yes

Caption: Decision guide for selecting a 2-CTC resin cleavage cocktail.

References

A Comparative Guide to Protecting Group Stability: 2-Chlorotrityl Chloride Resin vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of a solid-phase synthesis resin is a critical determinant of success in peptide and small molecule synthesis. The stability of protecting groups during the synthetic process and the conditions required for final cleavage from the solid support are paramount. This guide provides an objective comparison of the 2-Chlorotrityl chloride (2-CTC) resin with other commonly used resins, supported by experimental data, to aid in making informed decisions for your synthetic strategy.

Introduction to Resin Selection in Solid-Phase Synthesis

Solid-phase synthesis hinges on the principle of building a molecule step-by-step while it is anchored to an insoluble polymer support. A key aspect of this strategy is the use of protecting groups to mask reactive functional groups and an "orthogonal" protection scheme. In an ideal orthogonal system, the protecting groups for the temporary N-terminus (e.g., Fmoc) and the permanent side-chains (e.g., t-Butyl) can be removed under distinct conditions without affecting the other or the linkage to the resin.[1][2] The choice of resin dictates the final cleavage conditions and, consequently, the types of protecting groups that can be stably maintained throughout the synthesis.

The this compound (2-CTC) resin has emerged as a versatile solid support, particularly valued for its extreme sensitivity to acid.[3] This property allows for the cleavage of the synthesized molecule under exceptionally mild conditions, thereby preserving acid-labile side-chain protecting groups and enabling the synthesis of fully protected fragments.[4][5]

Comparison of Resin Properties and Cleavage Conditions

The stability of the bond between the C-terminal amino acid and the resin linker is a crucial factor. This stability must be sufficient to withstand the repeated steps of N-α-deprotection (typically basic conditions for Fmoc chemistry) while being labile enough for efficient cleavage at the end of the synthesis.

Resin TypeLinker TypeTypical N-α-ProtectionSide-Chain ProtectionCleavage ConditionsKey AdvantagesPotential Drawbacks
This compound (2-CTC) TritylFmoct-Butyl, Trt1-5% TFA in DCM; AcOH/TFE/DCM (1:1:8); HFIP in DCM[4][6][7]Extremely mild cleavage preserves acid-sensitive groups; synthesis of protected fragments; suppressed racemization and diketopiperazine formation.[3][5]High sensitivity requires stringent anhydrous and acid-free conditions during synthesis to prevent premature cleavage.[3]
Wang Resin p-Alkoxybenzyl alcoholFmoct-Butyl50-95% TFA in DCM[3][6]Good stability for standard peptide acid synthesis.[6]Harsher cleavage conditions can lead to removal of some acid-sensitive side-chain protecting groups.[3]
Merrifield Resin Chloromethylated polystyreneBocBenzylStrong acids (e.g., HF)[8][9]Robust for Boc-based synthesis.Requires hazardous reagents for cleavage; not an orthogonal scheme with benzyl-based side-chain protection.[2]
Rink Amide Resin Amide linkerFmoct-ButylTFA[3]Specifically designed for the synthesis of C-terminal peptide amides.[3]Not suitable for the synthesis of peptide acids.

Stability of Protecting Groups: A Quantitative Perspective

The primary advantage of the 2-CTC resin lies in its ability to be cleaved under conditions that leave common acid-labile side-chain protecting groups intact. The following table summarizes the stability of various protecting groups under the mild cleavage conditions used for 2-CTC resin compared to the harsher conditions required for other resins.

Protecting GroupFunctionality ProtectedStability to 2-CTC Cleavage (e.g., 1% TFA)Stability to Wang Resin Cleavage (e.g., 50% TFA)
Boc (tert-Butoxycarbonyl)Amine (e.g., Lys, Trp)Stable[4][5]Labile
tBu (tert-Butyl)Carboxyl (e.g., Asp, Glu), Hydroxyl (e.g., Ser, Thr, Tyr)Stable[10][11]Labile
Trt (Trityl)Amine (e.g., His), Thiol (e.g., Cys), Amide (e.g., Asn, Gln)Stable[12]Labile
Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl)Guanidino (e.g., Arg)Stable[13]Labile

Experimental Protocols

Protocol 1: Attachment of the First Fmoc-Amino Acid to this compound Resin

This protocol outlines the esterification of an Fmoc-protected amino acid to the 2-CTC resin.

Materials:

  • This compound resin

  • Fmoc-amino acid

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (B129727)

Procedure:

  • Swell the 2-CTC resin in DCM or DCE for 30 minutes in a reaction vessel.

  • Dissolve the Fmoc-amino acid (0.6 equivalents per mmol of resin) and DIEA (3.2-fold molar excess over the amino acid) in DCM or DCE.

  • Add the amino acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 25-60 minutes.[10][11] High esterification yields are typically achieved within this timeframe.[14]

  • To cap any remaining unreacted chlorotrityl groups, add methanol to the resin and agitate for 10 minutes.

  • Wash the resin sequentially with DCM, DMF, and methanol, and then dry under vacuum.

Protocol 2: Cleavage of a Protected Peptide from this compound Resin

This protocol describes the mild acid cleavage of a peptide from the 2-CTC resin, leaving acid-labile side-chain protecting groups intact.

Materials:

  • Peptide-bound 2-CTC resin

  • Cleavage cocktail: Acetic acid (AcOH) / Trifluoroethanol (TFE) / Dichloromethane (DCM) in a 1:1:8 (v/v/v) ratio.[15]

  • Cold diethyl ether

Procedure:

  • Swell the peptide-bound resin in DCM in a reaction vessel.

  • Remove the DCM and add the cleavage cocktail (approximately 20 mL per gram of resin).

  • Agitate the suspension at room temperature for 30-60 minutes.[11][14]

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail and combine the filtrates.

  • Concentrate the combined filtrate under reduced pressure to remove the DCM.

  • Precipitate the protected peptide by adding cold diethyl ether.

  • Collect the precipitated peptide by filtration and wash with cold ether.

Visualizing the Synthetic Workflow and Logic

To better illustrate the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection Resin_Swelling 1. Resin Swelling AA1_Coupling 2. First Amino Acid Coupling Resin_Swelling->AA1_Coupling Capping 3. Capping AA1_Coupling->Capping Fmoc_Deprotection 4. Fmoc Deprotection Capping->Fmoc_Deprotection AA_Coupling 5. Subsequent Amino Acid Coupling Fmoc_Deprotection->AA_Coupling Repeat Repeat n-1 times AA_Coupling->Repeat Repeat->Fmoc_Deprotection Mild_Cleavage 6a. Mild Cleavage (2-CTC) Repeat->Mild_Cleavage Harsh_Cleavage 6b. Harsh Cleavage (Wang) Repeat->Harsh_Cleavage Protected_Peptide Protected Peptide Fragment Mild_Cleavage->Protected_Peptide Final_Peptide Final Peptide Harsh_Cleavage->Final_Peptide Global_Deprotection 7. Global Side-Chain Deprotection Protected_Peptide->Global_Deprotection Global_Deprotection->Final_Peptide

Caption: A generalized workflow for solid-phase peptide synthesis and cleavage.

Resin_Cleavage_Comparison cluster_resins Resin Choice cluster_cleavage Cleavage Conditions cluster_products Primary Product Synthesis Peptide Synthesis on Resin CTC_Resin This compound Resin Synthesis->CTC_Resin Wang_Resin Wang Resin Synthesis->Wang_Resin Merrifield_Resin Merrifield Resin Synthesis->Merrifield_Resin Mild_Acid Mild Acid (1-5% TFA, AcOH/TFE/DCM) CTC_Resin->Mild_Acid Strong_Acid Strong Acid (50-95% TFA) Wang_Resin->Strong_Acid Harsh_Acid Harsh Acid (HF) Merrifield_Resin->Harsh_Acid Protected_Fragment Protected Peptide Fragment Mild_Acid->Protected_Fragment Deprotected_Peptide_Acid Deprotected Peptide Acid Strong_Acid->Deprotected_Peptide_Acid Harsh_Acid->Deprotected_Peptide_Acid

Caption: Logical relationships between resin choice, cleavage conditions, and product.

Conclusion

The this compound resin offers a significant advantage for the synthesis of complex peptides and protected fragments due to its extreme acid lability.[3] This allows for cleavage under exceptionally mild conditions, preserving a wide range of acid-sensitive side-chain protecting groups that would be removed by the harsher conditions required for other resins like the Wang resin. While the high sensitivity of the 2-CTC resin necessitates careful handling to prevent premature cleavage, its ability to yield protected fragments opens up possibilities for convergent synthesis strategies and the creation of complex molecular architectures. For standard synthesis of peptide acids where side-chain lability is not a primary concern, the Wang resin remains a robust and widely used alternative. The choice of resin is ultimately dictated by the specific requirements of the target molecule and the overall synthetic strategy.

References

A Researcher's Guide to Large-Scale Peptide Synthesis: Cost-Benefit Analysis of 2-Chlorotrityl Chloride Resin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in large-scale peptide synthesis, the choice of solid support is a critical factor that profoundly influences yield, purity, and overall production cost. Among the various options, 2-Chlorotrityl chloride (2-CTC) resin has gained prominence, particularly for the synthesis of protected peptide fragments and complex peptides. This guide provides an objective comparison of 2-CTC resin with other commonly used alternatives, supported by experimental data and detailed protocols, to facilitate an informed decision-making process.

Performance Characteristics: A Comparative Overview

The selection of a resin for solid-phase peptide synthesis (SPPS) dictates the chemical strategy and ultimately impacts the quality of the final product. 2-CTC resin, Merrifield resin, and Wang resin are three of the most established supports, each with distinct advantages and disadvantages.

This compound (2-CTC) resin is a polystyrene-based, acid-labile solid support renowned for its utility in preparing peptides with a C-terminal carboxylic acid and, notably, protected peptide fragments for convergent synthesis.[1] Its key feature is its high acid lability, which permits the cleavage of the synthesized peptide from the resin under exceptionally mild acidic conditions.[2][3] This characteristic is crucial for preserving acid-sensitive protecting groups on the peptide side chains.[3] The steric bulk of the trityl group also effectively minimizes common side reactions such as diketopiperazine formation, especially with C-terminal proline or cysteine residues, and reduces racemization.[4][3]

In contrast, Merrifield resin , a cornerstone of traditional Boc-based SPPS, requires harsh acidic conditions, such as liquid hydrogen fluoride (B91410) (HF), for cleavage.[5][6] While cost-effective and mechanically stable, the aggressive cleavage can lead to the degradation of sensitive peptides.[7] Wang resin is another popular choice for Fmoc-based synthesis of peptide acids, offering a balance with cleavage conditions that are milder than Merrifield's but harsher than those for 2-CTC resin, typically requiring 50-95% trifluoroacetic acid (TFA).[4][8]

A summary of the key performance characteristics is presented below:

Resin TypeTypical Loading Capacity (mmol/g)Cleavage ConditionsKey AdvantagesKey Disadvantages
This compound (2-CTC) 0.3 - 1.6+[1]Very Mild (e.g., 1-5% TFA in DCM, AcOH/TFE/DCM)Suppresses racemization and diketopiperazine formation; allows for synthesis of protected peptide fragments.[4][3][7]Higher cost; highly sensitive to moisture, which can deactivate the resin.[9][10][11]
Merrifield 0.5 - 2.0Harsh (e.g., liquid HF)[5][6]Low cost; high mechanical stability.[6][12]Harsh cleavage can degrade sensitive peptides; significant loss of peptide can occur with repeated acid treatments.[11]
Wang 0.3 - 1.0[1]Moderate (e.g., 50-95% TFA in DCM)[4]Good for routine synthesis of C-terminal peptide acids.Risk of racemization during the loading of the first amino acid; less suitable for acid-sensitive peptides.[8]

Quantitative Data Summary

The following table summarizes typical experimental outcomes when using these resins. It is important to note that yields and purity are highly dependent on the specific peptide sequence, length, and the efficiency of the synthesis protocol.

ParameterThis compound (2-CTC) ResinMerrifield ResinWang Resin
Expected Crude Peptide Purity (%) Generally high, especially for protected fragments.[1]Variable, often requires extensive purification.50 - 90[1]
Typical Overall Yield (%) High[1]ModerateModerate to High[1]
Racemization Minimized[3][7]Can be significantModerate

Cost-Benefit Analysis in a Large-Scale Context

While the initial procurement cost of 2-CTC resin is higher than that of Merrifield or Wang resins, a comprehensive cost-benefit analysis for large-scale synthesis must consider several factors:

  • Yield and Purity: The high crude purity and overall yield achieved with 2-CTC resin can significantly reduce the costs associated with downstream processing and purification, which are often major expenses in large-scale peptide production.

  • Synthesis of Complex Peptides: For complex, acid-sensitive peptides or for the production of protected fragments for convergent synthesis strategies, 2-CTC resin is often the only viable option, making its higher cost justifiable.[1][7][13]

  • Reusability: Recent studies have demonstrated the feasibility of reactivating and reusing 2-CTC resin, which can substantially improve its cost-effectiveness in an industrial setting.[9][10][14][15] This is a significant advantage not typically associated with Merrifield or Wang resins.

  • Material Loss: The harsh cleavage conditions required for Merrifield resin can lead to significant peptide loss, impacting the overall process economy.[11]

Ultimately, for the large-scale synthesis of straightforward peptides where cost is the primary driver, Merrifield or Wang resins may be suitable. However, for complex, high-value peptides where purity and yield are paramount, the initial investment in 2-CTC resin can lead to greater overall economic efficiency.

Experimental Protocols

Protocol 1: Loading the First Amino Acid onto 2-CTC Resin
  • Swell the 2-CTC resin in dichloromethane (B109758) (DCM) for at least 30 minutes in a reaction vessel.[16]

  • Dissolve 1.0 equivalent of the Fmoc-protected amino acid in DCM (approx. 10 mL per gram of resin). If solubility is an issue, a small amount of dimethylformamide (DMF) can be added.[17]

  • Add the amino acid solution to the swollen resin.

  • Add 1.0 equivalent of diisopropylethylamine (DIPEA) relative to the amino acid and agitate the mixture for 5 minutes.[17]

  • Add an additional 1.5 equivalents of DIPEA and continue to agitate vigorously for 30 to 60 minutes.[17]

  • To cap any unreacted sites, add a small amount of methanol (B129727) and agitate for 15 minutes.

  • Wash the resin multiple times with DCM and DMF to remove excess reagents.[1]

Protocol 2: Peptide Cleavage from 2-CTC Resin (Protected Fragment)
  • Wash the peptide-resin with DCM.

  • Prepare a cleavage cocktail of 1-5% TFA in DCM.[1][4]

  • Add the cleavage cocktail to the resin and agitate at room temperature for 30-60 minutes.[18]

  • Filter the resin and collect the filtrate containing the protected peptide.

  • Neutralize the filtrate with a suitable base (e.g., pyridine (B92270) or DIPEA).

  • Wash the resin with the cleavage cocktail and combine the filtrates.

  • Evaporate the solvent to obtain the protected peptide fragment.

Visualizing Workflows and Mechanisms

Logical Workflow for Resin Selection in SPPS

Resin_Selection_Workflow A Define Synthesis Goal (e.g., Peptide Acid, Protected Fragment) B Protected Fragment Synthesis? A->B C High Acid Sensitivity of Peptide? B->C No D Use this compound Resin B->D Yes C->D Yes E Routine Peptide Acid Synthesis? C->E No I Final Resin Choice D->I F Consider Wang Resin E->F Yes G Cost-Driven Synthesis of Simple Peptide? E->G No F->I H Consider Merrifield Resin G->H Yes G->I No H->I

Caption: Decision tree for selecting an appropriate resin for solid-phase peptide synthesis.

Cleavage Mechanism of 2-CTC Resin

Cleavage_Mechanism Start Peptide-O-Trityl-Resin Protonation Protonation of Ester Linkage Start->Protonation Acid Mild Acid (e.g., 1% TFA) Acid->Protonation Carbocation Formation of Stable 2-Chlorotrityl Carbocation Protonation->Carbocation Heterolytic Cleavage End_Peptide Free Peptide Acid Carbocation->End_Peptide End_Resin Resin-Bound Carbocation Carbocation->End_Resin

Caption: Simplified signaling pathway of peptide cleavage from 2-CTC resin.

References

2-Chlorotrityl Chloride Resin: A Comparative Guide to its Performance in Complex Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a solid support is a critical decision that dictates the success of complex peptide synthesis. Among the myriad of options, the 2-Chlorotrityl chloride (2-CTC) resin has emerged as a versatile and powerful tool, particularly for the synthesis of challenging peptide sequences and protected fragments. This guide provides an objective comparison of 2-CTC resin's performance against other common solid-phase peptide synthesis (SPPS) resins, supported by experimental data, detailed protocols, and workflow visualizations.

Key Performance Characteristics: A Comparative Overview

The 2-CTC resin is a polystyrene-based solid support distinguished by its high acid lability. This property allows for the cleavage of synthesized peptides under exceptionally mild acidic conditions, a feature that is paramount when dealing with sensitive amino acid residues or when the goal is to obtain fully protected peptide fragments for convergent synthesis strategies.

The performance of a resin is typically evaluated based on its loading capacity, the purity of the crude peptide, and the overall yield of the synthesis. Below is a summary of the typical performance characteristics of 2-CTC resin compared to other widely used resins, Wang and Rink Amide. It is important to note that direct comparative studies under identical conditions for the same complex peptide are limited in the literature; these values represent a synthesis of data from various sources.

Resin TypeTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Typical Overall Yield (%)Primary ApplicationKey Advantages
This compound (2-CTC) Resin 0.3 - 1.6+Generally high, especially for protected fragmentsHighProtected peptide fragments; Peptides with C-terminal carboxylic acids under mild cleavage.Mild cleavage preserves side-chain protecting groups; Suppresses racemization and diketopiperazine formation.[1][2][3]
Wang Resin 0.3 - 1.050 - 90Moderate to HighPeptides with a C-terminal carboxylic acid.Robust and widely used for standard peptide synthesis.
Rink Amide Resin 0.3 - 1.052 - 90+Moderate to HighPeptides with a C-terminal amide.Directly yields peptide amides upon cleavage.

Performance in the Synthesis of Complex Peptides: Experimental Data

While head-to-head comparisons for the same complex peptide are scarce, several studies highlight the performance of 2-CTC resin in challenging syntheses.

Case Study 1: Synthesis of the Antimicrobial Peptide Murepavadin

In the synthesis of the complex, macrocyclic antimicrobial peptide Murepavadin, a 2-CTC resin was compared to a standard Chlorotrityl (Cl-Trt) resin. The 2-CTC resin demonstrated superior performance in terms of both loading and overall yield. The synthesis utilizing 2-CTC resin in combination with the coupling agent TBEC/Oxy-B achieved the highest crude purity of 67% before final purification. This study underscores the suitability of 2-CTC resin for the assembly of intricate peptide structures.

ResinCoupling ReagentCrude Purity (%)
2-CTC TBEC/Oxy-B67
Case Study 2: Synthesis of the "Difficult Sequence" Acyl Carrier Protein (ACP) Fragment 65-74

A study comparing a newly developed 2-CTC resin with a conventional 2-CTC resin for the synthesis of the well-known "difficult sequence" ACP (65–74) demonstrated significant differences in performance. The novel 2-CTC resin, featuring a more surface-concentrated distribution of functional groups, yielded the target peptide in a much higher purity (76%) compared to the conventional 2-CTC resin (41%). This highlights that not all 2-CTC resins perform equally and that the resin's specific characteristics can greatly influence the outcome of a complex peptide synthesis.

2-CTC Resin TypeCrude Purity of ACP (65-74) (%)
Novel (Pseudo-activated Linker) 76
Conventional (Organometallic Method) 41
Case Study 3: Synthesis of the Pentapeptide SCAP1e

The solid-phase synthesis of the pentapeptide SCAP1e on 2-CTC resin with a standard Fmoc strategy resulted in a high yield and purity. This study reported a resin loading of 0.63 mmol/g, an overall yield of 87.9%, and a final purity of 90.2% as determined by HPLC analysis. These results showcase the efficiency of 2-CTC resin for the straightforward synthesis of shorter, yet potentially complex, peptide sequences.

PeptideResin Loading (mmol/g)Overall Yield (%)Final Purity (%)
SCAP1e 0.6387.990.2

Experimental Protocols

Detailed and optimized experimental protocols are crucial for the successful synthesis of complex peptides. Below are methodologies for key steps in Fmoc-based solid-phase peptide synthesis using 2-CTC resin.

Resin Loading (Attachment of the First Amino Acid)

Objective: To covalently attach the first Fmoc-protected amino acid to the 2-CTC resin.

Materials:

  • This compound resin

  • Fmoc-protected amino acid

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (B129727) (MeOH)

Procedure:

  • Swell the 2-CTC resin in anhydrous DCM for 30-60 minutes in a reaction vessel.

  • Drain the DCM.

  • Dissolve the Fmoc-amino acid (1.0-1.5 equivalents relative to the resin's substitution) in anhydrous DCM. A minimal amount of DMF can be added if necessary to aid dissolution.

  • Add DIPEA (2.0-3.0 equivalents relative to the Fmoc-amino acid) to the amino acid solution.

  • Add the amino acid/DIPEA solution to the swollen resin.

  • Agitate the mixture for 1-4 hours at room temperature.

  • To cap any unreacted chlorotrityl groups, add methanol (approximately 0.8 mL per gram of resin) and agitate for 30 minutes.

  • Drain the reaction solution and wash the resin thoroughly with DCM, followed by DMF, and finally DCM again.

  • Dry the resin under vacuum.

Fmoc-SPPS Cycle for Peptide Chain Elongation

Objective: To sequentially add amino acids to the growing peptide chain. This cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

a. Fmoc Deprotection

Materials:

Procedure:

  • Wash the peptide-resin with DMF.

  • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF to remove all traces of piperidine.

b. Amino Acid Coupling

Materials:

  • Fmoc-protected amino acid

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • DIPEA (if using HBTU or HATU)

  • DMF

Procedure:

  • Dissolve the Fmoc-amino acid (3-4 equivalents relative to the initial resin loading) and the coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF.

  • Add DIPEA (6-8 equivalents) to the solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.

  • Drain the coupling solution and wash the resin thoroughly with DMF.

Cleavage of the Peptide from the Resin

Objective: To cleave the synthesized peptide from the 2-CTC resin. The choice of cleavage cocktail depends on whether a fully protected or a deprotected peptide is desired.

a. Cleavage of Protected Peptides

Materials:

  • Acetic acid/Trifluoroethanol/DCM (e.g., 1:1:8 v/v/v) or 1-5% TFA in DCM.

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the mild cleavage cocktail to the resin.

  • Agitate the mixture for 30-60 minutes at room temperature.

  • Filter the resin and collect the filtrate containing the protected peptide.

  • Wash the resin with additional cleavage cocktail or DCM.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Precipitate the protected peptide by adding cold diethyl ether.

b. Cleavage and Deprotection of Unprotected Peptides

Materials:

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)).

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Visualizing the Workflow: SPPS of a Protected Peptide Fragment

The following diagram illustrates a typical workflow for the solid-phase synthesis of a protected peptide fragment using 2-CTC resin, a key application where this resin excels.

SPPS_Workflow_Protected_Fragment start Start resin_prep 1. Resin Swelling (2-CTC in DCM) start->resin_prep end_node End loading 2. First AA Loading (Fmoc-AA-OH, DIPEA in DCM) resin_prep->loading capping 3. Capping (MeOH/DIPEA) loading->capping deprotection1 4. Fmoc Deprotection (20% Piperidine/DMF) capping->deprotection1 coupling 5. AA Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) deprotection1->coupling repeat Repeat Steps 4 & 5 for each AA coupling->repeat repeat->deprotection1 Next cycle final_wash 6. Final Wash (DCM) repeat->final_wash Final AA cleavage 7. Mild Cleavage (1% TFA in DCM) final_wash->cleavage precipitation 8. Precipitation (Cold Ether) cleavage->precipitation protected_peptide Protected Peptide Fragment precipitation->protected_peptide protected_peptide->end_node

SPPS Workflow for a Protected Peptide Fragment on 2-CTC Resin.

Logical Relationships in Resin Selection

The choice of resin is contingent upon the desired C-terminal functionality and the overall synthetic strategy. The following diagram illustrates the decision-making process for selecting between 2-CTC, Wang, and Rink Amide resins.

Resin_Selection_Logic decision decision resin resin strategy strategy start Start Synthesis Planning c_terminal Desired C-Terminal? start->c_terminal acid Carboxylic Acid c_terminal->acid Acid amide Amide c_terminal->amide Amide protected_frag Protected Fragment Synthesis? acid->protected_frag rink_resin Use Rink Amide Resin amide->rink_resin ctc_resin Use 2-CTC Resin protected_frag->ctc_resin Yes wang_resin Use Wang Resin protected_frag->wang_resin No

Decision Tree for SPPS Resin Selection.

References

Safety Operating Guide

Safe Disposal of 2-Chlorotrityl Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 2-Chlorotrityl chloride and its resin form are paramount for laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring that reactive waste is rendered safe before it enters the waste stream.

Immediate Safety and Handling Precautions

This compound is classified as a substance that can cause severe skin burns and eye damage and may be corrosive to metals.[1] It is also sensitive to moisture.[2][3][4] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted in a well-ventilated fume hood while wearing the appropriate PPE.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles with side-shields conforming to EN166 or NIOSH-approved standards.[5] A face shield is recommended for larger quantities.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.[5]
Skin and Body A lab coat is required.[5] For larger spills, a full chemical-resistant suit and boots may be necessary.[6]
Respiratory For handling the solid powder outside of a fume hood or in case of insufficient ventilation, a dust respirator (e.g., N95/P95) is necessary.[5][6]

Experimental Protocol: Deactivation of this compound Waste

The primary hazard of this compound is its reactivity. The unreacted chloride can be readily hydrolyzed by water or react with other nucleophiles. The recommended disposal procedure involves quenching this reactivity to form a more stable compound before disposal. This is analogous to the "capping" step in solid-phase peptide synthesis, where unreacted 2-chlorotrityl groups are deactivated.[7][8]

Methodology for Small-Scale Laboratory Waste:

This protocol is intended for the deactivation of small quantities (grams) of waste this compound resin or contaminated materials.

  • Segregation and Containment:

    • Collect all waste this compound, including used resin and contaminated labware (e.g., weighing boats, spatulas), in a designated, labeled, and chemically compatible container. The container should be kept closed and stored in a cool, dry place away from incompatible materials.[6]

  • Preparation of Quenching Solution:

    • In a fume hood, prepare a quenching solution. A common and effective solution is a mixture of dichloromethane (B109758) (DCM), methanol (B129727) (MeOH), and a hindered base like N,N-Diisopropylethylamine (DIEA) in a 17:2:1 ratio by volume.[7] Alternatively, a solution of methanol in a non-polar solvent can be used.

  • Deactivation Procedure:

    • Place the container with the this compound waste in a larger secondary container (e.g., an ice bath) to manage any potential exothermic reaction.

    • Slowly and carefully add the quenching solution to the waste container. Ensure the waste is fully submerged.

    • Allow the mixture to react for at least one hour to ensure complete deactivation of all reactive chloride sites.[7] The reaction converts the this compound to the more stable methyl ether.[8]

  • Waste Neutralization and Collection:

    • After the reaction is complete, the resulting mixture should be treated as hazardous waste.

    • If the solution is acidic, it should be neutralized by the slow addition of a suitable base (e.g., sodium bicarbonate solution) while monitoring the pH.

    • Collect the entire mixture, including the now-deactivated resin and the quenching solution, in a properly labeled hazardous waste container.

  • Final Disposal:

    • The sealed and labeled hazardous waste container must be disposed of through a licensed professional waste disposal service, in accordance with all federal, state, and local environmental regulations.[5][6] Do not pour any of the waste down the drain.[9][10]

Spill Management

  • Small Spills: For small spills of the solid material, use appropriate tools to carefully sweep or scoop the material into a designated waste container.[6] Avoid creating dust.[5] The contaminated area should then be cleaned with a cloth dampened with the quenching solution described above, followed by soap and water.

  • Large Spills: Evacuate the area immediately. Wear a full suit, boots, gloves, and a self-contained breathing apparatus.[6] Contain the spill and collect the material into a suitable disposal container.[6]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G Workflow for this compound Disposal A Identify Waste (Used Resin, Contaminated Labware) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Start E Slowly Add Quenching Solution to Waste A->E C Work in Fume Hood B->C D Prepare Quenching Solution (e.g., DCM:MeOH:DIEA 17:2:1) C->D D->E F Allow to React for >1 hour E->F G Collect Deactivated Waste (Solid and Liquid) F->G H Label as Hazardous Waste G->H I Arrange for Professional Disposal H->I

Caption: Logical workflow for the safe deactivation and disposal of this compound waste.

References

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